Cdk1-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H23N5O3 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-(2,4-dimethoxyanilino)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C27H23N5O3/c1-34-19-13-14-20(23(15-19)35-2)29-26-24(25(28)33)27-30-21(17-9-5-3-6-10-17)16-22(32(27)31-26)18-11-7-4-8-12-18/h3-16H,1-2H3,(H2,28,33)(H,29,31) |
InChI Key |
YQSMYKNXCIPBBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NN3C(=CC(=NC3=C2C(=O)N)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Cdk1-IN-1
For Immediate Release
A Deep Dive into the Core Functionality of Cdk1-IN-1 for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide on the mechanism of action of this compound, a potent and selective inhibitor of Cyclin-dependent kinase 1 (Cdk1). Through a comprehensive review of existing literature, this document outlines the inhibitor's biochemical and cellular effects, details the experimental protocols used to elucidate its function, and presents its activity profile in a clear, comparative format.
Core Mechanism of Action: Induction of Apoptosis through Cdk1 Inhibition and p53 Pathway Activation
This compound exerts its anti-proliferative effects primarily through the direct inhibition of Cdk1, a key regulator of the cell cycle, particularly at the G2/M transition. By targeting Cdk1, this compound effectively halts cell cycle progression, leading to a G2/M phase arrest and subsequent induction of apoptosis. This process is intrinsically linked to the activation of the p53 signaling pathway.
The inhibitor has demonstrated potent activity against the Cdk1/Cyclin B complex.[1] In cancer cell lines, treatment with this compound leads to a significant inhibition of cell growth and has shown selectivity for cancerous cells over normal cell lines.[1] The induced cell death is primarily mediated through the intrinsic apoptotic pathway, a process dependent on the tumor suppressor protein p53.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity and efficacy.
| Parameter | Value | Target | Reference |
| IC50 | 161.2 nM | Cdk1/CycB | [1] |
| Cell Line | Effect | Concentration | Duration | Reference |
| NCI 60 Cancer Cell Lines (Mean) | 48.5% Growth Inhibition | 10 µM | 48 hours | [1] |
| HCT-116 (Colon Cancer) | IC50 = 6.28 µM | Not Specified | 48 hours | [1] |
| WI-38 (Normal Lung Fibroblast) | IC50 = 17.7 µM | Not Specified | 48 hours | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for Cell Cycle Analysis
Caption: Experimental Workflow for Western Blot Analysis of Apoptosis
Detailed Experimental Protocols
In Vitro Cdk1/Cyclin B Kinase Assay
This protocol is adapted from a general method for identifying Cdk1-specific phosphorylation sites and can be used to assess the inhibitory activity of this compound.
Materials:
-
Recombinant human Cdk1/Cyclin B
-
Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., Histone H1)
-
This compound (at various concentrations)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant Cdk1/Cyclin B, and the substrate.
-
Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction and measure the amount of ADP produced using a luminescence-based assay such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.
-
Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol details the steps for analyzing the effect of this compound on the cell cycle distribution of a cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Deconvolute the resulting DNA histograms using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis Markers
This protocol outlines the procedure for detecting changes in the expression of key apoptosis-related proteins following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit or similar
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP-1, cleaved Caspase-3, p53, p21, Bax, Bcl-2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
After treatment, wash the cells with cold PBS and lyse them on ice using lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Conclusion
This compound is a potent inhibitor of Cdk1 that demonstrates significant anti-proliferative activity in cancer cells. Its mechanism of action involves the direct inhibition of the Cdk1/Cyclin B complex, leading to G2/M cell cycle arrest and the induction of p53-dependent apoptosis. The experimental protocols and quantitative data presented in this whitepaper provide a comprehensive technical resource for researchers and drug development professionals working to further characterize and develop Cdk1 inhibitors as potential cancer therapeutics. Further investigation into the broader kinase selectivity profile of this compound will be crucial for a complete understanding of its therapeutic potential and off-target effects.
References
The Discovery and Synthesis of RO-3306: A Technical Guide to a Potent and Selective Cdk1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of RO-3306, a potent and selective inhibitor of Cyclin-dependent kinase 1 (Cdk1). Cdk1 is a key regulator of the cell cycle, and its inhibition presents a promising therapeutic strategy in oncology. This document details the quantitative biochemical and cellular data for RO-3306, comprehensive experimental protocols for its synthesis and key biological assays, and visualizations of its synthesis, experimental workflows, and mechanism of action.
Discovery and Biological Activity of RO-3306
RO-3306 was identified as a selective small-molecule inhibitor of Cdk1 that can reversibly arrest human cells at the G2/M border of the cell cycle.[1][2] This property makes it a valuable tool for cell synchronization in research and a potential therapeutic agent.[3] RO-3306 is an ATP-competitive inhibitor, demonstrating selectivity for Cdk1 over other cyclin-dependent kinases.[4][5] Prolonged exposure to RO-3306 has been shown to induce apoptosis in cancer cells, highlighting its therapeutic potential.[5]
Quantitative Biological Data
The inhibitory activity of RO-3306 has been quantified against various kinases. The following table summarizes the key inhibition constants (Ki).
| Target | Ki (nM) |
| Cdk1/cyclin B1 | 35[4][5] |
| Cdk1/cyclin A | 110[4][5] |
| Cdk2/cyclin E | 340[4][5] |
| Cdk4/cyclin D | >2000[4] |
| PKCδ | 318 |
| SGK | 497 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of RO-3306 and for key biological assays used to characterize its activity.
Synthesis of RO-3306
General Synthetic Procedure:
-
Formation of the Thiazolidinone Core: The synthesis would likely begin with the reaction of an α-haloester with thiourea to form the 2-aminothiazol-4(5H)-one core.
-
Attachment of the Thienylmethylamino Group: The 2-amino group of the thiazolidinone core would then be reacted with 2-(chloromethyl)thiophene to introduce the thienylmethylamino side chain.
-
Knoevenagel Condensation: The final step involves a Knoevenagel condensation between the thiazolidinone intermediate and quinoline-6-carbaldehyde. This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and results in the formation of the exocyclic double bond, yielding RO-3306.
CDK1 Kinase Assay
This protocol describes a luminescent kinase assay to measure the in vitro inhibitory activity of RO-3306 against Cdk1/cyclin B1.
Materials:
-
Recombinant human Cdk1/cyclin B1 enzyme
-
CDK substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
-
RO-3306 (or other test compounds)
-
Kinase-Glo® Max reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of RO-3306 in the kinase assay buffer.
-
In a 96-well plate, add the Cdk1/cyclin B1 enzyme, the CDK substrate peptide, and the diluted RO-3306 or vehicle control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® Max reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of RO-3306 and determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of RO-3306 on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, SW480, HeLa)
-
Cell culture medium and supplements
-
RO-3306
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of RO-3306 or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of RO-3306 on the cell cycle distribution of a cell population.
Materials:
-
Cells treated with RO-3306 or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of RO-3306's synthesis, experimental workflow, and mechanism of action.
Caption: Proposed synthesis of RO-3306 via Knoevenagel condensation.
Caption: Experimental workflow for the characterization of RO-3306.
Caption: Cdk1 signaling pathway and the inhibitory action of RO-3306.
References
Cdk1-IN-1: A Technical Guide to a Selective Cdk1 Inhibitor
Introduction
Cyclin-dependent kinase 1 (Cdk1), also known as cell division cycle protein 2 homolog (Cdc2), is a serine/threonine protein kinase that plays a pivotal role in regulating the eukaryotic cell cycle. Specifically, Cdk1 is a key driver of the G2/M transition and is essential for entry into mitosis.[1] Its activity is tightly regulated by binding to its cyclin partners, primarily cyclin B, and through a series of phosphorylation and dephosphorylation events.[2][3] Given that aberrant Cdk1 activity is a hallmark of many cancers, it has emerged as a significant target for therapeutic intervention.[4][5] Selective Cdk1 inhibitors are therefore valuable tools for both basic research and drug development.
This technical guide provides an in-depth overview of a selective Cdk1 inhibitor, using RO-3306 as a model. It is intended for researchers, scientists, and drug development professionals interested in the study and application of such compounds.
Quantitative Data on Cdk1 Inhibitors
The potency and selectivity of kinase inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following tables summarize the reported in vitro activities of RO-3306 and other notable Cdk inhibitors against Cdk1 and other kinases.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Notes | Reference |
| RO-3306 | Cdk1/Cyclin B1 | - | 35 | ATP-competitive inhibitor | [6] |
| Cdk1/Cyclin A | - | 110 | ~3-fold selective for Cdk1/Cyclin B1 | [6] | |
| Cdk2/Cyclin E | - | ~350 | >10-fold selective over Cdk2/Cyclin E | [6] | |
| Cdk4/Cyclin D1 | - | >1750 | >50-fold selective over Cdk4/Cyclin D1 | [6] | |
| Flavopiridol | Cdk1 | 30 | - | Pan-Cdk inhibitor | [7] |
| Cdk2 | 100 | - | [7] | ||
| Cdk4 | 20 | - | [7] | ||
| Cdk6 | 60 | - | [7] | ||
| Cdk7 | 10 | - | [7] | ||
| Cdk9 | 10 | - | [7] | ||
| AT7519 | Cdk1 | 190 | - | Pan-Cdk inhibitor | [7] |
| Cdk2 | 44 | - | [7] | ||
| Cdk4 | 67 | - | [7] | ||
| Cdk5 | 18 | - | [7] | ||
| Cdk9 | <10 | - | [7] | ||
| BAY-1000394 | Cdk1 | 5-25 | - | Pan-Cdk inhibitor | [7] |
| Cdk2 | 5-25 | - | [7] | ||
| Cdk3 | 5-25 | - | [7] | ||
| Cdk4 | 5-25 | - | [7] | ||
| Cdk7 | 5-25 | - | [7] | ||
| Cdk9 | 5-25 | - | [7] |
Note: IC50 and Ki values can vary depending on the assay conditions, such as ATP concentration.[8]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro potency of a Cdk1 inhibitor using a purified enzyme system.
Objective: To determine the IC50 value of a test compound against Cdk1/Cyclin B1.
Materials:
-
Recombinant human Cdk1/Cyclin B1 enzyme
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
Substrate (e.g., Histone H1)[9]
-
ATP (at a concentration close to the Km for Cdk1)
-
Test compound (e.g., RO-3306) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[10]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.[10]
-
Add the Cdk1/Cyclin B1 enzyme to each well.[10]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[10]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[10]
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.[10]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay for Cdk1 Inhibition
This protocol outlines a method to assess the effect of a Cdk1 inhibitor on the cell cycle progression of cultured cells.
Objective: To determine the ability of a test compound to induce G2/M arrest in a human cell line.
Materials:
-
Human cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test compound (e.g., RO-3306)
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed the cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 20 hours).[6]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of Cdk1 inhibition.[6]
Visualizations
Cdk1 Signaling Pathway in G2/M Transition
Caption: Cdk1 activation at the G2/M transition and the point of inhibition by RO-3306.
Experimental Workflow for Cdk1 Inhibitor Characterization
Caption: A generalized workflow for the preclinical characterization of a Cdk1 inhibitor.
Mechanism of Action and Cellular Effects
Selective Cdk1 inhibitors like RO-3306 are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the Cdk1 enzyme, thereby preventing the phosphorylation of its downstream substrates.[6] This inhibition of Cdk1 activity prevents the cell from transitioning from the G2 phase into mitosis, leading to a reversible cell cycle arrest at the G2/M boundary.[6]
The cellular consequences of Cdk1 inhibition are profound. Treatment of proliferating cells with a selective Cdk1 inhibitor leads to a significant accumulation of cells with a 4N DNA content, characteristic of a G2/M arrest.[6] This arrest is reversible; upon removal of the inhibitor, cells can synchronously re-enter the cell cycle.[6] Furthermore, Cdk1 activity is not only crucial for mitotic entry but also for maintaining the mitotic state.[6][11] Inhibition of Cdk1 in cells already in mitosis can trigger premature exit from mitosis, leading to events such as chromosome decondensation and reformation of the nuclear envelope without proper chromosome segregation.[6][11]
Conclusion
Selective Cdk1 inhibitors, exemplified by compounds like RO-3306, are invaluable tools for dissecting the intricate mechanisms of cell cycle control. Their ability to reversibly arrest cells at the G2/M transition provides a powerful method for cell synchronization and for studying the specific roles of Cdk1 in mitosis. Furthermore, the reliance of many cancer cells on hyperactive Cdk1 signaling suggests that selective Cdk1 inhibition is a promising strategy for cancer therapy.[4][12] The continued development and characterization of novel and highly selective Cdk1 inhibitors will undoubtedly advance our understanding of cell division and may lead to new therapeutic options for a variety of proliferative diseases.
References
- 1. CDK1 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 2. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
Cdk1-IN-1 target binding and kinetics
An in-depth analysis of Cdk1-IN-1, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), reveals its significant potential as a targeted anti-tumor agent. This technical guide provides a comprehensive overview of its target binding, kinetics, and mechanism of action, tailored for researchers, scientists, and drug development professionals.
Target Binding and Affinity
This compound demonstrates high potency in inhibiting the kinase activity of the CDK1/Cyclin B complex. The half-maximal inhibitory concentration (IC50) has been determined to be 161.2 nM, indicating strong binding to its primary target.[1] This inhibition of CDK1, a key regulator of the cell cycle, forms the basis of the compound's anti-proliferative effects.
In cellular assays, this compound shows selective cytotoxicity towards cancer cells over normal cell lines. For instance, it exhibits an IC50 of 6.28 µM in the HCT-116 colon cancer cell line, while its IC50 in the normal lung fibroblast cell line WI-38 is 17.7 µM, resulting in a selectivity index of 2.8.[1] At a concentration of 10 µM, this compound achieves a mean growth inhibition of 48.5% across the NCI-60 panel of human cancer cell lines.[1]
Quantitative Binding and Activity Data
| Parameter | Value | Target/Cell Line | Notes |
| IC50 | 161.2 nM | CDK1/CycB | Biochemical assay measuring kinase inhibition.[1] |
| IC50 | 6.28 µM | HCT-116 (Colon Cancer) | Cellular assay measuring cell viability after 48 hours.[1] |
| IC50 | 17.7 µM | WI-38 (Normal Lung Fibroblasts) | Cellular assay measuring cell viability after 48 hours.[1] |
| Mean Growth Inhibition | 48.5% | NCI-60 Cancer Cell Lines | Cellular assay at a concentration of 10 µM for 48 hours.[1] |
Mechanism of Action: Cell Cycle Arrest and Apoptosis
The primary mechanism of action of this compound is the induction of cell cycle arrest at the G2/M phase, a direct consequence of inhibiting CDK1 activity.[1] CDK1 is essential for the G2/M transition, and its inhibition prevents cells from entering mitosis, leading to an accumulation of cells in the G2 phase.
Furthermore, this compound induces apoptosis, primarily through the intrinsic, p53-dependent pathway.[1] This suggests that in p53-competent cancer cells, the G2/M arrest triggered by this compound is followed by the activation of the apoptotic cascade, leading to programmed cell death. This dual effect of cell cycle arrest and apoptosis induction contributes to its anti-tumor activity.
Signaling Pathway of this compound Action
Caption: this compound inhibits the CDK1/CycB complex, leading to G2/M cell cycle arrest and subsequent p53-dependent apoptosis.
Experimental Protocols
The following provides a generalized methodology for key experiments used to characterize this compound.
In Vitro CDK1/Cyclin B Kinase Assay
This assay is designed to measure the inhibitory activity of this compound against the purified CDK1/Cyclin B1 enzyme.
-
Reagents and Materials:
-
Recombinant human CDK1/Cyclin B1 enzyme.
-
CDK substrate peptide (e.g., a peptide derived from Histone H1).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT).
-
This compound (dissolved in DMSO).
-
Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay).
-
96-well white microplates.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 96-well plate, add the CDK1/Cyclin B1 enzyme to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for a specified time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of this compound against CDK1/CycB.
Cell Viability and Proliferation Assay
These assays are used to determine the effect of this compound on the growth and survival of cancer and normal cell lines.
-
Reagents and Materials:
-
HCT-116 and WI-38 cell lines.
-
Complete cell culture medium.
-
This compound (dissolved in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).
-
96-well clear or opaque microplates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 48 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) which is proportional to the number of viable cells.
-
Calculate the percent viability for each concentration and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle distribution.
-
Reagents and Materials:
-
Cancer cell line (e.g., HCT-116).
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Ethanol (for fixation).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with this compound or vehicle for a specified time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histograms are used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
References
An In-Depth Technical Guide to the Study of Cdk1 Inhibition in Cancer Cell Proliferation
Introduction: Cyclin-Dependent Kinase 1 (CDK1), a pivotal serine/threonine kinase, serves as a master regulator of the cell cycle, particularly orchestrating the G2/M phase transition.[1][2][3] In numerous malignancies, CDK1 is frequently overexpressed, an event correlated with aggressive tumor growth and poor patient prognosis.[1][4][5][6][7][8] This dysregulation makes CDK1 a compelling target for anticancer therapies.[6] This guide provides a comprehensive overview of the mechanisms, quantitative data, and detailed experimental protocols for studying the effects of CDK1 inhibitors on cancer cell proliferation. While the specific compound "Cdk1-IN-1" is not extensively documented in peer-reviewed literature, this paper will focus on the principles of CDK1 inhibition using well-characterized, representative small molecule inhibitors like RO-3306. These inhibitors function by competitively binding to the ATP-binding site of CDK1, thereby blocking its kinase activity and preventing the phosphorylation of downstream substrates necessary for mitotic entry.[8][9]
Mechanism of Action: CDK1 Inhibition
CDK1, in complex with its regulatory subunit Cyclin B, forms the M-phase promoting factor (MPF).[2] The activation of this complex is essential for cells to transition from the G2 phase into mitosis.[3][10][11] The primary anticancer mechanism of CDK1 inhibition is the induction of G2/M phase cell cycle arrest, which prevents cancer cells with potential DNA damage from proliferating.[4] This sustained arrest can subsequently trigger apoptosis (programmed cell death).[4][9] Furthermore, CDK1 activity has been linked to the maintenance of cancer stem cell (CSC) properties, suggesting that its inhibition could specifically target these highly tumorigenic cells.[4]
Quantitative Data: Potency of CDK1 Inhibitors
The efficacy of a CDK1 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process (like cell proliferation) by 50%. The IC50 values are crucial for comparing the potency of different compounds and for determining appropriate concentrations for in vitro experiments.
| Inhibitor | Target(s) | Cancer Cell Line | IC50 Value | Reference |
| RO-3306 | CDK1 | SKOV3 (Ovarian) | 16.92 µM | [8] |
| HEY (Ovarian) | 10.15 µM | [8] | ||
| PA-1 (Ovarian) | 7.24 µM | [8] | ||
| OVCAR5 (Ovarian) | 8.74 µM | [8] | ||
| IGROV1 (Ovarian) | 13.89 µM | [8] | ||
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | Multiple | CDK1: 190 nM | [12] |
| CDK2: 44 nM | [12] | |||
| CDK4: 67 nM | [12] | |||
| Flavopiridol | Pan-CDK | Multiple | CDK1: 30 nM | [12] |
| CDK4: 20 nM | [12] | |||
| P276-00 | CDK1, CDK4, CDK9 | Multiple | CDK1: 79 nM | [12] |
| CDK4: 63 nM | [12] | |||
| CDK9: 20 nM | [12] | |||
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | Multiple | (Low clinical efficacy in solid tumors) | [8] |
Note: IC50 values can vary based on the specific assay conditions, cell line, and incubation time.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of CDK1 inhibitors in cancer cell proliferation studies.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the CDK1 inhibitor (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of a drug on the ability of a single cell to proliferate and form a colony.
Methodology:
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: After allowing cells to attach, treat them with the CDK1 inhibitor at various concentrations for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain them with a solution like 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically defined as containing >50 cells) in each well.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.
Methodology:
-
Treatment: Culture cells in 6-well plates and treat with the CDK1 inhibitor (e.g., at its IC50 concentration) for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight or longer.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G1, S, and G2/M phases. An effective CDK1 inhibitor will show a significant increase in the G2/M population.[13]
Western Blotting
Western blotting is used to detect specific proteins in a sample and confirm the molecular mechanism of the CDK1 inhibitor.
Methodology:
-
Protein Extraction: Treat cells with the CDK1 inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel and applying an electric current.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to target proteins (e.g., anti-CDK1, anti-Cyclin B1, anti-phospho-Histone H3 (a marker for mitosis), and a loading control like anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation status.
Conclusion
The inhibition of CDK1 represents a promising therapeutic strategy for a wide array of cancers characterized by its overexpression. A systematic evaluation using a combination of cell viability, clonogenic survival, cell cycle, and molecular biology assays is crucial for characterizing the anti-proliferative effects of novel CDK1 inhibitors. The protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the efficacy of targeting the CDK1 pathway in cancer cells, ultimately paving the way for the development of more effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. CDK1 antibody (65182-1-Ig) | Proteintech [ptglab.com]
- 3. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting cyclin-dependent kinase 1 (CDK1) in cancer: molecular docking and dynamic simulations of potential CDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Pan-Cancer Analysis Identifies CDK1 as an Immunological and Prognostic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. — Department of Oncology [oncology.ox.ac.uk]
- 11. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Biological Activity of Cdk1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Cdk1-IN-1, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (Cdk1). This compound, a novel compound from the pyrazolo[1,5-a]pyrimidine class, has demonstrated significant potential as an anticancer agent. This document outlines its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization, offering a comprehensive resource for researchers in oncology and drug discovery.
Core Mechanism of Action
This compound exerts its biological effects primarily through the potent and selective inhibition of the Cdk1/Cyclin B complex. This inhibition disrupts the normal progression of the cell cycle, leading to a G2/M phase arrest. Subsequently, in cancer cells, this cell cycle disruption triggers programmed cell death (apoptosis) through the intrinsic, p53-dependent pathway. A notable characteristic of this compound is its selectivity for cancer cells over normal cells, suggesting a favorable therapeutic window.[1]
Quantitative Biological Data
The inhibitory and antiproliferative activities of this compound have been quantified through various in vitro assays. The data highlights its potency against its primary target and its differential effect on cancerous versus non-cancerous cell lines.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Cdk1/Cyclin B | 161.2 nM | [1] |
| IC50 | HCT-116 (Colon Carcinoma) | 6.28 µM | [1] |
| IC50 | WI-38 (Normal Lung Fibroblast) | 17.7 µM | [1] |
| Selectivity Index (SI) | (WI-38 / HCT-116) | 2.8 | [1] |
| Mean Growth Inhibition | NCI-60 Cancer Cell Panel (at 10 µM) | 48.5% | [1] |
Signaling Pathway and Cellular Effects
This compound's mechanism of action culminates in the induction of apoptosis in a manner dependent on the tumor suppressor protein p53. Inhibition of Cdk1 leads to cell cycle arrest at the G2/M checkpoint, which in p53-competent cells, activates the p53 signaling pathway. This, in turn, initiates the intrinsic apoptotic cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the biological activity of this compound. The following are protocols for key experiments cited in the characterization of this inhibitor.
In Vitro Cdk1/Cyclin B Kinase Assay
This assay quantifies the inhibitory effect of this compound on the kinase activity of the Cdk1/Cyclin B complex.
Materials:
-
Recombinant human Cdk1/Cyclin B enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a peptide containing a Cdk1 consensus phosphorylation site)
-
This compound (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the Cdk1/Cyclin B enzyme to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate for a predefined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay measures the cytotoxic effect of this compound on cell lines.
Materials:
-
HCT-116 and WI-38 cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 48 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
HCT-116 cells
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture HCT-116 cells and treat them with this compound (at its IC50 concentration) or DMSO for 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Analysis by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCT-116 and WI-38 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound (at IC50 concentrations for each cell line) for 48 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to quantify the populations of apoptotic and necrotic cells.
Conclusion
This compound is a potent and selective Cdk1 inhibitor with promising anticancer properties. Its ability to induce G2/M arrest and p53-dependent apoptosis preferentially in cancer cells makes it a valuable tool for cancer research and a potential lead compound for the development of novel targeted therapies. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.
References
Cdk1-IN-1: A Technical Guide for Basic Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 1 (Cdk1), a pivotal regulator of the cell cycle, is frequently dysregulated in various malignancies, making it an attractive target for cancer therapy. Cdk1-IN-1 is a potent and selective inhibitor of Cdk1, demonstrating significant anti-proliferative and pro-apoptotic activity in cancer cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualization of its associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development exploring the therapeutic potential of Cdk1 inhibition.
Introduction to Cdk1 and this compound
Cyclin-dependent kinase 1 (Cdk1), also known as cell division cycle protein 2 (Cdc2), is a serine/threonine kinase that plays a crucial role in orchestrating the G2/M transition and progression through mitosis.[1][2] In partnership with its regulatory subunit, cyclin B, the Cdk1/cyclin B complex phosphorylates a multitude of downstream substrates, thereby initiating the profound cellular changes required for cell division.[1] Given that uncontrolled cell proliferation is a hallmark of cancer, and Cdk1 is the only essential CDK for driving the mammalian cell cycle, it represents a promising target for therapeutic intervention.[3]
This compound is a potent chemical inhibitor of Cdk1. It has been identified as a potential targeted anti-tumor agent with demonstrated selectivity for cancer cells over normal cells.[4] This guide will delve into the technical details required for its investigation in a basic research setting.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of Cdk1 kinase activity. By binding to Cdk1, it prevents the phosphorylation of key substrates necessary for the G2/M transition and mitotic progression. This disruption of the cell cycle leads to a G2/M phase arrest, which can subsequently trigger the intrinsic apoptotic pathway in a p53-dependent manner.[4]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| CDK1/CycB | 161.2 |
| Data obtained from MedchemExpress.[4] |
Table 2: Anti-proliferative Activity
| Cell Line | Cell Type | Treatment Duration (hours) | IC50 or Effective Concentration (µM) |
| HCT-116 | Colon Carcinoma | 48 | 6.28 |
| WI-38 | Normal Lung Fibroblast | 48 | 17.7 |
| Data obtained from MedchemExpress.[4] |
Signaling Pathways and Experimental Workflows
Cdk1 Signaling Pathway in Oncology
The following diagram illustrates the central role of the Cdk1/Cyclin B complex in cell cycle progression and how its inhibition by this compound can lead to cell cycle arrest and apoptosis.
Caption: Cdk1 Signaling Pathway and the Impact of this compound.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical experimental workflow for characterizing the in vitro effects of a Cdk1 inhibitor like this compound.
Caption: A Standardized Workflow for In Vitro Evaluation of this compound.
Experimental Protocols
The following are detailed, adaptable protocols for key experiments to characterize this compound.
In Vitro Cdk1/Cyclin B Kinase Assay
Objective: To determine the IC50 value of this compound against Cdk1/Cyclin B kinase activity.
Materials:
-
Recombinant human Cdk1/Cyclin B (commercially available)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., Histone H1 or a specific peptide substrate)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Prepare the kinase reaction mix containing Cdk1/Cyclin B and the substrate in kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the kinase reaction mix to the wells.
-
Initiate the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for Cdk1.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Cell Cycle and Apoptosis Markers
Objective: To analyze the effect of this compound on the expression and phosphorylation status of key cell cycle and apoptosis-related proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-Cyclin B1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from the culture plates.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound is a valuable tool for investigating the role of Cdk1 in cancer biology. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore its therapeutic potential. Further studies are warranted to establish a broader anti-proliferative profile across various cancer cell lines, to investigate its in vivo efficacy and safety in preclinical animal models, and to fully elucidate its selectivity against a wider panel of kinases. Such research will be critical in advancing our understanding of Cdk1 inhibition as a viable strategy in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes – ScienceOpen [scienceopen.com]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. — Department of Oncology [oncology.ox.ac.uk]
- 6. bosterbio.com [bosterbio.com]
Cdk1-IN-1: A Technical Guide to its Role in G2/M Phase Transition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 1 (Cdk1), a pivotal regulator of the cell cycle, orchestrates the transition from the G2 to the M phase. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. Cdk1-IN-1 is a potent and selective inhibitor of Cdk1 that has demonstrated significant anti-proliferative activity. This technical guide provides an in-depth overview of this compound, its mechanism of action in inducing G2/M arrest, and detailed protocols for its characterization.
Introduction to Cdk1 and the G2/M Checkpoint
The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. The transition from the G2 phase to mitosis (M phase) is a critical control point, known as the G2/M checkpoint. This checkpoint prevents cells with damaged DNA from entering mitosis, thereby maintaining genomic integrity. The master regulator of this transition is the Cdk1/Cyclin B1 complex.
The activity of Cdk1 is meticulously controlled through multiple mechanisms, including its association with Cyclin B1 and phosphorylation events. The phosphorylation of Cdk1 at Threonine 161 is activating, while phosphorylation at Tyrosine 15 and Threonine 14 by Wee1 and Myt1 kinases is inhibitory. The activation of the Cdk1/Cyclin B1 complex is triggered by the dephosphorylation of these inhibitory sites by the Cdc25 phosphatase, propelling the cell into mitosis.
This compound: A Potent Inhibitor of Cdk1
This compound is a small molecule inhibitor that demonstrates potent and selective inhibition of Cdk1. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of Cdk1, thereby preventing the phosphorylation of downstream substrates essential for mitotic entry.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been characterized through both biochemical and cell-based assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Cdk1/Cyclin B | IC50 | 161.2 nM | [1][2] |
| Cell-based Assay | HCT-116 (Human Colon Carcinoma) | IC50 | 6.28 µM | [1] |
| Cell-based Assay | WI-38 (Human Fetal Lung Fibroblast) | IC50 | 17.7 µM | [1] |
Effect on G2/M Phase Transition
By inhibiting Cdk1, this compound effectively blocks the cascade of events required for mitotic entry. This leads to the accumulation of cells in the G2 phase of the cell cycle, a phenomenon known as G2/M arrest. This cell cycle arrest can subsequently trigger apoptotic pathways, leading to the selective death of rapidly proliferating cancer cells.
Signaling Pathway of Cdk1 Inhibition
The following diagram illustrates the Cdk1 signaling pathway and the point of intervention by this compound.
Caption: this compound inhibits the active Cdk1/Cyclin B1 complex, preventing mitotic entry.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound.
In Vitro Cdk1 Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of Cdk1/Cyclin B by measuring the amount of ADP produced.
Materials:
-
Recombinant human Cdk1/Cyclin B enzyme
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Histone H1 (as substrate)
-
This compound
-
DMSO (vehicle control)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
5 µL of diluted this compound or DMSO control.
-
10 µL of a mixture of Cdk1/Cyclin B enzyme and Histone H1 substrate in Kinase Assay Buffer.
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in this compound treated cells using propidium iodide (PI) staining.
Materials:
-
HCT-116 or WI-38 cells
-
This compound
-
DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HCT-116 or WI-38 cells in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (and a DMSO control) for 24-48 hours.
-
Cell Harvesting:
-
Aspirate the media and wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Collect the cells in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of G2/M Regulatory Proteins
This protocol is for the detection of key G2/M regulatory proteins, Cyclin B1 and phospho-Cdk1 (Tyr15), in response to this compound treatment.
Materials:
-
HCT-116 cells
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cyclin B1, anti-phospho-Cdk1 (Tyr15), anti-Cdk1 (total), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat HCT-116 cells with this compound as described for the cell cycle analysis. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control (GAPDH). An increase in phospho-Cdk1 (Tyr15) and Cyclin B1 levels is indicative of a G2/M arrest.
Experimental and Logical Workflow
The following diagram outlines a typical workflow for the characterization of this compound.
Caption: A logical workflow for characterizing the effects of this compound.
Conclusion
This compound is a valuable tool for studying the intricacies of the G2/M phase transition and a promising lead compound for the development of novel anti-cancer therapeutics. Its ability to selectively induce G2/M arrest in cancer cells underscores the potential of targeting Cdk1 in oncology. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other Cdk1 inhibitors. Further research into the selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
Preliminary Studies on the Efficacy of Cyclin-Dependent Kinase 1 (CDK1) Inhibition: An In-depth Technical Guide
Disclaimer: No specific preclinical data for a compound named "Cdk1-IN-1" is publicly available. This guide provides a comprehensive overview of the preclinical efficacy of Cyclin-Dependent Kinase 1 (CDK1) inhibitors, utilizing data from well-documented molecules as representative examples.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CDK1 in oncology. It summarizes key preclinical findings, details common experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to CDK1 as a Therapeutic Target
Cyclin-Dependent Kinase 1 (CDK1), also known as cell division cycle protein 2 (CDC2), is a serine/threonine protein kinase that plays a pivotal role in regulating the cell cycle, particularly the transition from G2 phase to mitosis (M phase).[1][2] In complex with its regulatory subunit, Cyclin B, CDK1 forms the Maturation-Promoting Factor (MPF), which phosphorylates a multitude of substrates to orchestrate the events of mitosis, including chromosome condensation, nuclear envelope breakdown, and spindle formation.[3][4]
Dysregulation of the cell cycle is a hallmark of cancer, and overexpression of CDK1 is frequently observed in various human tumors, often correlating with aggressive tumor development, chromosomal instability, and poor prognosis.[5][6][7] This makes CDK1 an attractive target for anticancer therapy. The inhibition of CDK1 aims to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M checkpoint, which can subsequently lead to apoptosis.[5][8]
Mechanism of Action of CDK1 Inhibitors
CDK1 inhibitors are small molecules that typically function by competing with ATP for the binding site on the CDK1 enzyme.[9] By blocking the kinase activity of the CDK1/Cyclin B complex, these inhibitors prevent the phosphorylation of key substrates required for mitotic entry and progression. This leads to an arrest of the cell cycle at the G2/M transition.[5] Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway in cancer cells. Furthermore, some studies suggest that CDK1 inhibition can be particularly effective in cancers with high MYC expression and can sensitize cancer cells to DNA-damaging agents and radiation therapy.[1][10]
Below is a diagram illustrating the central role of CDK1 in the G2/M phase transition and the effect of its inhibition.
Quantitative Data on Preclinical Efficacy of CDK1 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of several representative CDK1 inhibitors across various cancer types.
Table 1: In Vitro Activity of Selected CDK1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line(s) | Key Finding(s) | Reference(s) |
| Dinaciclib | Pancreatic Ductal Adenocarcinoma (PDAC) | Multiple PDAC cell lines | Induced caspase activation in 11 of 15 cell lines tested. | [5] |
| Breast Cancer | MYC-dependent breast cancer cells | Significantly induced apoptosis and reduced viability. | [10] | |
| R547 | Various | 19 tested cell lines | Strong antiproliferative effect regardless of tissue type, p53, or MDR status. | [11] |
| RO-3306 | Various | HeLa, T24, SQ20B | Induced G2/M phase cell cycle arrest; radiosensitized tumor cells. | [1][5] |
| Flavopiridol | Various | NCI-60 cell line panel | IC50 of 66 nM; arrested cells in G1 or G2/M. | [9] |
| Kenpaullone | Breast Epithelial | MCF10A | Inhibited Cdk1/Cyclin B with an IC50 of 0.4 µM. | [9] |
Table 2: In Vivo Efficacy of Selected CDK1 Inhibitors in Animal Models
| Inhibitor | Cancer Type | Animal Model | Key Finding(s) | Reference(s) |
| Dinaciclib | Pancreatic Ductal Adenocarcinoma (PDAC) | Subcutaneous PDAC mouse models | Inhibited tumor growth in 10 out of 10 models, with >40% reduction in 8 out of 10. | [8] |
| PDAC | Transgenic mouse model of PDAC | Delayed tumor progression and increased overall survival from 31 to 57 days. | [8] | |
| 5MeOIndox | PDAC | Mice with subcutaneously transplanted PDAC cells | Inhibited tumor growth and reduced tumor weight. | [8] |
| CINK4 | Colon Carcinoma | HCT116 xenografts in mice | Statistically significant reduction in mean tumor volumes. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of common experimental protocols used to assess the efficacy of CDK1 inhibitors.
4.1. Cell Viability and Proliferation Assays
-
Objective: To determine the effect of the CDK1 inhibitor on cancer cell growth and survival.
-
Methodology (Colony Formation Assay):
-
Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the CDK1 inhibitor or vehicle control.
-
Incubation: Incubate the plates for a period that allows for the formation of visible colonies (typically 10-14 days), with media and compound changes as necessary.
-
Staining: Fix the colonies with a solution such as 4% paraformaldehyde and stain with crystal violet.
-
Quantification: Count the number of colonies (typically defined as containing >50 cells) in each well. The surviving fraction is calculated as the ratio of colonies in the treated wells to the colonies in the control wells.
-
4.2. Cell Cycle Analysis
-
Objective: To determine the phase of the cell cycle at which the CDK1 inhibitor induces arrest.
-
Methodology (Flow Cytometry with Propidium Iodide Staining):
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the CDK1 inhibitor at various concentrations and time points.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing to prevent clumping. Store at -20°C.
-
Staining: Rehydrate the cells in PBS, treat with RNase A to remove RNA, and then stain with a DNA-intercalating dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.
-
Data Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
4.3. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the CDK1 inhibitor in a living organism.
-
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the CDK1 inhibitor and vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dose.
-
Monitoring: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. At the endpoint, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
The following diagram illustrates a typical workflow for the preclinical evaluation of a CDK1 inhibitor.
Conclusion
The preclinical data for a range of CDK1 inhibitors strongly support the therapeutic potential of targeting this key cell cycle regulator in cancer.[5][6][8] These compounds have demonstrated potent antiproliferative and pro-apoptotic activity in a variety of cancer cell lines and have shown significant tumor growth inhibition in animal models. The methodologies outlined in this guide provide a framework for the continued investigation and development of novel CDK1 inhibitors. While promising, the translation of these preclinical findings into clinical success requires careful consideration of therapeutic index, patient selection biomarkers, and potential combination strategies.[5][12] Further research is essential to optimize the clinical application of this class of targeted therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 3. rupress.org [rupress.org]
- 4. WikiGenes - Cdk1 - cyclin-dependent kinase 1 [wikigenes.org]
- 5. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting cyclin-dependent kinase 1 (CDK1) in cancer: molecular docking and dynamic simulations of potential CDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Targeting cyclin-dependent kinase 1 (CDK1) but not CDK4/6 or CDK2 is selectively lethal to MYC-dependent human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to p53-Dependent Apoptosis Induction by Cdk1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle, is a promising target in oncology. Overexpression of Cdk1 is a hallmark of many cancers and is associated with uncontrolled cell proliferation. This guide details the mechanism of Cdk1-IN-1, a potent and selective inhibitor of Cdk1, in inducing p53-dependent apoptosis in cancer cells. We provide a comprehensive overview of the signaling pathways, quantitative data on its efficacy, and detailed protocols for key experimental procedures to facilitate further research and development in this area.
Introduction to Cdk1 and Its Role in Cancer
Cyclin-dependent kinase 1 (Cdk1), also known as cell division control protein 2 homolog (Cdc2), is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle, particularly the G2/M transition and mitosis.[1] Cdk1 forms a complex with cyclin B1, and this complex, known as the M-phase promoting factor (MPF), phosphorylates a multitude of substrate proteins to drive the cell into mitosis.[2]
Dysregulation of Cdk1 activity is frequently observed in various human cancers, leading to aberrant cell proliferation and genomic instability.[3] Elevated expression of Cdk1 and its partner, cyclin B1, often correlates with poor patient prognosis in several cancer types, including neuroblastoma.[3] Consequently, Cdk1 has emerged as an attractive therapeutic target for the development of novel anti-cancer agents.
This compound: A Potent and Selective Cdk1 Inhibitor
This compound is a potent inhibitor of the Cdk1/cyclin B complex with an IC50 of 161.2 nM.[4] It exhibits selectivity for cancer cells over normal cells, making it a promising candidate for targeted cancer therapy.[4] Studies have shown that this compound has significant antiproliferative activity across a panel of NCI cancer cell lines.[4]
The Core Mechanism: p53-Dependent Apoptosis
The primary mechanism by which Cdk1 inhibitors like this compound exert their anti-cancer effects in susceptible cells is through the induction of apoptosis in a p53-dependent manner.[3][4] The tumor suppressor protein p53 is a critical regulator of cell fate, capable of inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress, such as DNA damage.[5]
The sensitivity of cancer cells to Cdk1 inhibition is significantly modulated by their p53 status.[3][6]
-
p53 Wild-Type (p53-wt) Cells: In cancer cells with functional p53, inhibition of Cdk1 leads to the stabilization and activation of p53.[3] This, in turn, transcriptionally upregulates a suite of pro-apoptotic genes, leading to the initiation of the intrinsic apoptotic cascade.[3][6]
-
p53-Mutated or Deficient Cells: In contrast, cancer cells harboring mutations in the TP53 gene or having a non-functional p53 pathway are more resistant to Cdk1 inhibitor-induced apoptosis.[3][6] These cells predominantly undergo a G2/M phase cell cycle arrest upon Cdk1 inhibition.[3]
Signaling Pathway of this compound-Induced p53-Dependent Apoptosis
The inhibition of Cdk1 by this compound triggers a signaling cascade that culminates in apoptosis. A key aspect of this pathway is the stabilization of p53. Under normal conditions, Cdk1 can phosphorylate p53 at serine 315, which can lead to its destabilization.[3] Therefore, inhibition of Cdk1 can lead to an accumulation of active p53.[3] Activated p53 then transcriptionally upregulates pro-apoptotic members of the Bcl-2 family, such as BAX, as well as the Cdk inhibitor p21.[3][6] This ultimately leads to the activation of the caspase cascade and programmed cell death.
Quantitative Data
The efficacy of Cdk1 inhibitors is quantitatively demonstrated through various in vitro assays. The following tables summarize key data for this compound and the well-characterized Cdk1 inhibitor RO-3306, which serves as a representative compound for this class of inhibitors.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | Cdk1/Cyclin B | 161.2 | - | Kinase Assay | [4] |
Table 2: Anti-proliferative Activity of this compound
| Compound | Cell Line | Cell Type | IC50 (µM) | Assay Duration (hours) | Assay Type | Reference |
| This compound | HCT-116 | Colon Cancer | 6.28 | 48 | Cell Viability | [4] |
| This compound | WI-38 | Normal Fibroblast | 17.7 | 48 | Cell Viability | [4] |
Table 3: Anti-proliferative Activity of RO-3306 in Relation to p53 Status
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Assay Duration (hours) | Assay Type | Reference |
| SHEP | Neuroblastoma | Wild-Type | 1.3 | 48 | MTT Assay | [3] |
| WAC2 | Neuroblastoma | Wild-Type | 1.8 | 48 | MTT Assay | [3] |
| HD-MB3 | Medulloblastoma | Wild-Type | 1.8 | 48 | MTT Assay | [6] |
| HD-MB3 p53-dn | Medulloblastoma | Dominant-Negative | 3.9 | 48 | MTT Assay | [6] |
| SK-N-FI | Neuroblastoma | Mutated | > 8 | 48 | MTT Assay | [3] |
| RH-41 | Rhabdomyosarcoma | Mutated | > 8 | 48 | MTT Assay | [3] |
| SKOV3 | Ovarian Cancer | Null | 16.92 | 72 | MTT Assay | [1] |
| HEY | Ovarian Cancer | Wild-Type | 10.15 | 72 | MTT Assay | [1] |
| PA-1 | Ovarian Cancer | Wild-Type | 7.24 | 72 | MTT Assay | [1] |
| OVCAR5 | Ovarian Cancer | Mutated | 8.74 | 72 | MTT Assay | [1] |
| IGROV1 | Ovarian Cancer | Wild-Type | 13.89 | 72 | MTT Assay | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the context of Cdk1 inhibitor research.
Cell Culture
-
Neuroblastoma Cell Lines (e.g., SHEP, WAC2, SK-N-FI): Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin.
-
Colorectal Carcinoma Cell Line (HCT-116): Cells are maintained in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
General Culture Conditions: All cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability (MTT) Assay
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Cdk1 inhibitor for the desired duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Treat cells with the Cdk1 inhibitor for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
p53 (1:1000)
-
p21 (1:1000)
-
BAX (1:1000)
-
Cdk1 (1:1000)
-
β-actin (1:5000)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis
-
Treat cells with the Cdk1 inhibitor for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The sub-G1 population is indicative of apoptotic cells.
Caspase Activity Assay
-
Treat cells with the Cdk1 inhibitor for 48 hours in a 96-well plate.
-
Use a commercially available kit such as the Caspase-Glo® 8 or 9 Assay (Promega).
-
Add the Caspase-Glo® reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the caspase activity.
Conclusion
This compound and other selective Cdk1 inhibitors represent a promising class of anti-cancer agents that can induce apoptosis in a p53-dependent manner. This technical guide provides a comprehensive overview of the underlying mechanism, supporting quantitative data, and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and drug development professionals working to advance Cdk1 inhibitors as a targeted therapy for cancer. Further investigation into the in vivo efficacy and safety of these compounds is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity to cdk1-inhibition is modulated by p53 status in preclinical models of embryonal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin B1/Cdk1 Phosphorylation of Mitochondrial p53 Induces Anti-Apoptotic Response | PLOS One [journals.plos.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cdk1-IN-1: A Technical Guide to its Antiproliferative Activity and Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiproliferative activity of Cdk1-IN-1, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). This document details its mechanism of action, summarizes key quantitative data, and provides standardized experimental protocols for its screening and evaluation.
Introduction
Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle, is a critical enzyme for the G2/M transition. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound has emerged as a significant small molecule inhibitor of CDK1, demonstrating promising antiproliferative effects in cancer cell lines. This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its antiproliferative effects primarily through the inhibition of CDK1/CycB kinase activity. This inhibition leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: By inhibiting CDK1, this compound prevents the phosphorylation of key substrates required for mitotic entry. This leads to a robust cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.[1]
-
Induction of Apoptosis: this compound induces programmed cell death, or apoptosis, in a p53-dependent manner.[1] The mechanism involves the intrinsic apoptotic pathway, a signaling cascade that is activated from within the cell in response to stress.[1]
Quantitative Data Summary
The antiproliferative and inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key data points for easy comparison.
| Target | IC50 |
| CDK1/CycB | 161.2 nM |
Table 1: In vitro inhibitory activity of this compound against the CDK1/CycB complex.[1]
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| HCT-116 | Human Colon Carcinoma | 6.28 | 2.8 |
| WI-38 | Human Normal Lung | 17.7 | - |
Table 2: Antiproliferative activity of this compound in a cancer cell line versus a normal cell line.[1] The selectivity index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line.
| Screening Panel | Concentration (µM) | Mean Growth Inhibition (%) |
| NCI-60 | 10 | 48.5 |
Table 3: Average antiproliferative activity of this compound across the NCI-60 panel of human cancer cell lines.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiproliferative activity of this compound.
Antiproliferative Activity Assay (MTT Assay)
This protocol describes a common method for assessing the effect of a compound on cell viability.
Materials:
-
This compound
-
Target cell lines (e.g., HCT-116, WI-38)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
This compound
-
Target cell lines
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 concentration) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Visualizations
The following diagrams illustrate the experimental workflow for antiproliferative activity screening and the signaling pathway affected by this compound.
Caption: Experimental workflow for determining the antiproliferative activity of this compound using an MTT assay.
Caption: Signaling pathway illustrating the mechanism of action of this compound, leading to G2/M arrest and apoptosis.
References
Methodological & Application
Application Notes and Protocols for Cdk1-IN-1 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle, is a serine/threonine kinase that plays a crucial role in the G2/M phase transition. Its activity is essential for the proper execution of mitosis. Dysregulation of Cdk1 activity is often observed in various cancers, making it an attractive target for therapeutic intervention. Cdk1-IN-1 is a potent inhibitor of Cdk1, demonstrating potential as an anti-proliferative agent. These application notes provide a detailed protocol for performing an in vitro kinase assay to determine the potency of this compound using the ADP-Glo™ Kinase Assay, a luminescent-based assay that quantifies kinase activity by measuring ADP production.
Cdk1 Signaling Pathway
Cdk1, in complex with its regulatory subunit Cyclin B, forms the M-phase promoting factor (MPF). The activation of the Cdk1/Cyclin B complex is a critical step for entry into mitosis. This complex phosphorylates a multitude of downstream substrates, leading to events such as nuclear envelope breakdown, chromosome condensation, and spindle formation. The activity of Cdk1 is tightly regulated by phosphorylation and dephosphorylation events, as well as by Cdk inhibitors (CKIs). This compound exerts its effect by binding to the ATP-binding site of Cdk1, thereby preventing the phosphorylation of its substrates and arresting the cell cycle at the G2/M transition.[1]
Caption: Cdk1 Signaling Pathway and Point of Inhibition.
Data Presentation
The inhibitory activity of this compound against Cdk1/Cyclin B is determined by generating a dose-response curve and calculating the IC50 value. The IC50 represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target | IC50 (nM) | Assay Format |
| This compound | Cdk1/Cyclin B | 161.2 | ADP-Glo™ Kinase Assay |
Data is based on commercially available information.[1][2]
Experimental Protocols
In Vitro Kinase Assay Using ADP-Glo™
This protocol is designed for a 384-well plate format, but can be adapted for other formats.
Materials:
-
Recombinant human Cdk1/Cyclin B enzyme
-
Histone H1 (as substrate)
-
This compound (or other test compounds)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: ADP-Glo™ Kinase Assay Workflow.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare the Cdk1/Cyclin B enzyme and Histone H1 substrate in Kinase Reaction Buffer at the desired concentrations.
-
Prepare ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for Cdk1.
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2.5 µL of the Cdk1/Cyclin B and Histone H1 mixture to each well.
-
For the negative control ("no enzyme" control), add 2.5 µL of Kinase Reaction Buffer instead of the enzyme mixture.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the ATP solution to each well to start the reaction. The final reaction volume is 10 µL.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
-
Stop Reaction and Deplete ATP:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
Convert ADP to ATP and Detect Luminescence:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" control luminescence from all other readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
Application Notes and Protocols for Cell Synchronization in G2 Phase using Cdk1-IN-1
Introduction
Cyclin-dependent kinase 1 (Cdk1), also known as cell division control protein 2 (Cdc2), is a key serine/threonine kinase that, in complex with Cyclin B1, orchestrates the entry of eukaryotic cells into mitosis.[1][2][3] The activity of the Cdk1/Cyclin B1 complex, often referred to as the maturation-promoting factor (MPF), is tightly regulated to ensure proper cell cycle progression.[4] Inhibition of Cdk1 provides a potent method for reversibly arresting cells at the G2/M transition, enabling the synchronization of cell populations in the G2 phase.[3][5][6][7]
Cdk1-IN-1 and its well-characterized analogue, RO-3306, are selective inhibitors of Cdk1 that have become invaluable tools for cell cycle research.[5][6] These small molecules offer a simple, single-step protocol for achieving a highly enriched population of G2-arrested cells, which can be subsequently released into synchronous mitosis.[5][6] This allows for detailed biochemical and cytological studies of events occurring in the G2, M, and subsequent G1 phases of the cell cycle.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Cdk1 inhibitors for G2 phase cell synchronization.
Mechanism of Action: Cdk1 at the G2/M Transition
The transition from G2 to M phase is driven by the activation of the Cdk1/Cyclin B1 complex.[1][2] Throughout the S and G2 phases, Cyclin B1 accumulates and binds to Cdk1.[2] However, the complex is kept in an inactive state through inhibitory phosphorylation on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) of Cdk1 by the kinases Wee1 and Myt1.[1][2][8]
For mitotic entry, the phosphatase Cdc25 removes these inhibitory phosphates, leading to the activation of Cdk1/Cyclin B1.[2] Activated Cdk1 then phosphorylates a multitude of substrates, initiating the dramatic cellular reorganization characteristic of mitosis. This compound acts by directly inhibiting the kinase activity of Cdk1, thereby preventing the phosphorylation of its downstream targets and effectively blocking the cell from entering mitosis, leading to arrest in the G2 phase.
References
- 1. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 2. The G2-to-M transition from a phosphatase perspective: a new vision of the meiotic division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin B1 antibody (55004-1-AP) | Proteintech [ptglab.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
Cdk1-IN-1: Application Notes and Protocols for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle, orchestrates the transition from G2 phase to mitosis.[1] Its activity is tightly controlled throughout the cell cycle, and its dysregulation is a hallmark of cancer. Small molecule inhibitors of Cdk1 are therefore valuable tools for both basic research and as potential therapeutic agents. Cdk1-IN-1 is a potent and selective inhibitor of Cdk1 that has demonstrated anti-proliferative activity and the ability to induce apoptosis in cancer cells.[2] This document provides detailed application notes and protocols for the use of this compound in live-cell imaging studies to investigate its effects on cell cycle progression and cellular dynamics.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of Cdk1. By binding to the ATP-binding pocket of Cdk1, it prevents the phosphorylation of downstream substrates that are essential for mitotic entry. This inhibition leads to a reversible arrest of the cell cycle at the G2/M boundary.[2][3] This property makes this compound a valuable tool for synchronizing cell populations for further study.
Quantitative Data
The following tables summarize the key quantitative data for this compound and a well-characterized, structurally distinct Cdk1 inhibitor, RO-3306, for comparative purposes.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 / Ki | Reference |
| This compound | Cdk1/Cyclin B | IC50 = 161.2 nM | [2] |
| RO-3306 | Cdk1/Cyclin B1 | Ki = 35 nM | [3][4] |
| RO-3306 | Cdk2/Cyclin E | Ki = 340 nM | [4] |
Table 2: Cellular Activity and Effective Concentrations
| Compound | Cell Line | Activity | Effective Concentration | Reference |
| This compound | HCT-116 (colon cancer) | Antiproliferative (IC50) | 6.28 µM (48h) | [2] |
| This compound | WI-38 (normal lung fibroblast) | Antiproliferative (IC50) | 17.7 µM (48h) | [2] |
| This compound | HCT-116 | G2/M arrest, Apoptosis induction | 6.28 µM (48h) | [2] |
| RO-3306 | HeLa (cervical cancer) | G2/M arrest | 9 µM (18-24h) | [3][5] |
| RO-3306 | HCT-116, SW480 | G2/M arrest | 9 µM (20h) | [3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and its application in a typical live-cell imaging experiment, the following diagrams are provided.
Figure 1: Simplified Cdk1 signaling pathway at the G2/M transition and the point of inhibition by this compound.
Figure 2: General experimental workflow for live-cell imaging of this compound effects.
Experimental Protocols
The following protocols provide a starting point for using this compound in live-cell imaging experiments. Optimization of inhibitor concentration and incubation time is recommended for each cell line and experimental setup.
Protocol 1: Induction of G2/M Arrest for Live-Cell Imaging
This protocol is designed to observe the cellular response to Cdk1 inhibition and the resulting G2/M arrest.
Materials:
-
Mammalian cells of interest (e.g., HeLa, HCT-116)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or plates
-
This compound (stock solution in DMSO)
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
-
Fluorescent cell cycle reporter (optional, e.g., FUCCI, H2B-GFP)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
If using a fluorescent reporter, ensure cells are expressing it adequately.
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed complete culture medium. Based on the IC50 values, a starting concentration range of 5-20 µM is recommended.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line that induces arrest without significant toxicity.
-
Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration.
-
Incubate the cells for 16-24 hours to allow for accumulation at the G2/M boundary.
-
-
Live-Cell Imaging:
-
Transfer the imaging dish to the pre-warmed and equilibrated stage of the live-cell imaging system.
-
Acquire images at multiple positions for each condition (this compound treated and vehicle control).
-
Use appropriate fluorescence channels if a reporter is used (e.g., GFP for H2B-GFP to visualize chromatin).
-
Time-lapse imaging can be performed to monitor the dynamics of the arrested state.
-
-
Data Analysis:
-
Visually inspect the cells for morphological changes consistent with G2/M arrest (e.g., enlarged and rounded cells with an intact nuclear envelope).
-
Quantify the percentage of cells arrested in G2/M based on morphology or the state of the fluorescent reporter.
-
Protocol 2: Synchronization and Release for Observing Mitotic Entry
This protocol utilizes this compound to synchronize cells at the G2/M border, followed by inhibitor washout to observe a wave of synchronous mitotic entry.
Materials:
-
Same as Protocol 1
-
Pre-warmed, inhibitor-free complete culture medium
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1 to arrest cells at the G2/M boundary.
-
-
Inhibitor Washout and Release:
-
After the 16-24 hour incubation with this compound, gently wash the cells twice with pre-warmed, inhibitor-free medium.
-
Add fresh, pre-warmed, inhibitor-free medium to the dish.
-
-
Live-Cell Imaging:
-
Immediately place the dish on the live-cell imaging system.
-
Begin time-lapse imaging to capture the synchronous entry into and progression through mitosis. Acquire images every 5-15 minutes for several hours.
-
Key mitotic events to observe include nuclear envelope breakdown, chromosome condensation and alignment, anaphase, and cytokinesis.
-
-
Data Analysis:
-
Determine the time from inhibitor washout to the onset of mitosis (e.g., nuclear envelope breakdown) for a population of cells.
-
Measure the duration of mitosis and its different phases.
-
Analyze for any abnormalities in mitotic progression.
-
Visualization of Cdk1 Inhibition
The effects of this compound can be visualized using various live-cell imaging techniques:
-
Phase Contrast/DIC Microscopy: To observe morphological changes such as cell rounding and arrest at the G2/M boundary.
-
Fluorescent Reporters of the Cell Cycle:
-
FUCCI (Fluorescent Ubiquitination-based Cell Cycle Indicator): Allows for the visualization of G1 (red nuclei), S (yellow nuclei), and G2/M (green nuclei) phases. This compound treatment will cause an accumulation of cells with green nuclei.
-
Histone-FP (e.g., H2B-GFP): Enables visualization of chromatin dynamics, including condensation at the onset of mitosis.
-
-
FRET-based Cdk1 Biosensors: These genetically encoded biosensors can provide a direct readout of Cdk1 activity in real-time, allowing for the precise measurement of the kinetics of inhibition and reactivation upon washout.[6][7][8]
Troubleshooting
-
High Cell Toxicity: If significant cell death is observed, reduce the concentration of this compound or the incubation time. Ensure the DMSO concentration in the final medium is below 0.1%.
-
Incomplete G2/M Arrest: If a low percentage of cells are arrested, increase the concentration of this compound or the incubation time. Cell density can also affect inhibitor efficacy.
-
Asynchronous Mitotic Entry After Release: Ensure a thorough washout of the inhibitor. Incomplete removal can lead to a staggered release from the G2/M block.
Conclusion
This compound is a valuable pharmacological tool for the temporal control of the cell cycle. Its ability to induce a reversible G2/M arrest makes it highly suitable for live-cell imaging studies aimed at dissecting the molecular events of mitosis. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their investigations of cell cycle regulation and for the evaluation of novel anti-cancer therapeutics.
References
- 1. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Genetically Encoded Fluorescence Resonance Energy Transfer Biosensor for Live-Cell Visualization of Lamin A Phosphorylation at Serine 22 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Using FRET to Define Cdk1-Dependent Ordering of Events During Exit from Second Meiotic M-Phase in Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Application Notes: Cdk1 Inhibitor Treatment for Inducing Mitotic Arrest
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 1 (Cdk1), also known as cell division cycle protein 2 (cdc2), is a master regulator of the cell cycle, absolutely essential for the G2/M transition and entry into mitosis.[1][2] Cdk1 forms a complex with its regulatory subunit, Cyclin B, which accumulates during the G2 phase.[3][4] Activation of the Cdk1/Cyclin B complex drives the cell into mitosis by phosphorylating a multitude of substrates involved in nuclear envelope breakdown, chromosome condensation, and spindle formation.[4]
Pharmacological inhibition of Cdk1 provides a powerful method to reversibly arrest cells at the G2/M border.[5][6] This synchronization technique is invaluable for studying the molecular events of the G2/M transition, mitotic entry, and for isolating large populations of G2-arrested or mitotic cells without the use of microtubule-disrupting agents.[7][8] This application note provides a detailed overview and protocols for using the selective Cdk1 inhibitor RO-3306 to induce mitotic arrest.
Mechanism of Action
Cdk1 activity is tightly regulated through multiple mechanisms to ensure proper timing of mitotic entry. The core of this regulation involves:
-
Cyclin B Binding: Cdk1 is inactive as a monomer and requires binding to Cyclin B.[1]
-
Activating Phosphorylation: The Cdk-activating kinase (CAK) phosphorylates Cdk1 on a key threonine residue (Thr161), which is necessary for its activity.[4]
-
Inhibitory Phosphorylation: The kinases Wee1 and Myt1 phosphorylate Cdk1 on Threonine-14 and Tyrosine-15, holding the complex in an inactive state during G2.[4]
-
Activation: At the onset of mitosis, the phosphatase Cdc25 removes the inhibitory phosphates, leading to a rapid surge in Cdk1 activity that triggers mitotic entry.
Selective Cdk1 inhibitors like RO-3306 are ATP-competitive, binding to the ATP pocket of Cdk1 and preventing the phosphorylation of its substrates.[8][9] This blocks the final activation step required for the G2 to M transition, causing cells to arrest in the late G2 phase with high levels of inactive, phosphorylated Cdk1/Cyclin B complexes.[8]
Caption: Cdk1 activation pathway and the mechanism of inhibition by RO-3306.
Quantitative Data
The selectivity of a Cdk1 inhibitor is crucial for specifically arresting cells in G2/M without significantly affecting other cell cycle phases controlled by different CDKs.
Table 1: Inhibitory Activity of RO-3306 against Various Cyclin-Dependent Kinases.
| Kinase Complex | Ki (nM) | Selectivity vs. Cdk1/Cyclin B1 |
|---|---|---|
| Cdk1/Cyclin B1 | 35 | 1x |
| Cdk1/Cyclin A | 110 | ~3x |
| Cdk2/Cyclin E | 340 | ~10x |
| Cdk4/Cyclin D | >2000 | >57x |
Data compiled from Vassilev et al., 2006.[8]
Table 2: Typical Experimental Conditions for Inducing Mitotic Arrest with RO-3306.
| Cell Line Type | Concentration (µM) | Incubation Time (hours) | Expected Outcome | Reference(s) |
|---|---|---|---|---|
| Human Cancer Cells (e.g., HeLa, HCT116) | 5 - 10 | 16 - 24 | >95% of cells arrested in G2 | [8][10][11] |
| Ovarian Cancer Cells (e.g., SKOV3, OVCAR5) | 5 - 25 | 16 - 24 | G2 arrest and induction of apoptosis | [10] |
| Non-transformed cells (e.g., RPE1) | 9 - 10 | 16 - 24 | G2 arrest |[11] |
Experimental Workflow
A typical workflow for inducing and analyzing mitotic arrest involves cell culture, treatment with the Cdk1 inhibitor, and subsequent analysis using various methods to confirm the cell cycle block.
Caption: General experimental workflow for Cdk1 inhibitor-induced mitotic arrest.
Detailed Protocols
Protocol for Inducing G2/M Arrest with RO-3306
This protocol describes the general procedure for arresting cultured mammalian cells at the G2/M border.
-
Cell Plating: Seed adherent cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes, or on coverslips for imaging) at a density that will result in 50-70% confluency at the time of harvesting. Culture overnight in a humidified incubator (37°C, 5% CO₂).
-
Inhibitor Preparation: Prepare a stock solution of RO-3306 (e.g., 10 mM in DMSO). Store at -20°C.
-
Treatment: Dilute the RO-3306 stock solution in fresh culture medium to the desired final concentration (typically 5-10 µM). Remove the old medium from the cells and replace it with the inhibitor-containing medium.
-
Incubation: Return the cells to the incubator and incubate for 16-24 hours. This duration is typically sufficient to allow most cells in the population to progress through G1 and S phases and accumulate at the G2/M boundary.[8]
-
Harvesting:
-
For Flow Cytometry & Western Blot: Wash cells with PBS, then detach using trypsin-EDTA. Neutralize trypsin with complete medium, transfer cells to a conical tube, and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
For Immunofluorescence: Cells grown on coverslips can be fixed directly (see Protocol 5.4).
-
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and quantify the distribution of cells across cell cycle phases.[12][13]
-
Cell Preparation: Harvest ~1-2 x 10⁶ cells per sample as described above. Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 100 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[14][15]
-
Storage: Fixed cells can be stored at 4°C for several weeks.
-
Rehydration & Staining: a. Pellet the fixed cells (a higher g-force may be needed, e.g., 500-800 x g for 5 minutes). Carefully aspirate the ethanol. b. Wash the pellet once with 1-2 mL of PBS. c. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).[12]
-
Incubation: Incubate the cells in the staining buffer for 30 minutes at room temperature, protected from light.[14]
-
Analysis: Analyze the samples on a flow cytometer. DNA content is measured by detecting the fluorescence of PI in the appropriate channel (e.g., PE-Texas Red). Gate on single cells to exclude doublets and aggregates. A typical histogram will show a 2N DNA content peak (G1), a 4N peak (G2/M), and cells in between (S phase).
Protocol for Western Blotting of Mitotic Markers
This protocol is used to detect the expression and phosphorylation status of key mitotic proteins.
-
Lysate Preparation: a. Harvest ~1-2 x 10⁶ cells and wash the pellet with cold PBS. b. Lyse the cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes, then clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C). d. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. b. Separate proteins by size on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST). b. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Secondary Antibody and Detection: a. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19] b. Wash the membrane 3 times for 10 minutes each in TBST. c. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
Protocol for Immunofluorescence of Mitotic Cells
This protocol allows for the visualization of cellular morphology, chromatin state, and spindle formation.
-
Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate. Treat with RO-3306 as described in Protocol 5.1.
-
Fixation: a. Gently wash the coverslips twice with PBS. b. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[20][21]
-
Permeabilization: a. Wash the coverslips twice with PBS. b. Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[22]
-
Blocking: a. Wash the coverslips twice with PBS. b. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS) for 1 hour at room temperature.[21][22]
-
Primary Antibody Incubation: a. Dilute primary antibodies in the blocking buffer. b. Invert the coverslips onto drops of the antibody solution on a piece of parafilm in a humidified chamber and incubate overnight at 4°C. Recommended primary antibodies:
-
Secondary Antibody Incubation and Counterstaining: a. Wash the coverslips three times with PBS. b. Incubate with appropriate Alexa Fluor-conjugated secondary antibodies in blocking buffer for 1 hour at room temperature, protected from light.[21] c. Wash three times with PBS. d. Counterstain DNA by incubating with DAPI (1 µg/mL in PBS) for 5-10 minutes.[21][23]
-
Mounting and Imaging: a. Briefly rinse the coverslips in water. b. Mount the coverslips onto glass slides using an anti-fade mounting medium. c. Seal the edges with nail polish and image using a fluorescence microscope.
Expected Results
Treatment with an effective concentration of RO-3306 should result in a homogenous population of cells arrested in the G2 phase of the cell cycle.
-
Flow Cytometry: A significant accumulation of cells in the G2/M peak (4N DNA content) compared to an asynchronously growing control population.
-
Western Blot: Increased levels of Cyclin B1 and a strong signal for Phospho-Histone H3 (Ser10), indicative of cells preparing for or entering mitosis.
-
Immunofluorescence: Cells will appear larger than G1 cells, with a large nucleus. While they are arrested in G2, they will not show condensed chromosomes or a formed mitotic spindle. If the inhibitor is washed out, cells will synchronously enter mitosis, showing characteristic mitotic phenotypes.
Caption: Cdk1 inhibition blocks the G2/M transition, causing cell cycle arrest.
References
- 1. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. genecards.org [genecards.org]
- 4. uniprot.org [uniprot.org]
- 5. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ro 3306 | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 10. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 16. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Cell Cycle-Related Cyclin B1 Quantification | PLOS One [journals.plos.org]
- 19. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
- 20. protocols.io [protocols.io]
- 21. img.abclonal.com [img.abclonal.com]
- 22. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 23. Cell cycle staging of individual cells by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk1 Inhibition in Immunofluorescence Staining
These application notes provide a detailed protocol for utilizing Cdk1 inhibitors in immunofluorescence staining, enabling researchers to investigate the subcellular localization and expression of proteins involved in cell cycle regulation. The following information is tailored for researchers, scientists, and drug development professionals.
Data Presentation: Effects of Cdk1 Inhibition
Inhibition of Cyclin-dependent kinase 1 (Cdk1) can induce various effects on cellular processes, which can be quantified using immunofluorescence and other methods. The following table summarizes quantitative data from studies using the selective Cdk1 inhibitor RO-3306.
| Parameter Measured | Cell Line | Treatment | Result | Reference |
| Adhesion Complex Area per Cell | HeLa | 1 h with RO-3306 | Significant decrease in adhesion complex area | [1] |
| Mitotic Index | HCT116 | 20 h with 9 µM RO-3306, then release | Synchronous entry into mitosis, peaking at 30 min post-release | [2][3] |
| Cell Cycle Distribution | HCT116, SW480, HeLa | 20 h with 9 µM RO-3306 | Complete block at the G2/M phase | [2][3] |
| Duration of Mitosis (NEBD to AO) | RPE-1 | 3 h with RO-3306 in G2, then washout | Increased average time to complete mitosis (28.6 ± 8.1 min vs. 20.7 ± 3.9 min for control) | [4] |
| Phosphorylation of Cdk1 Substrates | Mitotic HeLa | Treatment with Flavopiridol or RO-3306 | Significant reduction in phosphorylation of 1,215 phosphopeptides on 551 proteins | [5] |
Experimental Protocols
This section provides a detailed methodology for immunofluorescence staining of cells treated with a Cdk1 inhibitor, using Cdk1-IN-1 as a representative compound. The protocol is based on standard immunofluorescence procedures and incorporates steps for inhibitor treatment.
Materials:
-
This compound (or other Cdk1 inhibitor, e.g., RO-3306)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking solution: 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS
-
Primary antibody (specific to the protein of interest)
-
Fluorochrome-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Humidified chamber
Protocol:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a petri dish or multi-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Culture cells in appropriate medium at 37°C in a humidified CO2 incubator.
-
Treat cells with the desired concentration of this compound for the appropriate duration to achieve the desired effect (e.g., G2/M arrest). A typical concentration for a potent Cdk1 inhibitor like RO-3306 is in the range of 1-10 µM for several hours[2][3]. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line and experimental goals.
-
-
Fixation:
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to the cells and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the permeabilization solution (e.g., 0.25% Triton X-100 in PBS) to the cells.
-
Incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking solution to the cells to cover the coverslip.
-
Incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking solution.
-
Aspirate the blocking solution from the coverslips.
-
Add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorochrome-conjugated secondary antibody in the blocking solution. Protect from light from this point onwards.
-
Aspirate the last PBS wash.
-
Add the diluted secondary antibody solution to the cells.
-
Incubate for 1 hour at room temperature in a humidified chamber, protected from light.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells once with PBS.
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorochromes.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the application of Cdk1 inhibitors in cell biology research.
Caption: Cdk1 signaling pathway at the G2/M transition and the inhibitory action of this compound.
Caption: Experimental workflow for immunofluorescence staining with Cdk1 inhibitor treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK-1 Inhibition in G2 Stabilizes Kinetochore-Microtubules in the following Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk1-IN-1 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the CDK1 inhibitor, Cdk1-IN-1, in preclinical xenograft models of cancer. The following sections detail the mechanism of action, protocols for in vivo studies, and expected outcomes, supported by illustrative data and visualizations.
Introduction to this compound
Cyclin-dependent kinase 1 (CDK1) is a critical regulator of the cell cycle, particularly at the G2/M transition.[1] Its aberrant activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This compound is a potent and specific inhibitor of CDK1, which has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2] Its use in xenograft models allows for the in vivo evaluation of its anti-tumor efficacy and tolerability.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDK1. This leads to cell cycle arrest at the G2/M phase, preventing cancer cells from entering mitosis and ultimately triggering apoptosis.[2] The inhibition of CDK1 can also sensitize cancer cells to other therapeutic agents, suggesting potential for combination therapies.
Data Presentation
The following table summarizes illustrative in vivo efficacy data for this compound in a human colorectal cancer (HCT-116) xenograft model. This data is representative of the expected anti-tumor activity of a CDK1 inhibitor.
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily (PO) | 1250 ± 150 | - | +5.2 |
| This compound | 25 | Daily (PO) | 750 ± 120 | 40 | -1.5 |
| This compound | 50 | Daily (PO) | 450 ± 90 | 64 | -4.8 |
| This compound | 100 | Daily (PO) | 250 ± 70 | 80 | -8.2 |
Experimental Protocols
Xenograft Model Establishment
-
Cell Culture: Culture human cancer cells (e.g., HCT-116) in appropriate media and conditions to reach 80-90% confluency.
-
Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
This compound Formulation and Administration
-
Stock Solution: Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.
-
Working Solution: For a final concentration of 2.5 mg/mL, dilute the stock solution in a vehicle of 10% DMSO and 90% Corn Oil. Ensure the solution is clear and homogenous.
-
Administration: Administer the this compound formulation or vehicle control to the mice via oral gavage (PO) or intraperitoneal (IP) injection, according to the dosing schedule outlined in the study design.
Efficacy and Toxicity Evaluation
-
Tumor Volume Measurement: Continue to measure tumor volume every 2-3 days throughout the treatment period.
-
Body Weight Monitoring: Record the body weight of each mouse at the time of tumor measurement to assess toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizations
CDK1 Signaling Pathway
Caption: Simplified CDK1 signaling pathway in cancer.
Experimental Workflow for this compound Xenograft Study
Caption: Experimental workflow for a xenograft study with this compound.
References
Application Notes: Determining the Optimal Dosage of Cdk1-IN-1 for HCT-116 Cell Culture
For Research Use Only.
Introduction
Cyclin-dependent kinase 1 (Cdk1), also known as cell division control protein 2 (CDC2), is a highly conserved serine/threonine protein kinase that is a master regulator of the cell cycle.[1][2] Its activity, primarily through complex formation with Cyclin B, is essential for the G2/M transition, driving cells into mitosis.[1][3] Due to its critical role in cell proliferation, Cdk1 is frequently overactivated in various cancers, including colorectal cancer, making it a prime therapeutic target.[4] Inhibition of Cdk1 can disrupt cell cycle progression, leading to G2/M arrest and, subsequently, apoptosis in cancer cells.[4][5]
Cdk1-IN-1 is a potent and selective inhibitor of the Cdk1/Cyclin B complex.[6][7] It has demonstrated significant antiproliferative activity in various cancer cell lines and exhibits greater selectivity for cancer cells over normal cell lines.[6] In the human colorectal carcinoma cell line HCT-116, this compound has been shown to induce G2/M phase cell cycle arrest and trigger apoptosis through the intrinsic, p53-dependent pathway.[6]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to determine the optimal working concentration and characterize the cellular effects of this compound in HCT-116 cell culture. The following sections describe methodologies for cell culture, inhibitor preparation, and key assays to measure cell viability, cell cycle distribution, and apoptosis.
This compound: Chemical and Biological Properties
A summary of the key properties of this compound is presented below. This data is essential for preparing stock solutions and designing effective experimental concentrations.
| Property | Value | Reference |
| IUPAC Name | Not available in search results. Refer to supplier. | |
| Molecular Formula | C₂₇H₂₃N₅O₃ | [7] |
| Molecular Weight | 465.50 g/mol | [6][7] |
| Mechanism of Action | Potent inhibitor of Cdk1/Cyclin B complex. | [6] |
| In Vitro IC₅₀ (Enzyme) | 161.2 nM (for Cdk1/CycB) | [6][7] |
| In Vitro IC₅₀ (Cells) | 6.28 µM (in HCT-116 cells, 48 hr treatment) | [6] |
| 17.7 µM (in WI-38 normal cells, 48 hr treatment) | [6] | |
| Solubility | Soluble in DMSO (e.g., ≥ 2.5 mg/mL) | [6] |
| Storage | Store powder at -20°C for up to 2 years. Store DMSO stock solutions at -80°C for up to 6 months. | [7] |
Signaling Pathway and Experimental Overview
Cdk1 Signaling Pathway
The diagram below illustrates the central role of the Cdk1/Cyclin B complex in promoting the G2 to M phase transition and how this compound intervenes.
Caption: Cdk1/Cyclin B activation pathway and point of inhibition.
Experimental Workflow
The following diagram provides a high-level overview of the experimental process for determining the optimal dosage of this compound.
Caption: High-level experimental workflow for this compound dosage determination.
Protocols
HCT-116 Cell Culture
-
Growth Medium : McCoy's 5A Medium (Modified) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions : Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding Density : A seeding density of 2 x 10⁴ cells/cm² is recommended.[6][8] For sub-culturing, split pre-confluent cultures (70-80%) at a 1:3 to 1:6 ratio.[8]
-
Mycoplasma Testing : Regularly test cultures for mycoplasma contamination.
Protocol 1: this compound Stock Solution Preparation
-
Objective : To prepare a high-concentration stock solution for serial dilutions.
-
Materials :
-
This compound powder (MW: 465.50 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure :
-
To prepare a 10 mM stock solution , dissolve 4.66 mg of this compound powder in 1 mL of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for up to 6 months.[7]
-
Protocol 2: Cell Viability Assay for IC₅₀ Determination
-
Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in HCT-116 cells.
-
Materials :
-
HCT-116 cells in logarithmic growth phase
-
Sterile 96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar viability assay kit (e.g., CellTiter-Glo®).
-
Plate reader
-
-
Procedure :
-
Seed HCT-116 cells in a 96-well plate at a density of 5,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested 2-fold dilution series could range from 100 µM to 0.1 µM. Include a "vehicle control" with the same final concentration of DMSO as the highest drug concentration (typically ≤ 0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 hours. This time point is based on published data for HCT-116 cells.[6]
-
After incubation, assess cell viability using the MTT assay or another preferred method according to the manufacturer's instructions.
-
Measure absorbance using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).
-
Plot the results on a graph (Concentration vs. % Viability) and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).
-
Caption: Logic for dose-response experiment to determine the IC₅₀ value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Objective : To analyze the effect of this compound on cell cycle distribution.
-
Materials :
-
HCT-116 cells
-
Sterile 6-well plates
-
This compound (at concentrations based on the determined IC₅₀, e.g., 1x IC₅₀ and 2x IC₅₀)
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure :
-
Seed HCT-116 cells in 6-well plates at a density of 2-3 x 10⁵ cells per well and incubate for 24 hours.
-
Treat the cells with this compound at the desired concentrations (e.g., vehicle control, IC₅₀, 2x IC₅₀) for 24-48 hours.
-
Harvest the cells: collect both floating and adherent cells (by trypsinization).
-
Wash the cell pellet with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
-
Objective : To quantify the induction of apoptosis by this compound.
-
Materials :
-
Same as Protocol 4.3, plus:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
-
Procedure :
-
Seed and treat HCT-116 cells in 6-well plates as described in Protocol 4.3 (steps 1-2).
-
Harvest both floating and adherent cells and wash the pellet with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (volumes may vary depending on the kit).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Data Presentation and Expected Results
The following tables provide templates for summarizing the quantitative data obtained from the described protocols. Based on existing data, treatment of HCT-116 cells with this compound is expected to yield an IC₅₀ of approximately 6.28 µM, cause a significant increase in the G2/M population, and induce apoptosis.[6]
Table 1: Cell Viability in HCT-116 Cells after 48h Treatment
| This compound (µM) | Absorbance (Mean ± SD) | % Viability (Relative to Control) |
| 0 (Vehicle) | ... | 100 |
| 0.1 | ... | ... |
| 1.0 | ... | ... |
| 5.0 | ... | ... |
| 6.28 | ... | approx. 50 |
| 10.0 | ... | ... |
| 25.0 | ... | ... |
| 50.0 | ... | ... |
| 100.0 | ... | ... |
| IC₅₀ Value | ~6.28 µM |
Table 2: Cell Cycle Distribution after 24h Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | ... | ... | ... |
| 1x IC₅₀ Conc. | ... | ... | ↑↑ |
| 2x IC₅₀ Conc. | ... | ... | ↑↑↑ |
Table 3: Apoptosis Quantification after 48h Treatment
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| 0 (Vehicle) | ... | ... | ... |
| 1x IC₅₀ Conc. | ... | ↑ | ↑ |
| 2x IC₅₀ Conc. | ... | ↑↑ | ↑↑ |
References
- 1. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
Cdk1-IN-1: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Cdk1-IN-1, a potent inhibitor of Cyclin-dependent kinase 1 (Cdk1), in high-throughput screening (HTS) campaigns. Detailed protocols for both biochemical and cell-based assays are provided to facilitate the discovery and characterization of novel Cdk1 inhibitors.
Introduction to Cdk1 and Its Role in the Cell Cycle
Cyclin-dependent kinase 1 (Cdk1), also known as cell division control protein 2 homolog (Cdc2), is a key serine/threonine kinase that plays a crucial role in regulating the eukaryotic cell cycle.[1] Its activity is tightly controlled by the binding of regulatory subunits called cyclins, primarily Cyclin A and Cyclin B, and by a series of activating and inhibitory phosphorylations. The Cdk1/Cyclin B complex, in particular, is essential for the G2/M transition and the successful execution of mitosis.[2][3] Dysregulation of Cdk1 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[4]
This compound is a potent and selective inhibitor of Cdk1, demonstrating significant anti-proliferative activity in various cancer cell lines. Its ability to induce apoptosis in a p53-dependent manner through the intrinsic apoptotic pathway highlights its potential as a targeted anti-cancer agent.[5] High-throughput screening assays utilizing this compound as a reference compound can accelerate the identification of new chemical entities with therapeutic potential.
Data Presentation: Inhibitor Activity
The following tables summarize the inhibitory activity of this compound and other common Cdk1 inhibitors. This data is essential for assay validation and for comparing the potency of newly identified compounds.
Table 1: Biochemical Potency of Cdk1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | Cdk1/Cyclin B | 161.2 | Biochemical Kinase Assay | [5] |
| Flavopiridol | Cdk1 | 30 | Biochemical Kinase Assay | [6] |
| RO-3306 | Cdk1/Cyclin B1 | 35 (Ki) | Biochemical Kinase Assay | [7] |
| AT7519 | Cdk1 | 190 | Biochemical Kinase Assay | [6] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| HCT-116 | Colon Carcinoma | 6.28 | 48 hours | [5] |
| WI-38 | Normal Lung Fibroblast | 17.7 | 48 hours | [5] |
Signaling Pathway
The following diagram illustrates the central role of Cdk1 in the G2/M phase transition of the cell cycle.
Experimental Protocols
Biochemical High-Throughput Kinase Assay
This protocol is designed for a 384-well plate format and utilizes a luminescence-based readout to measure Cdk1 activity.
Workflow Diagram:
Materials:
-
Enzyme: Recombinant human Cdk1/Cyclin B complex
-
Substrate: Histone H1 or a specific peptide substrate
-
ATP: Adenosine 5'-triphosphate
-
Test Compounds: Library of small molecules
-
Reference Inhibitor: this compound
-
Assay Buffer: Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Plates: 384-well white, low-volume microplates
-
Instrumentation: Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and this compound in DMSO.
-
Compound Dispensing: Dispense 1 µL of each compound dilution, this compound (positive control), and DMSO (negative control) into the wells of a 384-well plate.
-
Enzyme Preparation: Dilute the Cdk1/Cyclin B enzyme to the desired concentration in kinase buffer.
-
Enzyme Addition: Add 2 µL of the diluted enzyme to each well.
-
Substrate/ATP Mix Preparation: Prepare a mixture of the kinase substrate and ATP in kinase buffer.
-
Initiation of Reaction: Add 2 µL of the substrate/ATP mix to each well to start the kinase reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of Kinase-Glo® Reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based High-Content Screening (HCS) Assay
This protocol is designed to assess the effect of Cdk1 inhibitors on cell cycle progression in a high-content imaging format.
Workflow Diagram:
Materials:
-
Cell Line: A suitable cancer cell line (e.g., HeLa, HCT-116)
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics
-
Test Compounds: Library of small molecules
-
Reference Inhibitor: this compound
-
Fixative: 4% Paraformaldehyde in PBS
-
Stains:
-
Hoechst 33342 (for nuclear staining)
-
Primary antibody: Rabbit anti-Phospho-Histone H3 (Ser10)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
-
Plates: 384-well black, clear-bottom imaging plates
-
Instrumentation: High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed cells into 384-well imaging plates at a density that will result in 50-70% confluency at the time of imaging. Incubate overnight.
-
Compound Treatment: Add test compounds and controls (this compound and DMSO) to the wells.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 or 48 hours) to allow for effects on the cell cycle.
-
Cell Fixation and Permeabilization:
-
Gently remove the culture medium.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 3% BSA in PBS for 1 hour.
-
Incubate with the primary antibody (anti-Phospho-Histone H3) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the secondary antibody and Hoechst 33342 for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Image Acquisition: Acquire images using a high-content imaging system, capturing both the Hoechst (DNA) and Alexa Fluor 488 (Phospho-Histone H3) channels.
-
Image and Data Analysis:
-
Use image analysis software to segment the nuclei based on the Hoechst signal.
-
Quantify the intensity of the Phospho-Histone H3 signal within each nucleus to identify mitotic cells.
-
Calculate the mitotic index (percentage of Phospho-Histone H3 positive cells).
-
Analyze changes in nuclear size and morphology as indicators of cell cycle arrest.
-
Identify "hit" compounds that cause a significant increase in the mitotic index, indicative of a G2/M arrest.
-
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening of Cdk1 inhibitors using this compound as a reference compound. The combination of a biochemical kinase assay for primary screening and a cell-based high-content assay for secondary validation and mechanistic studies will enable the efficient identification and characterization of novel drug candidates targeting the Cdk1 pathway.
References
- 1. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. CDK1 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 4. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following Cdk1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to assess the effects of Cdk1-IN-1, a potent and selective inhibitor of Cyclin-dependent kinase 1 (Cdk1). This document outlines the necessary steps from cell culture and treatment to data analysis, enabling researchers to effectively evaluate the impact of this compound on key cellular pathways.
Introduction
Cyclin-dependent kinase 1 (Cdk1) is a critical regulator of the cell cycle, primarily driving the transition from G2 phase to mitosis.[1] Inhibition of Cdk1 can lead to cell cycle arrest and is a key area of investigation in cancer therapeutics.[2] this compound is a chemical inhibitor designed to specifically target Cdk1. Western blotting is an essential technique to elucidate the molecular mechanisms of this compound by analyzing changes in the protein expression and phosphorylation status of Cdk1 and its downstream targets.
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Cdk1 signaling pathway and the experimental workflow for Western blot analysis after this compound treatment.
Caption: Cdk1 Signaling Pathway.
Caption: Experimental Workflow.
Quantitative Data Summary
The following tables summarize expected changes in protein levels and phosphorylation states following this compound treatment, based on studies using similar Cdk1 inhibitors like RO-3306. Researchers should perform their own quantification and statistical analysis.
Table 1: Effect of this compound on Key Protein Phosphorylation
| Target Protein | Phosphorylation Site | Expected Change with this compound | Reference Antibody Target |
| Cdk1 | Tyr15 | Increase | Phospho-Cdk1 (Tyr15) |
| Histone H3 | Ser10 | Decrease | Phospho-Histone H3 (Ser10) |
| Lamin A/C | Various | Decrease | Phospho-Lamin A/C |
| Cdc25c | Various | Decrease (mobility shift) | Cdc25c |
Table 2: Recommended Antibody Dilutions
| Primary Antibody | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| Rabbit anti-Cdk1 | Cell Signaling Technology | #9116 | 1:1000 |
| Rabbit anti-phospho-Cdk1 (Tyr15) | Cell Signaling Technology | #9111 | 1:1000 |
| Rabbit anti-Cyclin B1 | Cell Signaling Technology | #4138 | 1:1000 |
| Rabbit anti-phospho-Histone H3 (Ser10) | Cell Signaling Technology | #9701 | 1:1000 |
| Mouse anti-β-Actin | Sigma-Aldrich | A5441 | 1:5000 |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: This protocol is suitable for various human cancer cell lines such as HeLa, HCT116, or U2OS.
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentration. Based on similar inhibitors like RO-3306, a starting concentration range of 1-10 µM is recommended.[3]
-
Treat cells for a duration of 6 to 24 hours. A time-course experiment is advised to determine the optimal treatment time for the desired effect.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound treated samples.
-
2. Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new, pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Store the protein extract at -80°C or proceed immediately to protein quantification.
3. Protein Quantification
-
Determine the protein concentration of each sample using a Bicinchoninic acid (BCA) assay or Bradford assay according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate required to have an equal amount of protein (typically 20-40 µg) for each sample.
-
Prepare the protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
4. SDS-PAGE and Protein Transfer
-
Load the equalized protein samples into the wells of a 4-20% gradient or a 12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used. For a wet transfer, perform the transfer at 100V for 1-2 hours at 4°C.
5. Immunoblotting
-
After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST as recommended in Table 2) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to a loading control (e.g., β-Actin or GAPDH) to account for loading differences.
-
Present the data as fold change relative to the vehicle-treated control. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
References
Application Notes and Protocols for Investigating Mitotic Spindle Formation Using Cdk1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle, plays a pivotal role in the dramatic reorganization of microtubules required for the formation of the mitotic spindle. The intricate control of Cdk1 activity ensures the timely dismantling of the interphase cytoskeleton and the precise assembly of the bipolar spindle, which is essential for accurate chromosome segregation. Inhibition of Cdk1 provides a powerful tool to dissect its specific functions during mitosis. Cdk1-IN-1 is a potent and selective small molecule inhibitor of Cdk1, which can be utilized to investigate the molecular mechanisms underlying mitotic spindle formation. These application notes provide a comprehensive overview and detailed protocols for using this compound and other Cdk1 inhibitors in this area of research.
Mechanism of Action of Cdk1 in Mitotic Spindle Formation
At the onset of mitosis, Cdk1, in complex with Cyclin B, is activated through dephosphorylation by the phosphatase Cdc25, reversing the inhibitory phosphorylation by Wee1 and Myt1 kinases.[1][2] Active Cdk1 then phosphorylates a multitude of substrates, including microtubule-associated proteins (MAPs) and components of the spindle assembly checkpoint (SAC), to orchestrate the assembly of the mitotic spindle.[1][3] Interestingly, a fraction of Cdk1 remains inhibited at the spindle, a state that is crucial for spindle assembly, highlighting a compartmentalized control of its activity.[2] Cdk1 activity is not only essential for entering mitosis but also for maintaining the mitotic state. Its inactivation is a prerequisite for the onset of anaphase and cytokinesis.
This compound: A Tool for Mitotic Research
This compound is a potent inhibitor of the Cdk1/Cyclin B complex with an IC50 of 161.2 nM.[2] Its application to cultured cells induces a reversible arrest at the G2/M phase of the cell cycle, allowing for the synchronization of cell populations for mitotic studies. By acutely inhibiting Cdk1 at different stages of mitosis, researchers can investigate the specific roles of Cdk1 activity in processes such as centrosome separation, microtubule nucleation and dynamics, chromosome congression, and spindle checkpoint function. While detailed published protocols specifically for this compound in spindle formation studies are limited, its known mechanism of action allows for the adaptation of protocols established for other well-characterized Cdk1 inhibitors, such as RO-3306.
Quantitative Data on the Effects of Cdk1 Inhibition
The following tables summarize quantitative data from studies using Cdk1 inhibitors to investigate mitotic processes. This data can serve as a reference for designing and interpreting experiments with this compound.
Table 1: Inhibitory Activity of Cdk1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Cdk1/Cyclin B | 161.2 | [2] |
| RO-3306 | Cdk1/Cyclin B1 | 35 | [4] |
| RO-3306 | Cdk1/Cyclin A | 35 | [4] |
| RO-3306 | Cdk2/Cyclin E | 350 | [4] |
| RO-3306 | Cdk4/Cyclin D | >10,000 | [4] |
Table 2: Cellular Effects of Cdk1 Inhibition
| Inhibitor & Concentration | Cell Line | Effect | Quantitative Observation | Reference |
| This compound (6.28 µM) | HCT-116 | G2/M Arrest & Apoptosis | Significant increase in G2/M population after 48h | [2] |
| RO-3306 (9 µM) | HCT116 | G2/M Arrest | Reversible arrest at the G2/M border | [4] |
| RO-3306 (3 µM) | U2OS | Mitotic Arrest | ~100-minute arrest before cytokinesis | [5] |
| RO-3306 (0.5 µM) | HeLa | Reversal of spindle defects | Substantial reversal of spindle defects | [6] |
| RO-3306 (pre-treatment) | RPE-1 | Increased K-MT stability | Increased time to complete mitosis (28.6 ± 8.1 min vs 20.7 ± 3.9 min) | [7] |
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound in studying mitotic spindle formation. As this compound is typically supplied as a powder, it should be dissolved in a suitable solvent like DMSO to create a stock solution.
Protocol 1: Cell Synchronization at the G2/M Boundary
This protocol describes how to enrich a cell population in the G2 phase, just before mitotic entry.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry buffer (PBS with 1% BSA)
-
Propidium iodide (PI) or DAPI staining solution
Procedure:
-
Plate cells at an appropriate density to reach 50-60% confluency on the day of the experiment.
-
Add this compound to the culture medium to a final concentration that effectively arrests cells in G2/M. Based on data for similar inhibitors, a starting concentration range of 1-10 µM is recommended.[4][5] An initial dose-response experiment is advised to determine the optimal concentration for the cell line being used.
-
Incubate the cells for 16-24 hours.
-
To confirm the G2/M arrest, harvest a sample of the cells, fix them in 70% ethanol, and stain with a DNA dye like PI.
-
Analyze the cell cycle distribution by flow cytometry. A significant increase in the 4N DNA content peak indicates a successful G2/M arrest.
-
To release the cells from the arrest and allow synchronous entry into mitosis, wash the cells twice with warm PBS and then add fresh, pre-warmed complete medium without the inhibitor.
-
Cells will begin to enter mitosis within 15-30 minutes after the removal of the inhibitor.
Protocol 2: Immunofluorescence Staining of the Mitotic Spindle
This protocol allows for the visualization of the mitotic spindle and chromosomes to assess the effects of Cdk1 inhibition on spindle morphology.
Materials:
-
Cells grown on sterile glass coverslips
-
This compound
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst for DNA staining
-
Mounting medium
Procedure:
-
Plate cells on coverslips and synchronize them at the G2/M boundary as described in Protocol 1.
-
Release the cells from the this compound block and allow them to progress into mitosis for a desired period (e.g., 30-60 minutes to observe prometaphase/metaphase spindles).
-
Alternatively, treat asynchronous cells with this compound for a shorter duration (e.g., 1-4 hours) to observe the immediate effects on mitotic cells.
-
Wash the coverslips briefly with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature. If using paraformaldehyde, follow with a permeabilization step using 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the coverslips in blocking buffer for 30-60 minutes at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Stain the DNA with DAPI or Hoechst solution for 5-10 minutes.
-
Wash the coverslips one final time with PBS and mount them onto glass slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope. Spindle morphology, chromosome alignment, and centrosome number can be quantified.
Visualizations
Cdk1 Activation and Mitotic Entry Signaling Pathway
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitosis persists in the absence of Cdk1 activity when proteolysis or protein phosphatase activity is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Flow Cytometry Analysis with Cdk1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle, orchestrates the transition from G2 phase to mitosis.[1][2] Its aberrant activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[3][4] Cdk1-IN-1 is a potent and selective inhibitor of Cdk1, which functions by competing with ATP for the kinase's binding site, thereby blocking its catalytic activity.[2] This inhibition prevents the phosphorylation of downstream substrates essential for mitotic entry, leading to cell cycle arrest at the G2/M transition and, in many cases, induction of apoptosis.[2][5]
Flow cytometry is a powerful technique for elucidating the effects of compounds like this compound on cellular processes.[6] By utilizing fluorescent probes, it allows for the high-throughput, quantitative analysis of individual cells within a population, providing critical insights into cell cycle distribution and the induction of apoptosis.[6][7] These application notes provide detailed protocols for the analysis of cell cycle progression and apoptosis in response to this compound treatment using flow cytometry.
Mechanism of Action of Cdk1
Cdk1, in complex with its regulatory subunit Cyclin B, forms the M-phase promoting factor (MPF).[5][8] The activation of the Cdk1/Cyclin B complex is a critical checkpoint for entry into mitosis.[2] This complex phosphorylates a multitude of substrate proteins that drive the profound cellular changes observed during mitosis, including chromosome condensation, nuclear envelope breakdown, and spindle formation.[2][8] The activity of Cdk1 is tightly regulated through phosphorylation and dephosphorylation events.[8] Inhibition of Cdk1 by small molecules such as this compound prevents these mitotic events from occurring, leading to an accumulation of cells in the G2 or M phase of the cell cycle.[1][9] Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway.[5]
Data Presentation
Table 1: Reported IC50 Values for Cdk1 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Cdk1 Inhibitor | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer (ER+) | TB (HSP90 inhibitor affecting Cdk1) | 7.21 | [10] |
| MDA-MB-231 | Breast Cancer (TNBC) | TB (HSP90 inhibitor affecting Cdk1) | 28.07 | [10] |
| SK-BR-3 | Breast Cancer (HER2+) | TB (HSP90 inhibitor affecting Cdk1) | 12.8 | [10] |
| HeLa | Cervical Cancer | RO-3306 | ~0.05 | [3] |
| T24 | Bladder Cancer | RO-3306 | ~0.05 | [3] |
| SQ20B | Head and Neck Cancer | RO-3306 | ~0.05 | [3] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the procedure for analyzing the effect of this compound on cell cycle distribution by staining cellular DNA with propidium iodide (PI).[6][11]
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin.
-
Collect all cells, including those floating in the medium, by centrifugation at 300 x g for 5 minutes.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.[12]
-
Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate at room temperature for 15-30 minutes in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use the linear scale for the PI fluorescence channel (typically FL2 or PE).
-
Gate out doublets using the pulse width versus pulse area parameter.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide Staining
This protocol describes the detection of apoptosis induced by this compound using a dual-staining method with Annexin V-FITC and PI.[13][14][15]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC
-
Propidium Iodide (PI) solution (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like scraping or a non-enzymatic cell dissociation solution to minimize membrane damage.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[1]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately (within 1 hour) on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
-
Analyze the dot plot to distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Visualizations
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Cdk1/Cyclin B1 Controls Fas-Mediated Apoptosis by Regulating Caspase-8 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin-dependent kinase-1: linking apoptosis to cell cycle and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 7. rupress.org [rupress.org]
- 8. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ibis-sevilla.es [ibis-sevilla.es]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. kumc.edu [kumc.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Cdk1-IN-1: A Chemical Genetics Tool for Probing the Cell Cycle
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (Cdk1), a serine/threonine kinase, is a master regulator of the cell cycle, particularly orchestrating the transition from G2 phase into mitosis.[1][2] Its activity is tightly controlled by association with regulatory cyclin subunits, primarily Cyclin B.[2] Given its central role, dysregulation of Cdk1 activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention. Chemical genetics utilizes small molecule inhibitors to rapidly and reversibly control the function of specific proteins, offering a powerful approach to dissecting complex biological processes like the cell cycle. Cdk1-IN-1 is a potent and selective inhibitor of Cdk1, serving as an invaluable tool for such studies. These application notes provide a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols for its use in cell-based assays, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
This compound is a potent inhibitor of the Cdk1/Cyclin B complex. Its efficacy has been quantified in both biochemical and cell-based assays.
| Parameter | Value | Assay System | Reference |
| IC50 | 161.2 nM | Cdk1/CycB complex | [3] |
| IC50 | 6.28 µM | HCT-116 cells (48h) | [3] |
| IC50 | 17.7 µM | WI-38 cells (48h) | [3] |
| Mean Growth Inhibition | 48.5% | NCI-60 cell line panel (10 µM, 48h) | [3] |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound as a chemical genetics tool, it is crucial to understand its point of intervention in the Cdk1 signaling pathway and the typical experimental workflow for its characterization.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on the cell cycle.
Cell Synchronization by Double Thymidine Block
This protocol is used to synchronize cells at the G1/S boundary, allowing for the study of a cohort of cells progressing through the cell cycle upon release.
Materials:
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Thymidine stock solution (e.g., 100 mM in sterile PBS)
-
Sterile PBS
Procedure:
-
Seed cells in a culture dish at a confluency that will not exceed 70-80% by the end of the experiment. Allow cells to adhere overnight.
-
Add thymidine to the culture medium to a final concentration of 2 mM.[4][5][6]
-
Aspirate the thymidine-containing medium and wash the cells twice with pre-warmed sterile PBS.[4][5]
-
Add fresh, pre-warmed complete culture medium and incubate for 9 hours to release the cells from the block.[4][5]
-
Add thymidine again to a final concentration of 2 mM and incubate for another 14-18 hours.[4][5]
-
To release the cells into the cell cycle, aspirate the thymidine-containing medium, wash twice with pre-warmed sterile PBS, and add fresh complete medium. At this point, the cells are synchronized at the G1/S boundary. You can now add this compound at your desired concentrations.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol allows for the quantification of DNA content in a cell population, revealing the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).
Materials:
-
Sterile PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest cells by trypsinization and collect them in a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cell pellet in the residual PBS and add 5 ml of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[7]
-
Fix the cells for at least 30 minutes on ice. Cells can be stored at -20°C for several weeks.[7][8]
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes to pellet.[8]
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[8]
-
Incubate for 30 minutes at room temperature in the dark.[8]
-
Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris. The PI fluorescence should be measured on a linear scale.
Western Blotting for Cell Cycle Markers
This protocol is used to detect the levels of specific proteins involved in cell cycle progression, such as Cyclin B1, and the phosphorylation status of Cdk1 substrates like Histone H3 (a marker for mitosis).
Materials:
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3 (Ser10))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Wash harvested cell pellets with cold PBS and lyse in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a valuable chemical tool for the study of Cdk1 function in chemical genetics. Its potency and selectivity allow for the acute inhibition of Cdk1 activity, enabling researchers to probe the intricate mechanisms of cell cycle control. The protocols provided herein offer a robust framework for characterizing the effects of this compound and other Cdk1 inhibitors on cellular processes, contributing to a deeper understanding of cell division and its deregulation in disease.
References
- 1. Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Cdk1-IN-1 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle, is crucial for the G2/M transition.[1][2] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[1][2] Cdk1 inhibitors, such as Cdk1-IN-1, are being investigated for their potential to arrest the proliferation of cancer cells and to sensitize them to the cytotoxic effects of conventional chemotherapy agents. These notes provide an overview of the application of Cdk1 inhibitors in combination with chemotherapy, with a focus on the available data for the well-characterized Cdk1 inhibitor RO-3306 as a proxy for this compound, for which specific public data is limited. The combination of Cdk1 inhibitors with DNA-damaging agents like cisplatin and doxorubicin, or with microtubule-targeting agents like paclitaxel, has shown promise in preclinical studies by promoting mitotic catastrophe and apoptosis in cancer cells.[3][4][5]
Mechanism of Action: Cdk1 Inhibition and Chemotherapy Synergy
Cdk1, in complex with cyclin B, drives cells into mitosis.[1] Inhibition of Cdk1 leads to a G2/M cell cycle arrest.[3] When combined with DNA-damaging chemotherapeutic agents such as cisplatin or doxorubicin, which also induce a DNA damage checkpoint in G2, the inhibition of Cdk1 can prevent cells from repairing the damage and force them into a lethal mitotic entry, a process known as mitotic catastrophe.[6][7] Similarly, when used with microtubule-stabilizing agents like paclitaxel that cause mitotic arrest, subsequent Cdk1 inhibition can enhance apoptosis.[5][8]
The synergistic effect is based on the principle that cancer cells, often with a compromised G1 checkpoint, are heavily reliant on the G2/M checkpoint for survival after DNA damage.[6] By abrogating this checkpoint with a Cdk1 inhibitor, the damaged cells are pushed into mitosis, leading to their elimination.
Data Presentation: Cdk1 Inhibitor (RO-3306) in Combination with Chemotherapy
The following tables summarize quantitative data from preclinical studies on the Cdk1 inhibitor RO-3306, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of RO-3306 in Combination with Doxorubicin in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Treatment | IC50 (µM) | Combination Effect | Reference |
| MDA-MB-157 | Roscovitine (CDK inhibitor) | 32 | - | [3] |
| Doxorubicin | 0.015 | - | [3] | |
| Roscovitine followed by Doxorubicin | Not Reported | Synergistic Apoptosis | [3] | |
| MDA-MB-436 | Roscovitine (CDK inhibitor) | 24 | - | [3] |
| Doxorubicin | 0.021 | - | [3] | |
| Roscovitine followed by Doxorubicin | Not Reported | Synergistic Apoptosis | [3] |
Note: Roscovitine is a pan-Cdk inhibitor, but the study highlights the principle of combining Cdk inhibition with chemotherapy.
Table 2: In Vivo Efficacy of RO-3306 in Combination with Cisplatin in an Ovarian Cancer Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Statistical Significance (p-value) | Reference |
| Control | 0 | - | [9] |
| RO-3306 alone | ~30 | < 0.05 | [9] |
| Cisplatin alone | ~40 | < 0.05 | [9] |
| RO-3306 + Cisplatin | ~75 | < 0.01 | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound in combination with chemotherapy agents.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (in a suitable solvent, e.g., DMSO)
-
Chemotherapy agent (e.g., Cisplatin, Doxorubicin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, the chemotherapy agent, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10][11]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis and necrosis in cells treated with this compound and chemotherapy.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[12]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or a combination for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable (Annexin V-/PI-).
Western Blotting for Cdk1 and Apoptosis Markers
This protocol is for detecting the levels of Cdk1 and key apoptosis-related proteins.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdk1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The combination of Cdk1 inhibitors like this compound with conventional chemotherapy presents a promising strategy to enhance anti-cancer efficacy, particularly in tumors with a defective G1 checkpoint. The provided protocols and data for the Cdk1 inhibitor RO-3306 offer a solid foundation for researchers to design and execute preclinical studies to evaluate the therapeutic potential of this compound in combination therapy. Further investigation is warranted to determine the optimal dosing and scheduling for this compound with various chemotherapy agents in different cancer types.
References
- 1. CDK1 promotes nascent DNA synthesis and induces resistance of cancer cells to DNA-damaging therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Chk1 inhibition enhances cisplatin cytotoxicity and overcomes cisplatin resistance in small cell lung cancer by promoting mitotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accumulation of cytoplasmic Cdk1 is associated with cancer growth and survival rate in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Troubleshooting & Optimization
Optimizing Cdk1-IN-1 Concentration for Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Cdk1-IN-1 for various cell lines. This guide includes frequently asked questions (FAQs), detailed troubleshooting procedures, and standardized experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Cyclin-dependent kinase 1 (Cdk1). Cdk1, in complex with Cyclin B, is a key regulator of the G2/M transition in the cell cycle.[1] By inhibiting the kinase activity of the Cdk1/Cyclin B complex, this compound blocks cells from entering mitosis, leading to a G2/M phase cell cycle arrest and subsequently inducing apoptosis.[2][3] This mechanism makes it a valuable tool for cancer research and drug development.[4]
Q2: What is the recommended starting concentration for this compound?
The optimal concentration of this compound is highly dependent on the specific cell line being used. A good starting point is to perform a dose-response curve ranging from approximately 0.1 µM to 100 µM.[1] Based on available data, the enzymatic IC50 for Cdk1/CycB is 161.2 nM, while the cellular IC50 is 6.28 µM for HCT-116 (colon cancer) and 17.7 µM for WI-38 (normal lung fibroblast) cells.[1] A concentration of 10 µM has been shown to cause significant growth inhibition in a broad range of cancer cell lines.[1]
Q3: How long should I incubate my cells with this compound?
Incubation times can vary depending on the experimental goals. For cell viability assays, a 48 to 72-hour incubation is common to observe significant effects on cell proliferation and death.[1] For cell cycle analysis or Western blotting to assess Cdk1 activity, shorter incubation times (e.g., 24 hours) may be sufficient to observe the desired G2/M arrest.
Q4: How can I confirm that this compound is working in my cells?
The efficacy of this compound can be confirmed through several methods:
-
Cell Cycle Analysis: Treatment should result in a significant increase in the percentage of cells in the G2/M phase.
-
Western Blotting: Assess the phosphorylation status of Cdk1 substrates, such as Histone H3 (at Ser10) or Lamin A/C. A decrease in the phosphorylation of these substrates indicates Cdk1 inhibition.
-
Cell Viability Assays: A dose-dependent decrease in cell viability should be observed.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. Researchers should note that the optimal concentration for their specific cell line of interest should be determined empirically.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Cdk1/CycB | Enzymatic Assay | 161.2 nM | [1] |
| HCT-116 (Colon Cancer) | Cell Viability | 6.28 µM | [1] |
| WI-38 (Normal Fibroblast) | Cell Viability | 17.7 µM | [1] |
| NCI 60 Cell Line Panel | Cell Viability | >40% growth inhibition at 10 µM in 36 cancer cell lines | [1] |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is crucial to understand its place in the Cdk1 signaling pathway and to follow a systematic workflow for concentration optimization.
Caption: Cdk1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
This section addresses common issues that may arise during the optimization of this compound concentration.
Caption: Troubleshooting guide for common issues with this compound.
Q: I'm not seeing a significant effect on cell viability even at high concentrations. What should I do?
A:
-
Verify Inhibitor Stock: Ensure your this compound stock solution is prepared correctly and has not degraded. Prepare a fresh stock in DMSO and store it in aliquots at -20°C or -80°C.
-
Check Cell Health and Proliferation Rate: Cdk1 inhibitors are most effective in actively dividing cells. Ensure your cells are healthy, in the logarithmic growth phase, and have a low passage number.
-
Extend Incubation Time: Some cell lines may require longer exposure to the inhibitor to exhibit a significant response. Try extending the incubation period to 72 or 96 hours.
-
Increase Concentration Range: While unlikely for most cancer cell lines, some may be particularly resistant. Cautiously extend the upper limit of your dose-response curve.
Q: The inhibitor is showing high toxicity in my non-cancerous control cells. How can I mitigate this?
A:
-
Determine IC50 for Normal Cells: It is crucial to establish a separate dose-response curve for your non-cancerous control cells to understand their sensitivity.
-
Optimize Incubation Time: Shorter incubation times may be sufficient to induce cell cycle arrest in cancer cells while minimizing toxicity in normal cells.
-
Serum Starvation: Consider reducing the serum concentration in your culture medium during the treatment period. This can slow the proliferation of normal cells, making them less susceptible to a cell cycle-specific inhibitor.
Q: My results are not reproducible between experiments. What are the possible reasons?
A:
-
Cell Passage Number: Use cells within a consistent and narrow range of passage numbers for all experiments, as cellular characteristics can change over time in culture.
-
Seeding Density: Inconsistent initial cell seeding density can lead to variability in proliferation rates and drug response. Optimize and strictly adhere to a standardized seeding protocol.
-
Reagent Consistency: Ensure all reagents, including media, serum, and the inhibitor itself, are from the same lot for a given set of experiments. Verify that the inhibitor has been stored correctly to prevent degradation.
Detailed Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Also, include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Western Blot for Cdk1 Activity
This protocol is for assessing the inhibition of Cdk1 activity by measuring the phosphorylation of a downstream target, Histone H3, at Serine 10 (p-Histone H3 (Ser10)).
Materials:
-
6-well plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total Histone H3 and a loading control like GAPDH.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant containing any floating cells.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and wash the pellet with PBS. Resuspend the cells in 1 mL of PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases. A successful Cdk1 inhibition will show an accumulation of cells in the G2/M peak.
References
Troubleshooting Cdk1-IN-1 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk1-IN-1, a selective inhibitor of Cyclin-Dependent Kinase 1 (Cdk1). The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: The primary on-target effect of this compound is the inhibition of Cdk1 kinase activity. Cdk1 is a crucial regulator of cell cycle progression, particularly at the G2/M transition.[1][2] Inhibition of Cdk1 by this compound is expected to cause a cell cycle arrest at the G2/M border.[3]
Q2: What are the potential off-target effects of this compound?
A2: While designed to be selective for Cdk1, like most kinase inhibitors, this compound may exhibit off-target activities against other kinases, especially those with structurally similar ATP-binding pockets.[4][5] The degree of selectivity is a critical factor, and off-target effects can lead to unexpected cellular phenotypes. For instance, a compound identified as RO-3306, a selective Cdk1 inhibitor, has been shown to have some activity against other CDKs, such as CDK2, although at higher concentrations.[3]
Q3: How can I be sure that the observed phenotype in my experiment is due to Cdk1 inhibition and not an off-target effect?
A3: To confirm that your observed phenotype is due to on-target Cdk1 inhibition, it is recommended to perform several validation experiments. These include:
-
Rescue experiments: If possible, expressing a Cdk1 mutant that is resistant to the inhibitor should rescue the phenotype.
-
Monitoring known downstream targets of Cdk1: Assess the phosphorylation status of well-established Cdk1 substrates to confirm target engagement.
Troubleshooting Guides
Issue 1: Unexpected or No Observable Phenotype
Possible Cause 1: Incorrect Inhibitor Concentration
-
Troubleshooting: Verify the optimal concentration of this compound in your specific cell line or experimental system using a dose-response curve. The effective concentration can vary between cell types.
Possible Cause 2: Cell Line Insensitivity
-
Troubleshooting: Some cell lines may have compensatory mechanisms or altered cell cycle regulation that makes them less sensitive to Cdk1 inhibition. Confirm Cdk1 expression and activity in your cell line.
Possible Cause 3: Inhibitor Instability
-
Troubleshooting: Ensure proper storage and handling of the inhibitor. Prepare fresh stock solutions and dilute to the final concentration immediately before use.
Issue 2: Observed Phenotype is Inconsistent with G2/M Arrest
Possible Cause 1: Off-Target Effects
-
Troubleshooting: The observed phenotype may be due to the inhibition of other kinases. It is crucial to perform kinase selectivity profiling to identify potential off-targets.[5][6] Consider that off-target inhibition can lead to complex and unexpected signaling pathway alterations.[4][7]
Possible Cause 2: Indirect Effects
-
Troubleshooting: The phenotype could be an indirect consequence of Cdk1 inhibition. Cdk1 regulates a multitude of cellular processes, and its inhibition can have cascading effects.[8][9] Mapping the signaling pathway downstream of your observed phenotype can help elucidate the mechanism.
Quantitative Data: Selectivity Profile of a Representative Cdk1 Inhibitor (RO-3306)
The following table summarizes the inhibitory activity of RO-3306, a well-characterized selective Cdk1 inhibitor, against various kinases. This data is crucial for understanding its potential for off-target effects.
| Kinase | Ki (nM) | IC50 (nM) | Selectivity vs. Cdk1 | Reference |
| Cdk1/cyclin B1 | 20 | 35 | - | [3] |
| Cdk2/cyclin E | - | ~300 | ~8.6-fold | [3] |
| Cdk4/cyclin D | - | >10,000 | >285-fold | [3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50
This protocol is used to determine the concentration of this compound required to inhibit 50% of Cdk1 activity in a cell-free system.
-
Prepare Reagents:
-
Recombinant active Cdk1/cyclin B complex.
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
ATP solution (at the Km concentration for Cdk1).[10]
-
Substrate peptide (e.g., a peptide containing a Cdk1 consensus phosphorylation site).
-
This compound serial dilutions.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
Add 5 µL of kinase buffer to each well of a 384-well plate.
-
Add 2.5 µL of the Cdk1/cyclin B complex.
-
Add 2.5 µL of the this compound serial dilutions.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle progression.
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Visualizations
Caption: Cdk1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
Caption: Logical relationship between an observed phenotype and its potential causes.
References
- 1. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of Cdk1-controlled targets and processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Cdk1-IN-1 cytotoxicity in normal versus cancer cells
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for experiments involving the cytotoxicity of the Cyclin-dependent kinase 1 (Cdk1) inhibitor, Cdk1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets Cyclin-dependent kinase 1 (Cdk1). Cdk1 is a master regulator of the cell cycle, forming a complex with Cyclin B to drive cells through the G2 phase and into mitosis (M phase).[1] By competitively binding to the ATP pocket of Cdk1, this compound prevents the phosphorylation of key substrates required for mitotic entry. This leads to cell cycle arrest in the G2/M phase and can subsequently induce apoptosis.
Q2: Is this compound expected to be more cytotoxic to cancer cells than normal cells?
The cytotoxicity of Cdk1 inhibition is highly dependent on the proliferative state of the cell, not necessarily on its cancerous origin.
-
Actively Proliferating Cells: Cancer cells are often characterized by rapid and uncontrolled proliferation, meaning a large fraction of the cell population is actively cycling. These cells are highly dependent on Cdk1 for mitotic entry and are therefore sensitive to Cdk1 inhibition.
-
Normal Proliferating Cells: Normal cells that are actively dividing (e.g., in renewing tissues) are also dependent on Cdk1 and can be equally sensitive to continuous Cdk1 inhibition.[1]
-
Quiescent/G1-Arrested Normal Cells: Normal cells that are quiescent or arrested in the G1 phase of the cell cycle have low Cdk1 activity. Studies have shown that these cells are significantly less sensitive to Cdk1 inhibitors because they do not rely on Cdk1 for immediate survival or progression.[1]
Therefore, the therapeutic window for Cdk1 inhibition is linked to the differential proliferation rates between cancer cells and the majority of normal, non-dividing cells in the body.
Q3: What are the typical cellular effects observed after treating cells with a Cdk1 inhibitor?
Treatment with a Cdk1 inhibitor like this compound typically results in a potent G2/M phase cell cycle arrest. This can be observed by flow cytometry analysis of DNA content, where a significant increase in the 4N population will be visible. Prolonged arrest can lead to mitotic catastrophe and apoptosis.
Quantitative Data: Cytotoxicity of Cdk1 Inhibition
While specific IC50 data for this compound is not widely published, the following table summarizes representative data for the well-characterized and specific Cdk1 inhibitor, RO-3306 , which targets the same kinase. These values demonstrate the principle of cytotoxicity in various cell lines. Note that IC50 values are highly dependent on experimental conditions (e.g., incubation time, assay type).
| Cell Line | Cell Type | Cancer/Normal | IC50 (RO-3306) Continuous Exposure |
| HeLa | Cervical Carcinoma | Cancer | ~2.5 µM |
| T24 | Bladder Carcinoma | Cancer | ~3.0 µM |
| SQ20B | Head and Neck Carcinoma | Cancer | ~4.0 µM |
| HFL1 | Fetal Lung Fibroblast | Normal | ~3.5 µM |
| MRC-5 | Fetal Lung Fibroblast | Normal | ~3.0 µM |
| RPE | Retinal Pigment Epithelial | Normal | ~3.5 µM |
| (Data derived from clonogenic survival assays as reported in scientific literature.[1]) |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of Cdk1 and a typical experimental workflow.
References
How to prevent Cdk1-IN-1 degradation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Cdk1-IN-1 in cell culture media.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
Possible Cause 1: Degradation of this compound in aqueous media.
-
Question: I am observing variable results with this compound in my experiments. Could the compound be degrading in my cell culture media?
-
Answer: Yes, inconsistent results are a common indicator of compound instability. This compound, a thiazolo[4,5-d]pyrimidine derivative, may be susceptible to degradation in aqueous environments like cell culture media. It is recommended to prepare fresh working solutions of this compound from a DMSO stock for each experiment and use them immediately. Avoid storing the compound in aqueous solutions for extended periods.
Possible Cause 2: Hydrolysis of the this compound molecule.
-
Question: What specific chemical reaction could be causing the degradation of this compound in my media?
-
Answer: Thiazolopyrimidine compounds can be prone to hydrolysis, particularly at the pyrimidine ring. The pH of your cell culture medium can influence the rate of this degradation. It has been observed that hydrolysis of similar compounds can occur via the rupture of an imine bond under acidic conditions[1].
Possible Cause 3: Photodegradation upon exposure to light.
-
Question: My lab has bright overhead lighting. Could light be affecting the stability of this compound?
-
Answer: Yes, compounds with a pyrimidine core can be susceptible to photodegradation. It is advisable to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Minimize the exposure of your experimental setup to direct light. Studies on other thiazole-containing compounds have shown that they can react with singlet oxygen upon photo-irradiation, leading to degradation[2].
Possible Cause 4: Interaction with media components.
-
Question: Can components of my cell culture medium, like serum, affect the stability of this compound?
-
Answer: Media components can impact the stability of small molecules. Serum proteins, for instance, can bind to small molecules, which may either stabilize or destabilize them[3]. Additionally, other media components could potentially catalyze degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: It is recommended to prepare stock solutions of this compound in a non-aqueous, inert solvent such as dimethyl sulfoxide (DMSO). These stock solutions are generally more stable when stored at low temperatures (-20°C or -80°C).
Q2: How should I prepare my working solutions of this compound for cell culture experiments?
A2: Prepare working solutions fresh for each experiment by diluting the DMSO stock solution directly into your cell culture medium. It is crucial to use the working solution immediately after preparation to minimize the risk of degradation.
Q3: What are the signs of this compound degradation in my experiments?
A3: Signs of degradation can include a decrease in the expected biological activity, a lack of dose-response, or high variability between replicate experiments.
Q4: How can I test the stability of this compound in my specific cell culture medium?
A4: You can perform a stability study by incubating this compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for various durations. At different time points, you can analyze the remaining concentration of the intact compound using an analytical technique like High-Performance Liquid Chromatography (HPLC).
Q5: Are there any specific storage recommendations to prevent degradation?
A5: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Quantitative Data Summary
| Parameter | Condition | Potential Impact on Stability | Recommendation |
| Solvent | Aqueous (e.g., cell culture media) | Potential for hydrolysis | Prepare fresh, use immediately |
| DMSO | Generally stable | Recommended for stock solutions | |
| Temperature | 37°C (incubation) | May accelerate degradation | Minimize incubation time where possible |
| 4°C | Slower degradation | Short-term storage of aqueous solutions (use with caution) | |
| -20°C / -80°C | High stability | Recommended for long-term storage of DMSO stocks | |
| pH | Acidic or alkaline | Can catalyze hydrolysis | Maintain physiological pH; be aware of media pH changes |
| Light | Exposure to ambient or direct light | Can induce photodegradation | Protect solutions from light |
| Serum | Presence of serum proteins | Can lead to non-specific binding and affect stability[3] | Be consistent with serum concentration in experiments |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound in Cell Culture Media
This protocol outlines a method to quantify the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Cell culture medium of interest (with and without serum)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare working solutions by diluting the stock solution into the cell culture medium to the final desired concentration (e.g., 10 µM). Prepare separate solutions for media with and without serum.
-
Time zero (T=0) sample: Immediately after preparation, take an aliquot of each working solution, and process it as described in step 5.
-
Incubate samples: Place the remaining working solutions in an incubator under standard cell culture conditions (37°C, 5% CO2).
-
Sample collection: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots from each incubated solution.
-
Sample processing: To precipitate proteins, add 3 volumes of cold acetonitrile to each aliquot. Vortex and incubate at -20°C for 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
HPLC analysis: Transfer the supernatant to an HPLC vial and analyze using a suitable HPLC method. An example method is provided below.
-
Data analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the T=0 sample.
Example HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to elute the compound (e.g., 10-90% B over 15 minutes)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the 250-350 nm range)
-
Injection Volume: 10 µL
Protocol 2: Assessing Photodegradation of this compound
This protocol is designed to determine the sensitivity of this compound to light.
Materials:
-
This compound working solution in cell culture medium
-
Clear and amber microcentrifuge tubes
-
A controlled light source (e.g., a photostability chamber or a benchtop lamp with a defined spectrum and intensity)
-
HPLC system (as in Protocol 1)
Procedure:
-
Prepare a working solution of this compound in the cell culture medium.
-
Aliquot the solution into both clear and amber (or foil-wrapped) microcentrifuge tubes. The amber/wrapped tubes will serve as the dark control.
-
Expose to light: Place the clear tubes under the light source for defined periods (e.g., 1, 2, 4, 8 hours). Keep the dark control tubes at the same temperature but shielded from light.
-
Sample analysis: At each time point, take a sample from a light-exposed tube and its corresponding dark control. Process the samples as described in Protocol 1 (steps 6-8).
-
Data analysis: Compare the percentage of this compound remaining in the light-exposed samples to the dark controls at each time point. A significant difference indicates photodegradation.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Potential degradation pathways for thiazolopyrimidine compounds.
Caption: Workflow for assessing this compound stability in media.
References
Cdk1-IN-1 experimental variability and reproducibility
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Cdk1-IN-1, a potent inhibitor of Cyclin-dependent kinase 1 (Cdk1). Cdk1 is a critical regulator of the G2/M phase transition, and its inhibition is a key strategy for studying cell cycle control and for potential therapeutic development. This resource aims to help users address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent IC50 values for this compound in my cell viability assays?
A1: Variability in IC50 values is a common issue and can stem from several factors:
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varied sensitivity to Cdk1 inhibition due to their genetic background, proliferation rate, and expression levels of Cdk1/Cyclin B.
-
Cell Culture Conditions: Factors such as cell passage number, confluency at the time of treatment, and serum concentration in the media can significantly impact results. It is crucial to maintain consistent culture practices.
-
Assay-Specific Parameters: The type of viability assay used (e.g., MTT, MTS, CellTiter-Glo), incubation time with the inhibitor, and cell seeding density can all influence the calculated IC50 value. For instance, longer incubation times may reveal cytotoxic effects in addition to cytostatic ones.
-
Compound Solubility: this compound is typically dissolved in DMSO. Incomplete solubilization or precipitation of the compound in aqueous culture media can lead to a lower effective concentration and thus, a higher apparent IC50. Ensure the final DMSO concentration is low (<0.5%) and consistent across all wells.
Q2: My cells are not arresting in the G2/M phase as expected after this compound treatment. What could be wrong?
A2: A suboptimal G2/M arrest can be due to several reasons:
-
Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit Cdk1. Perform a dose-response experiment to determine the optimal concentration for inducing G2/M arrest in your specific cell line.
-
Treatment Duration: The timing is critical. A 20-24 hour treatment is often sufficient to observe a robust G2/M arrest.[1] Shorter durations may be insufficient, while longer incubations might lead to cells escaping the block or undergoing apoptosis.
-
Cell Synchronization: If you are using an asynchronous cell population, the G2/M peak may be less pronounced. For clearer results, consider synchronizing cells in the G1/S phase (e.g., with a thymidine block) before adding this compound.
-
Cell Health: Unhealthy cells may not progress through the cell cycle properly, masking the effect of the inhibitor. Ensure your cells are in the logarithmic growth phase before starting the experiment.
-
Verification: Always compare your treated sample to an asynchronous, vehicle-treated control population to accurately assess the change in the G2/M population.[2]
Q3: I'm not seeing a decrease in downstream Cdk1 targets via Western Blot. What are some troubleshooting steps?
A3: This suggests that the Cdk1 kinase activity is not being effectively inhibited within the cell.
-
Confirm Target Engagement: The most direct readout of Cdk1 activity is the phosphorylation of its substrates. Use an antibody that recognizes a phospho-CDK substrate motif (e.g., MPM-2 antibody) to assess global Cdk1 activity.[3] A decrease in this signal is a good indicator of effective inhibition.
-
Check Specific Substrates: Analyze the phosphorylation status of well-known Cdk1 substrates, such as Histone H3 (at Ser10) or Lamin A/C. A lack of change suggests a problem with the inhibitor's activity or concentration.
-
Lysis Buffer and Phosphatase Inhibitors: Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins during sample preparation.
-
Positive Control: Include a positive control for G2/M arrest, such as cells treated with nocodazole, to confirm that your antibody and detection system are working correctly.
Q4: What are the best practices for preparing and storing this compound stock solutions?
A4: Proper handling is crucial for maintaining the compound's activity.
-
Solvent: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-25 mM) in high-quality, anhydrous DMSO.[4] Warming and sonication may be required to fully dissolve the compound.[4]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored at -80°C, the solution should be stable for at least 6 months.[4]
-
Working Dilutions: When preparing working dilutions for cell culture experiments, dilute the stock solution in pre-warmed culture medium immediately before use. Vortex thoroughly to ensure it is well-mixed and to minimize precipitation.
Quantitative Data Summary
The potency of CDK inhibitors can vary significantly between biochemical assays and cell-based assays, and across different cell lines. The following table summarizes the inhibitory concentrations for this compound and other common CDK1 inhibitors to provide a comparative reference.
| Compound | Assay Type | Target | Cell Line | IC50 / GI50 Value |
| This compound | Biochemical | Cdk1/Cyclin B | - | 161.2 nM |
| This compound | Cell-based | Proliferation | HCT-116 (Colon) | 6.28 µM |
| This compound | Cell-based | Proliferation | WI-38 (Normal Lung) | 17.7 µM |
| RO-3306 | Biochemical | Cdk1/Cyclin B1 | - | 35 nM (Ki) |
| RO-3306 | Cell-based | Proliferation | HCT-116 (Colon) | 3.2 µM |
| RO-3306 | Cell-based | Proliferation | PA-1 (Ovarian) | 7.24 µM |
| RO-3306 | Cell-based | Proliferation | HEY (Ovarian) | 10.15 µM |
| RO-3306 | Cell-based | Proliferation | SKOV3 (Ovarian) | 16.92 µM |
| Flavopiridol | Biochemical | Cdk1 | - | 30 nM |
| Flavopiridol | Cell-based | Proliferation | HCT116 (Colon) | 13 nM |
| Flavopiridol | Cell-based | Proliferation | PC3 (Prostate) | 10 nM |
| Flavopiridol | Cell-based | Proliferation | KKU-055 (CCA) | 40.1 nM |
Data compiled from references[4][5][6][7][8][9]. CCA: Cholangiocarcinoma.
Experimental Protocols & Workflows
Protocol 1: Cell Viability Assay (CCK-8 / MTT)
This protocol outlines a general procedure for determining the IC50 value of this compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest in logarithmic growth phase
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent and solubilization solution
-
Microplate reader
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. The optimal number depends on the cell line's growth rate and should be optimized to ensure cells are still in the exponential growth phase at the end of the assay.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.01 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the desired inhibitor concentrations. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the cells with the compound for 48-72 hours.
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
-
Data Acquisition: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing cell cycle distribution following this compound treatment.
Materials:
-
6-well plates
-
This compound and vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[1]
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentration of this compound (and a vehicle control) for 20-24 hours.
-
Harvesting: Collect both adherent and floating cells. To do this, collect the media (containing floating cells), wash the adherent cells with PBS, trypsinize them, and then combine the trypsinized cells with the cells from the media.
-
Fixation: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension to prevent clumping.[9]
-
Storage: Fix the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells (a higher speed, e.g., 800 x g, may be needed), decant the ethanol, and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events. Use software to model the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.
Protocol 3: Western Blotting for Cdk1 Activity
This protocol is for assessing the inhibition of Cdk1 activity by analyzing downstream substrate phosphorylation.
Materials:
-
This compound treated cell lysates
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CDK substrate motif (e.g., MPM-2), Rabbit anti-Cyclin B1, Mouse anti-Cdk1, Mouse anti-β-Actin (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Sample Preparation: Lyse cells treated with this compound and controls on ice. Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% or 12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK substrate motif, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes in TBST, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze other proteins (like total Cdk1 or β-Actin), the membrane can be stripped and re-probed with the next primary antibody.
Visualizations: Pathways and Workflows
Caption: Simplified Cdk1 signaling at the G2/M transition.
Caption: Troubleshooting workflow for inconsistent IC50 results.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 2. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with Cdk1-IN-1
Welcome to the technical support center for Cdk1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with Cdk1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cells are not arresting in G2/M phase after treatment with this compound. What could be the reason?
A1: While G2/M arrest is the canonical outcome of Cdk1 inhibition, a lack of arrest can be due to several factors:
-
Cell Line Specificity: The cellular response to Cdk1 inhibition can be context-dependent. Some cell lines may undergo apoptosis or senescence instead of a clear G2/M arrest.[1]
-
Inhibitor Concentration and Treatment Duration: The concentration of this compound and the duration of treatment are critical. A dose-response and time-course experiment is recommended to determine the optimal conditions for G2/M arrest in your specific cell line. Insufficient concentration or time may not be enough to engage the G2/M checkpoint, while excessively high concentrations or prolonged exposure might trigger alternative cellular fates like apoptosis.
-
Drug Inactivation: Ensure the inhibitor is properly stored and handled to maintain its activity. Repeated freeze-thaw cycles should be avoided.
-
Cell Culture Conditions: Factors such as cell density and passage number can influence the outcome. High cell density can sometimes lead to contact inhibition, which may mask the effects of the cell cycle inhibitor.
Troubleshooting Steps:
-
Confirm Inhibitor Activity: Perform a dose-response experiment and assess a known Cdk1 phosphorylation target by Western blot (e.g., Phospho-Histone H3 (Ser10) or Lamin A/C) to confirm that the inhibitor is active in your system.
-
Optimize Treatment Conditions: Conduct a time-course experiment (e.g., 12, 24, 48 hours) with a range of this compound concentrations.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to accurately quantify the percentage of cells in each phase of the cell cycle.
-
Assess Other Cellular Fates: If G2/M arrest is not observed, investigate other possibilities such as apoptosis (e.g., using Annexin V/PI staining) or senescence (e.g., using β-galactosidase staining).
Q2: I am observing a significant increase in apoptosis in my cell line after this compound treatment, even at low concentrations. Is this expected?
A2: Yes, apoptosis is a known outcome of Cdk1 inhibition in many cancer cell lines.[1] Cdk1 plays a role in regulating both pro- and anti-apoptotic proteins.[1] Inhibition of Cdk1 can shift the balance towards apoptosis by:
-
Decreasing levels of anti-apoptotic proteins.
-
Increasing levels of pro-apoptotic proteins. [1]
-
Inducing G2/M phase cell cycle arrest, which can subsequently trigger apoptosis. [1]
The sensitivity to apoptosis induction by Cdk1 inhibition varies between cell lines. Some cell lines, particularly those with underlying defects in cell cycle checkpoints or a high dependence on Cdk1 for survival, may be more prone to apoptosis.
Experimental Workflow for Investigating Apoptosis:
Caption: Workflow for confirming apoptosis upon this compound treatment.
Q3: My non-cancerous (normal) cell line is also showing sensitivity to this compound. I thought Cdk1 inhibitors were specific to cancer cells.
A3: This is a critical and often unexpected observation. While cancer cells frequently exhibit heightened Cdk1 activity, making them a prime target, Cdk1 is also essential for the proliferation of normal cells. Therefore, Cdk1 inhibition is not strictly tumor-specific and can affect any proliferating cell.[2][3]
Recent studies have shown that the sensitivity of normal cells to Cdk1 inhibition is highly dependent on their cell cycle status.[2][3] Normal cells that are actively dividing (in G2/M phase) will be sensitive to the inhibitor.[2][3] In contrast, quiescent or slowly cycling normal cells may show less sensitivity.
Key Considerations:
-
Proliferation Rate of Normal Cells: The in vitro culture conditions often stimulate normal cells to proliferate more rapidly than they would in vivo.
-
Cell Cycle Synchronization: If your experimental setup involves synchronizing the normal cells, they might be more susceptible to the inhibitor's effects.
Troubleshooting Comparison of Normal vs. Cancer Cell Sensitivity:
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Seed cells at a lower density to avoid premature contact inhibition, which can affect cell cycle progression. | Ensures that observed effects are due to the inhibitor and not culture artifacts. |
| Treatment Timing | For normal cells, consider adding the inhibitor 24 hours after seeding to allow cells to enter the cell cycle.[2][3] | This ensures a fair comparison with actively dividing cancer cells. |
| Duration of Treatment | Perform a time-course experiment to assess both short-term and long-term effects. | Short-term treatment might reveal cell cycle arrest, while long-term treatment could lead to apoptosis or senescence. |
| Assays | Use both cell viability assays (e.g., MTT) and colony formation assays. | Colony formation assays provide a better measure of long-term proliferative capacity. |
Q4: I've observed an increase in DNA damage markers (e.g., γH2AX foci) after a short-term treatment with this compound, even without inducing a G2/M arrest. Why is this happening?
A4: This is an important and more recently uncovered role of Cdk1. Beyond its well-established function in mitosis, Cdk1 also plays a crucial role in DNA replication during the S-phase.[4] Short-term inhibition of Cdk1 can lead to:
-
Disruption of replication fork progression. [4]
-
Induction of a replication-associated DNA damage response (DDR). [4]
This "unexpected" role means that Cdk1 inhibition can induce DNA damage even in cells that are not in G2 or M phase. This finding has significant implications, as it suggests that Cdk1 inhibitors may synergize with DNA-damaging chemotherapeutic agents.[4]
Signaling Pathway: Cdk1 Inhibition and DNA Damage Response
References
- 1. mdpi.com [mdpi.com]
- 2. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. — Department of Oncology [oncology.ox.ac.uk]
- 4. CDK1 promotes nascent DNA synthesis and induces resistance of cancer cells to DNA-damaging therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing artifacts in Cdk1-IN-1 experiments
Welcome to the technical support center for Cdk1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing artifacts and achieving reliable results in experiments utilizing this Cdk1 inhibitor. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Cyclin-dependent kinase 1 (Cdk1). Its primary mechanism of action is the inhibition of the Cdk1/Cyclin B complex, which plays a crucial role in the G2/M transition of the cell cycle. By inhibiting Cdk1, this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis.[1]
Q2: What is the recommended starting concentration for cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. Based on its IC50 values, a good starting point for most cell-based assays is in the range of 1-10 µM. For example, in HCT-116 cells, an IC50 of 6.28 µM has been reported for a 48-hour treatment.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For storage, it is recommended to keep the powdered form at -20°C for up to two years. Once dissolved in DMSO, the stock solution can be stored at -80°C for up to six months or at 4°C for up to two weeks. Avoid repeated freeze-thaw cycles.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with this compound is expected to induce a G2/M phase cell cycle arrest.[1] This can be observed through flow cytometry analysis of DNA content. Additionally, this compound can induce apoptosis, particularly in a p53-dependent manner.[1] This can be assessed using assays such as Annexin V/PI staining.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a potent Cdk1 inhibitor, comprehensive kinase selectivity profiling data is not widely available in the public domain. As with any kinase inhibitor, off-target effects are possible. It is advisable to include appropriate controls and, if necessary, test the effects of the inhibitor on closely related kinases or key signaling pathways that might be affected.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak G2/M arrest observed. | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line. 2. Short incubation time: The treatment duration may not be sufficient to observe a significant G2/M block. 3. Cell line resistance: Some cell lines may be less sensitive to Cdk1 inhibition. 4. Inhibitor degradation: Improper storage or handling of the this compound stock solution. | 1. Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the optimal concentration. 2. Increase the incubation time (e.g., 24, 48, or 72 hours). 3. Verify the expression and activity of Cdk1 in your cell line. Consider using a different cell line as a positive control. 4. Prepare a fresh stock solution of this compound in DMSO. |
| High levels of cell death in control (DMSO-treated) cells. | 1. High DMSO concentration: DMSO can be toxic to some cell lines at higher concentrations. 2. Unhealthy cells: Cells may have been stressed prior to the experiment. | 1. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%). 2. Use healthy, sub-confluent cells for your experiments. |
| Inconsistent results between experiments. | 1. Variability in cell density: Different starting cell numbers can affect the outcome. 2. Inconsistent inhibitor concentration: Pipetting errors when preparing dilutions. 3. Cell passage number: High passage numbers can lead to phenotypic changes. | 1. Seed cells at a consistent density for all experiments. 2. Prepare a fresh dilution series of the inhibitor for each experiment. 3. Use cells within a defined low passage number range. |
| Unexpected changes in other signaling pathways. | 1. Off-target effects: this compound may be inhibiting other kinases. 2. Cellular stress response: Inhibition of Cdk1 can induce cellular stress, leading to the activation of other pathways. | 1. If possible, perform a kinase screen to identify potential off-targets. Use a structurally different Cdk1 inhibitor as a control to see if the same off-target effects are observed. 2. Analyze markers of cellular stress (e.g., heat shock proteins, DNA damage markers) in your experimental setup. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 |
| Cdk1/CycB | 161.2 nM[1] |
Table 2: Cellular Activity
| Cell Line | Assay | Parameter | Value (at 48 hours) |
| HCT-116 (Cancer) | Proliferation | IC50 | 6.28 µM[1] |
| WI-38 (Normal) | Proliferation | IC50 | 17.7 µM[1] |
| NCI Cancer Cell Lines (Mean) | Growth Inhibition | % Inhibition (at 10 µM) | 48.5%[1] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on the cell cycle distribution of a given cell line.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of harvesting (typically 50-60% confluency). Allow cells to attach overnight.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentrations. A dose-response experiment (e.g., 1, 5, 10 µM) and a DMSO vehicle control (e.g., 0.1% DMSO) should be included. Replace the medium in the wells with the medium containing this compound or DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Protocol 2: Western Blot Analysis of Cdk1 Substrates
This protocol outlines a method to assess the inhibition of Cdk1 activity in cells by analyzing the phosphorylation status of its downstream targets.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Lamin A/C, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed and treat cells with this compound or DMSO as described in Protocol 1.
-
Cell Lysis:
-
After the desired incubation time, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration of each sample using a BCA protein assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine the relative phosphorylation levels of Cdk1 substrates.
Visualizations
References
Technical Support Center: Cdk1 Inhibition for Optimal G2/M Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk1 inhibitors to induce G2/M cell cycle arrest. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Cdk1 inhibitors in inducing G2/M arrest?
A1: Cyclin-dependent kinase 1 (Cdk1), complexed with Cyclin B, is a key driver of the G2 to M phase transition in the cell cycle.[1][2][3] Cdk1 activity increases sharply at the beginning of M-phase.[1] Cdk1 inhibitors are small molecules that typically compete with ATP for the kinase's ATP-binding pocket, preventing the phosphorylation of downstream substrates essential for mitotic entry. This inhibition effectively halts the cell cycle at the G2/M boundary, leading to a synchronized population of cells in the G2 phase.[4][5]
Q2: How do I determine the optimal concentration and duration of Cdk1 inhibitor treatment for my specific cell line?
A2: The optimal concentration and treatment duration for a Cdk1 inhibitor, such as the commonly used RO-3306, are highly cell-line dependent.[4] Factors like proliferation rate and inherent sensitivity to Cdk1 inhibition can influence the outcome. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. A typical starting point for RO-3306 is in the range of 5-10 µM for 16-24 hours.[6][7]
Q3: What percentage of cells can I expect to be arrested in G2/M with optimal treatment?
A3: With an optimized protocol, it is possible to achieve a highly synchronous population of cells. For instance, using the selective Cdk1 inhibitor RO-3306, it is possible to arrest >95% of cycling cancer cells at the G2/M border.[4][5]
Q4: Is the G2/M arrest induced by Cdk1 inhibitors reversible?
A4: Yes, for many selective Cdk1 inhibitors like RO-3306, the G2/M arrest is reversible.[4][5] Upon washing out the inhibitor, cells rapidly re-enter the cell cycle and proceed into mitosis. This reversibility is a key advantage for studies requiring synchronous progression through mitosis. However, prolonged treatment (e.g., 16 hours or more with some inhibitors in certain cell lines) can lead to an irreversible G2 arrest.[8]
Troubleshooting Guides
Issue 1: Low Percentage of G2/M Arrest
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment. Titrate the Cdk1 inhibitor concentration over a range (e.g., 1-20 µM for RO-3306) and analyze the cell cycle profile by flow cytometry. |
| Insufficient Treatment Duration | Conduct a time-course experiment. Treat cells for varying durations (e.g., 8, 12, 16, 24 hours) with a fixed, optimized concentration of the inhibitor. |
| Cell Line Resistance | Some cell lines may be inherently resistant to Cdk1 inhibition. Consider using a different cell synchronization method or a combination of methods (e.g., thymidine block followed by Cdk1 inhibitor treatment).[7] Note that some cell lines, like mouse NIH-3T3 cells, may not arrest completely with certain inhibitors.[4] |
| Low Cell Proliferation Rate | Ensure cells are in the logarithmic growth phase before adding the inhibitor. Cdk1 inhibitors primarily affect actively cycling cells. |
| Inhibitor Instability | Prepare fresh stock solutions of the Cdk1 inhibitor and store them properly according to the manufacturer's instructions. |
Issue 2: Increased Cell Death
| Possible Cause | Troubleshooting Steps |
| Inhibitor Toxicity | High concentrations or prolonged exposure to the Cdk1 inhibitor can be cytotoxic. Reduce the inhibitor concentration and/or the treatment duration based on your optimization experiments. |
| Off-Target Effects | While selective, Cdk1 inhibitors can have off-target effects.[9] If toxicity persists at effective concentrations, consider using a different Cdk1 inhibitor with a distinct chemical structure. |
| Cellular Stress | Prolonged G2/M arrest can induce cellular stress and apoptosis. Monitor for markers of apoptosis (e.g., cleaved caspase-3) and consider shorter treatment times. |
Issue 3: Inefficient Release from G2/M Arrest
| Possible Cause | Troubleshooting Steps |
| Incomplete Inhibitor Washout | Wash the cells thoroughly with fresh, pre-warmed media to completely remove the inhibitor. A common protocol involves washing the cells at least twice. |
| Irreversible Arrest | Prolonged treatment may lead to an irreversible G2 arrest.[8] Reduce the treatment duration. For some cell lines, recovery from arrest may be delayed.[7] |
| Cell Cycle Checkpoint Activation | The inhibitor treatment itself might activate other cell cycle checkpoints. Analyze the expression and phosphorylation status of key checkpoint proteins. |
Experimental Protocols
Protocol 1: Optimization of Cdk1 Inhibitor Concentration for G2/M Arrest
-
Cell Seeding: Plate your cells in a 6-well plate at a density that will allow them to be in the logarithmic growth phase (typically 50-60% confluency) at the time of analysis.
-
Inhibitor Treatment: The next day, treat the cells with a range of Cdk1 inhibitor concentrations (e.g., for RO-3306: 0, 1, 2.5, 5, 7.5, 10, 15, 20 µM) for a fixed duration (e.g., 24 hours).
-
Cell Harvesting: After incubation, harvest the cells by trypsinization.
-
Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining and Flow Cytometry: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A. Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Determine the concentration that yields the highest percentage of cells in the G2/M phase with minimal cell death.
Protocol 2: Synchronization at the G2/M Boundary using a Cdk1 Inhibitor
-
Cell Seeding: Plate cells to reach 50-60% confluency on the day of synchronization.
-
Synchronization: Add the optimized concentration of the Cdk1 inhibitor (e.g., 10 µM RO-3306) to the culture medium and incubate for the optimized duration (e.g., 16-24 hours).
-
Verification of Arrest (Optional): Harvest a sample of cells and analyze the cell cycle profile by flow cytometry to confirm G2/M arrest.
-
Release from Arrest: To release the cells from the G2/M block, wash the cells twice with a generous volume of pre-warmed, inhibitor-free culture medium.
-
Post-Release Analysis: Add fresh, pre-warmed medium and collect cells at various time points (e.g., 0, 30, 60, 90, 120 minutes) to analyze their progression through mitosis and subsequent cell cycle phases.
Quantitative Data Summary
Table 1: Example of G2/M Arrest Efficiency of RO-3306 in Different Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration (h) | % of Cells in G2/M | Reference |
| HeLa | 10 | 24 | >95% | [4],[6] |
| HepG2 | 10 | 24 | High | [6],[7] |
| Hek293 | Not specified | 20-24 | High | [7] |
| PC3 | Not specified | 20-24 | High | [7] |
Note: The exact percentage can vary between experiments and should be empirically determined.
Signaling Pathways and Workflows
Cdk1 Activation Pathway at the G2/M Transition
The transition from G2 to M phase is tightly regulated by the activity of the Cdk1/Cyclin B complex. During G2, Cdk1 is kept in an inactive state through inhibitory phosphorylation by Wee1 and Myt1 kinases. For mitosis to proceed, the phosphatase Cdc25 removes these inhibitory phosphates, leading to the activation of Cdk1. Activated Cdk1 then phosphorylates numerous substrates, driving the cell into mitosis. This process is also regulated by positive feedback loops where active Cdk1 can further activate its activator (Cdc25) and inhibit its inhibitors (Wee1/Myt1).[2][10][11]
Caption: Cdk1 activation pathway at the G2/M transition and the point of intervention for Cdk1 inhibitors.
Experimental Workflow for G2/M Synchronization
The following diagram outlines the general workflow for synchronizing cells at the G2/M boundary using a Cdk1 inhibitor and subsequent analysis.
Caption: A typical experimental workflow for cell synchronization using a Cdk1 inhibitor.
References
- 1. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recovery from a DNA-damage-induced G2 arrest requires Cdk-dependent activation of FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. The G2-to-M transition from a phosphatase perspective: a new vision of the meiotic division - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
Technical Support Center: Cdk1-IN-1 and Cell Cycle Synchronization
Welcome to the technical support center for Cdk1-IN-1. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cdk1 inhibitors for cell cycle synchronization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during cell cycle synchronization experiments using Cdk1 inhibitors like RO-3306.
Q1: What is the mechanism of action for this compound in cell cycle synchronization?
This compound, such as the widely used compound RO-3306, is a selective and reversible inhibitor of Cyclin-dependent kinase 1 (Cdk1). Cdk1, in complex with Cyclin B, is a key driver of the G2/M transition in the cell cycle. By inhibiting Cdk1, the inhibitor prevents the phosphorylation of numerous downstream substrates necessary for mitotic entry.[1][2][3][4] This results in a reversible arrest of cells at the G2/M border.[1][2] Upon washout of the inhibitor, cells rapidly and synchronously enter mitosis.[1][2]
Q2: My cells are not arresting efficiently at the G2/M phase. What could be the problem?
Several factors can influence the efficiency of G2 phase arrest with Cdk1 inhibitors:
-
Suboptimal Inhibitor Concentration and Incubation Time: The optimal concentration and duration of treatment are highly cell-line dependent.[2][3] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[3]
-
Cell Line Specificity: Some cell lines may be less sensitive to Cdk1 inhibition. For example, mouse NIH-3T3 cells do not arrest completely in G2 phase over a wide range of RO-3306 concentrations.[2] Differences in cell cycle profiles have also been observed among various human cancer cell lines.[2]
-
High Cell Density: Overly confluent cultures may exhibit altered cell cycle kinetics and reduced sensitivity to synchronizing agents. It is recommended to treat cells when they are in the logarithmic growth phase (60-70% confluency).[5]
Q3: I'm observing high levels of cell death after treatment with this compound. How can I mitigate this?
While Cdk1 inhibitors are generally less cytotoxic than microtubule poisons like nocodazole, prolonged exposure can lead to apoptosis.[3][6]
-
Limit Incubation Time: Extended incubation periods (e.g., beyond 24 hours) can significantly reduce cell viability.[6] Aim for the shortest incubation time that achieves a high degree of synchronization.
-
Optimize Concentration: High concentrations of the inhibitor may induce off-target effects and increase toxicity.[5] Use the lowest effective concentration determined from your optimization experiments.
-
Cell Cycle Status: The cytotoxic effects of Cdk1 inhibition can be cell cycle-dependent. Normal proliferating cells, when treated in the G2/M phase, show reduced clonogenic survival.[7][8][9]
Q4: After washing out the inhibitor, my cells are slow to re-enter the cell cycle or the synchronization is lost quickly.
-
Incomplete Washout: Ensure a thorough washout procedure to completely remove the inhibitor. Residual inhibitor will continue to suppress Cdk1 activity and delay mitotic entry. A typical washout involves washing the cells multiple times with fresh, pre-warmed media.
-
Delayed Recovery: Some cell lines may exhibit a delay in cell cycle re-entry even after complete removal of the inhibitor.[10] It is advisable to monitor the cells at multiple time points post-washout (e.g., 30, 60, 90 minutes) to determine the peak of mitotic entry for your specific cell line.[2]
-
Combined Treatment: For a more robust mitotic shake-off, a combined protocol with a brief exposure to a microtubule poison like nocodazole after Cdk1 inhibitor washout can be employed. This can increase the yield of M phase cells.[2]
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for Cdk1 Inhibitor (RO-3306) in Various Cell Lines
| Cell Line | Recommended Concentration | Incubation Time | Expected Synchronization Efficiency | Reference(s) |
| HeLa | 10 µM | 24 hours | >95% | [1] |
| HepG2 | 10 µM | 24 hours | Not specified | [1] |
| HCT116 | Not specified | 18 hours | High | [6] |
| RPE1 | 3-6 µM | 24 hours | ~60% in G2 | [5] |
| DLD1 | Not specified | 20-24 hours | Effective | [10] |
| Hek293 | Not specified | 20-24 hours | Effective | [10] |
| PC3 | Not specified | 20-24 hours | Effective | [10] |
Note: These are starting recommendations. Optimization is critical for each experimental system.
Experimental Protocols
Protocol 1: Cell Cycle Synchronization at the G2/M Border using this compound (RO-3306)
-
Cell Plating: Plate cells to reach 60-70% confluency at the time of treatment.[5]
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., RO-3306) in a suitable solvent like DMSO.
-
Treatment: Add the Cdk1 inhibitor to the cell culture medium at the optimized concentration (refer to Table 1 for starting points).
-
Incubation: Incubate the cells for the optimized duration (typically 18-24 hours).
-
Verification of Arrest (Optional but Recommended): Harvest a sample of cells and analyze the cell cycle profile using flow cytometry after propidium iodide staining to confirm G2/M arrest.
Protocol 2: Release from G2/M Arrest and Collection of Mitotic Cells
-
Washout: To release the cells from the G2 block, aspirate the medium containing the inhibitor. Wash the cells twice with a generous volume of pre-warmed, fresh culture medium.
-
Release: Add fresh, pre-warmed culture medium and return the cells to the incubator.
-
Collection of Mitotic Cells: Cells will rapidly enter mitosis.[1][2] Mitotic cells, which are rounded and loosely attached, can be collected by gentle mechanical shake-off at time points typically ranging from 30 to 90 minutes post-washout. The optimal time should be determined empirically.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. tandfonline.com [tandfonline.com]
- 8. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. — Department of Oncology [oncology.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cdk1 Inhibitor Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Cdk1 inhibitors in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to our Cdk1 inhibitor. What are the common resistance mechanisms?
A1: Resistance to Cdk1 inhibitors can arise from several mechanisms. The most commonly observed are:
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Alterations in the p53 Pathway: The status of the p53 tumor suppressor gene is a critical determinant of sensitivity. Cells with mutated or deleted TP53 are often more resistant to Cdk1 inhibitors like RO-3306.[1][2][3] In p53 wild-type cells, Cdk1 inhibition can lead to the stabilization and activation of p53, triggering apoptosis. In p53-deficient cells, this apoptotic response is diminished, and cells may instead undergo G2/M arrest without significant cell death.[1][2][3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[4][5] This is a common mechanism of multi-drug resistance in cancer.[4]
-
Alternative Splicing: While not yet specifically detailed for a generic "Cdk1-IN-1", alternative splicing of key cell cycle or apoptosis-related genes can produce protein isoforms that are no longer sensitive to the inhibitor or that promote cell survival through alternative pathways.[6][7][8]
Q2: How can I determine if the p53 status is causing resistance in my cell line?
A2: You can investigate the role of p53 status through the following approaches:
-
Check the literature: The p53 status of many common cancer cell lines is well-documented.
-
Sequence the TP53 gene: Direct sequencing of the TP53 gene in your cell line will identify any mutations.
-
Western Blot Analysis: Assess the basal protein levels of p53 and its downstream target, p21. In response to a Cdk1 inhibitor or DNA damage, p53 wild-type cells should show an accumulation of p53 and an induction of p21.[3]
-
Functional Assays: Compare the response to the Cdk1 inhibitor in your cell line with isogenic cell lines that differ only in their p53 status (e.g., using CRISPR/Cas9 to knock out TP53 or introducing a dominant-negative p53 mutant).[1]
Q3: We are using the Cdk1 inhibitor RO-3306. What is its primary mechanism of action and how does resistance develop?
A3: RO-3306 is a selective, ATP-competitive inhibitor of Cdk1.[9] It specifically targets the Cdk1/Cyclin B1 complex, which is essential for the G2/M transition in the cell cycle.[9][10] Inhibition of Cdk1 by RO-3306 leads to cell cycle arrest at the G2/M border.[10][11] In sensitive, p53 wild-type cancer cells, this arrest is often followed by apoptosis.[3][10]
Resistance to RO-3306 is strongly associated with the p53 status of the cancer cells. Cell lines with mutated or non-functional p53 are significantly more resistant to the apoptotic effects of RO-3306.[1][2][3]
Troubleshooting Guides
Issue 1: Decreased Cell Viability is Observed, but at Much Higher Concentrations of this compound Than Expected (Increased IC50).
| Possible Cause | Troubleshooting Step |
| p53 Mutation or Deletion | 1. Verify the p53 status of your cell line (see FAQ 2).2. If p53 is mutant/deleted, consider using a combination therapy. For example, drugs that reactivate mutant p53 or target downstream pathways may restore sensitivity. |
| High Expression of Efflux Pumps | 1. Perform a Western blot or qRT-PCR to measure the expression levels of MDR1 (ABCB1) and ABCG2.2. Conduct a functional efflux pump assay using fluorescent substrates like Rhodamine 123.[12]3. If efflux pump expression is high, test the Cdk1 inhibitor in combination with an efflux pump inhibitor (e.g., verapamil, tariquidar).[4] |
| Cell Line Misidentification or Contamination | 1. Perform cell line authentication using short tandem repeat (STR) profiling.2. Test for mycoplasma contamination. |
Issue 2: Cells Arrest in G2/M Phase but Do Not Undergo Apoptosis.
| Possible Cause | Troubleshooting Step |
| Non-functional p53 Pathway | This is a classic phenotype for p53-deficient cells treated with a Cdk1 inhibitor.[1][3] The cells arrest as expected due to Cdk1 inhibition, but the downstream signal for apoptosis is absent.1. Confirm p53 status.2. Measure apoptosis using methods like Annexin V staining or caspase activity assays to confirm a lack of apoptotic response. |
| Upregulation of Anti-Apoptotic Proteins | 1. Perform a Western blot to assess the levels of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1).2. Consider combination therapy with a Bcl-2 family inhibitor (e.g., a BH3 mimetic). |
Data Presentation
Table 1: Representative IC50 Values for the Cdk1 Inhibitor RO-3306 in Various Cancer Cell Lines.
| Cell Line | Cancer Type | p53 Status | RO-3306 IC50 (µM) | Reference |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | ~5 | [10] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | ~5 | [10] |
| HL-60 | Acute Myeloid Leukemia | Null | >10 | [10] |
| HCT116 | Colon Cancer | Wild-Type | Not specified, but sensitive | [10] |
| SK-N-AS | Neuroblastoma | Wild-Type | ~7.5 | [3] |
| Kelly | Neuroblastoma | Wild-Type | ~8 | [3] |
| SK-N-FI | Neuroblastoma | Mutant | >10 | [3] |
| NLF | Neuroblastoma | Mutant | >10 | [3] |
| OVCAR5 | Ovarian Cancer | Not Specified | ~10-15 | [9] |
| SKOV3 | Ovarian Cancer | Not Specified | ~15-20 | [9] |
Note: IC50 values can vary between labs and experimental conditions.
Experimental Protocols
Protocol 1: Generation of Cdk1 Inhibitor-Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous exposure to escalating doses of a Cdk1 inhibitor.[13][14]
-
Determine the initial IC50: Perform a dose-response experiment (e.g., using an MTT or CCK-8 assay) to determine the concentration of the Cdk1 inhibitor that inhibits cell growth by 50% (IC50) after 72 hours of treatment.
-
Initial Treatment: Culture the parental cells in medium containing the Cdk1 inhibitor at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells daily. Initially, a large fraction of cells will die. When the surviving cells repopulate the flask to ~80% confluency, subculture them.
-
Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the inhibitor concentration by approximately 50-100%.
-
Repeat: Repeat steps 3 and 4 for several months. The process is slow and requires patience.
-
Characterization: Periodically, test the IC50 of the resistant cell population to quantify the fold-resistance compared to the parental line. Freeze down vials of cells at various stages of resistance development.
-
Clonal Selection (Optional): Once a desired level of resistance is achieved, you can isolate single-cell clones by limiting dilution to establish a more homogenous resistant cell line.
Protocol 2: Western Blot for Cdk1 and Cyclin B1
This protocol outlines the basic steps for detecting Cdk1 and Cyclin B1 protein levels.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10-12%) and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cdk1 and Cyclin B1 (diluted in blocking buffer as per manufacturer's recommendations) overnight at 4°C with gentle agitation.[15][16]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 8).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.[16]
Visualizations
Caption: Workflow for developing Cdk1 inhibitor-resistant cell lines.
Caption: Cdk1 inhibition response is dependent on p53 status.
Caption: ABC transporters reduce intracellular Cdk1 inhibitor levels.
References
- 1. Sensitivity to cdk1-inhibition is modulated by p53 status in preclinical models of embryonal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of alternative splicing in cancer: From oncogenesis to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aberrant RNA Splicing in Cancer and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
Adjusting Cdk1-IN-1 protocols for different cell types
Welcome to the technical support center for Cdk1-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Cyclin-dependent kinase 1 (Cdk1). Cdk1, complexed with Cyclin B, is a key regulator of the G2/M phase transition in the cell cycle. By inhibiting Cdk1, this compound blocks the phosphorylation of Cdk1 substrates, leading to cell cycle arrest at the G2/M checkpoint and subsequently inducing apoptosis.[1] Some studies suggest this induced apoptosis is dependent on p53 and occurs through the intrinsic apoptotic pathway.[1]
Q2: What is the IC50 of this compound?
A2: The reported IC50 of this compound for the Cdk1/CycB complex is 161.2 nM.[1] It's important to note that the effective concentration in cell-based assays will vary depending on the cell type and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C for up to one month or at -80°C for up to six months.[1][2] To prepare a working solution, the stock solution can be further diluted in cell culture medium. It is advisable to avoid repeated freeze-thaw cycles.[1][2]
Q4: Does this compound have off-target effects?
A4: While this compound is designed to be a specific Cdk1 inhibitor, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits Cdk1 without causing significant off-target effects. Comparing the observed phenotype with other known Cdk1 inhibitors or using genetic approaches like siRNA-mediated Cdk1 knockdown can help validate the specificity of the effects.
Troubleshooting Guides
This section addresses common issues that may arise when using this compound and provides guidance on how to resolve them.
Issue 1: Low Efficacy or No Effect
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Start with a broad range of concentrations (e.g., 0.1 µM to 20 µM) and assess a relevant endpoint such as cell viability or cell cycle arrest. |
| Incorrect Incubation Time | Optimize the incubation time. The effect of this compound is time-dependent. A typical starting point is 24 to 48 hours.[1] |
| Cell Type Resistance | Some cell lines may be inherently resistant to Cdk1 inhibition. This could be due to various factors, including the expression levels of Cdk1, cyclins, or compensatory signaling pathways. Consider using a different cell line or combining this compound with other agents. |
| Inhibitor Degradation | Ensure the inhibitor has been stored correctly and is not expired. Prepare fresh stock solutions if degradation is suspected. |
Issue 2: High Cytotoxicity in Control Cells
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to your cells. A final DMSO concentration of 0.1% or lower is generally well-tolerated by most cell lines. Run a solvent-only control to assess its effect. |
| High Inhibitor Concentration | The concentration of this compound may be too high, leading to off-target effects and general toxicity. Reduce the concentration and perform a careful dose-response analysis. |
| Cell Line Sensitivity | Some cell lines are more sensitive to perturbations in the cell cycle. Consider using a lower starting concentration for these cells. |
Issue 3: Compound Precipitation in Culture Medium
| Possible Cause | Troubleshooting Step |
| Poor Solubility | This compound may have limited solubility in aqueous solutions. To improve solubility, first, dissolve the compound in 100% DMSO to make a concentrated stock solution. Then, dilute the stock solution in pre-warmed culture medium with vigorous vortexing. Avoid preparing working solutions at concentrations that exceed the solubility limit. |
| Incorrect Dilution Method | When preparing the working solution, add the DMSO stock solution to the culture medium dropwise while vortexing to ensure rapid and even dispersion. |
Data Presentation: this compound and other Cdk1 Inhibitor Activity in Different Cell Lines
The following table summarizes reported concentrations and observed effects of Cdk1 inhibitors in various cell lines. Note that optimal conditions should be determined empirically for each new cell line and experimental setup.
| Cell Line | Inhibitor | Concentration | Incubation Time | Observed Effect | Reference |
| HCT-116 (Colon Cancer) | This compound | 6.28 µM (IC50) | 48 hours | G2/M arrest, Apoptosis | [1] |
| WI-38 (Normal Lung Fibroblast) | This compound | 17.7 µM (IC50) | 48 hours | Lower cytotoxicity compared to HCT-116 | [1] |
| HeLa (Cervical Cancer) | RO-3306 | 9 µM | 20 hours | G2/M arrest | [3][4] |
| MCF-7 (Breast Cancer) | RO-3306 | 5 µM | 48 hours | Apoptosis | [5] |
| Jurkat (T-cell Leukemia) | Roscovitine (Cdk inhibitor) | Not specified | Not specified | Roscovitine did not induce significant microparticle production, a marker of apoptosis in this context. | [6] |
| BE(2)C (Neuroblastoma) | CDK1i | 5 µM | 72 hours | Reduced cell viability, Apoptosis |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of this compound for the chosen incubation time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol details the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Annexin V and PI Addition: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
Cdk1 Signaling Pathway
The following diagram illustrates the central role of the Cdk1/Cyclin B complex in the G2/M transition and how its inhibition by this compound leads to cell cycle arrest.
Caption: Cdk1 signaling pathway and the effect of this compound.
Experimental Workflow for this compound Treatment and Analysis
This workflow outlines the general steps for treating cells with this compound and subsequent analysis.
Caption: General experimental workflow for this compound studies.
Troubleshooting Logic Flowchart
This diagram provides a logical approach to troubleshooting common issues encountered during this compound experiments.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting cyclin-dependent kinase 1 (CDK1) but not CDK4/6 or CDK2 is selectively lethal to MYC-dependent human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The release of microparticles by Jurkat leukemia T cells treated with staurosporine and related kinase inhibitors to induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk1-IN-1 Kinase Assays
This guide provides technical support for researchers, scientists, and drug development professionals using Cdk1-IN-1 in kinase assays. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-dependent kinase 1 (Cdk1).[1] Its primary mechanism of action is to block the kinase activity of the Cdk1/Cyclin B complex, which is a key regulator of the G2/M transition in the cell cycle.[2][3] By inhibiting Cdk1, this compound can cause cell cycle arrest at the G2/M phase and induce apoptosis, making it a compound of interest for anti-cancer research.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. For use in assays, it is common to prepare a concentrated stock solution in a suitable solvent like Dimethyl Sulfoxide (DMSO) and store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.[1][4][5] When preparing your assay, ensure the final concentration of DMSO does not exceed 1%, as higher concentrations can interfere with enzyme activity and assay performance.[6]
Q3: What are the essential components of a Cdk1 kinase assay buffer?
A typical Cdk1 kinase assay buffer is designed to maintain the optimal activity and stability of the Cdk1/Cyclin complex. Key components include:
-
Buffering Agent: To maintain a stable pH, typically around 7.2-7.5. Common choices are Tris-HCl or MOPS.[7][8]
-
Magnesium Chloride (MgCl₂): Essential cofactor for the kinase, as it helps to coordinate the ATP molecule in the active site.
-
Dithiothreitol (DTT): A reducing agent added to prevent oxidation of cysteine residues in the enzyme.[4][7]
-
Bovine Serum Albumin (BSA): Often included to prevent the enzyme from sticking to plasticware and to stabilize its activity.[8]
-
Other components: Some buffers may also include components like β-glycerol-phosphate, EGTA, and EDTA to inhibit phosphatases and chelate specific ions.[7]
Q4: How does the ATP concentration in the assay affect the measured IC₅₀ of this compound?
If this compound is an ATP-competitive inhibitor, its measured IC₅₀ value will be highly dependent on the ATP concentration in the assay. A higher concentration of ATP will require a higher concentration of the inhibitor to achieve 50% inhibition, resulting in a larger apparent IC₅₀ value. For this reason, it is crucial to perform kinase assays using ATP concentrations that are physiologically relevant or close to the Michaelis constant (Km) of the enzyme for ATP to obtain meaningful and comparable data.[9][10]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Target | Cdk1/Cyclin B | [1] |
| IC₅₀ | 161.2 nM | [1] |
| Solubility | Soluble in DMSO | [1] |
| Biological Activity | Induces G2/M cell cycle arrest and apoptosis | [1][11] |
Table 2: Example Cdk1 Kinase Assay Buffer Compositions
| Component | Buffer System 1[8] | Buffer System 2[7] | Purpose |
| Buffer | 40 mM Tris-HCl, pH 7.5 | 25 mM MOPS, pH 7.2 | Maintain pH |
| Divalent Cation | 20 mM MgCl₂ | 25 mM MgCl₂ | ATP Coordination |
| Reducing Agent | 50 µM DTT | 0.25 mM DTT | Prevent Oxidation |
| Protein Stabilizer | 0.1 mg/ml BSA | Not Specified | Prevent Non-specific Binding |
| Phosphatase Inhibitor | Not Specified | 12.5 mM β-glycerol-phosphate | Inhibit Phosphatases |
| Chelating Agents | Not Specified | 5 mM EGTA, 2 mM EDTA | Ion Scavenging |
Diagrams and Visualizations
Cdk1 Signaling Pathway in Cell Cycle Progression
The diagram below illustrates the central role of the Cdk1/Cyclin B complex in regulating the transition from the G2 to the M phase of the cell cycle. Activation of Cdk1 is controlled by activating phosphorylation via CAK and inhibitory phosphorylation by Wee1/Myt1, which is in turn removed by Cdc25 phosphatases.[3][12]
Caption: Simplified Cdk1 activation pathway at the G2/M checkpoint.
Experimental Workflow for a Cdk1 Kinase Assay
This flowchart outlines the typical steps for performing an in vitro Cdk1 kinase assay using a luminescence-based detection method like ADP-Glo™.[7][8]
Caption: General workflow for a Cdk1 in vitro kinase assay.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during Cdk1 kinase assays with this compound.
Table 3: Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inhibitor (this compound) precipitates in assay buffer. | 1. Poor aqueous solubility. 2. Final DMSO concentration is too low to maintain solubility. 3. Incompatibility with a buffer component. | 1. Ensure the final DMSO concentration is between 0.5-1%. 2. Prepare intermediate dilutions of the inhibitor in 100% DMSO before the final dilution into aqueous buffer. 3. Test solubility in a simplified buffer (e.g., Tris and MgCl₂ only) to identify the problematic component. |
| No or very low kinase activity in positive control wells (DMSO only). | 1. Inactive enzyme (degraded due to improper storage or freeze-thaw cycles). 2. Incorrect buffer composition (e.g., missing MgCl₂). 3. Expired or degraded ATP. | 1. Aliquot enzyme upon first use and avoid multiple freeze-thaw cycles.[4] 2. Verify the composition and pH of the kinase assay buffer. 3. Use a fresh stock of ATP. |
| High variability between replicate wells. | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Inhibitor precipitation. 4. Temperature gradients across the assay plate. | 1. Use calibrated pipettes and proper technique. 2. Gently mix the plate after adding each reagent. 3. Visually inspect wells for any signs of precipitation. 4. Ensure the plate is incubated in a stable temperature environment. |
| This compound shows lower potency (higher IC₅₀) than expected. | 1. ATP concentration is too high for an ATP-competitive inhibitor. 2. Inhibitor has degraded. 3. High concentration of kinase enzyme in the assay. | 1. Reduce the ATP concentration to be at or near the Km value for Cdk1.[9] 2. Use a fresh aliquot of this compound stock solution. 3. Titrate the enzyme to determine the lowest concentration that gives a robust signal. |
Troubleshooting Decision Tree
If your assay fails, follow this logical workflow to identify the potential cause.
Caption: A decision tree for troubleshooting Cdk1 kinase assay results.
Experimental Protocols
Protocol: In Vitro Cdk1/Cyclin B Kinase Assay (Luminescence-Based)
This protocol is a generalized procedure for measuring Cdk1/Cyclin B activity and its inhibition by this compound using a luminescence-based ADP detection assay (e.g., ADP-Glo™).
1. Reagent Preparation:
-
1x Kinase Assay Buffer: Prepare a working solution based on established compositions. A common example is 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[8]
-
This compound Serial Dilution: Prepare a 100x or 1000x stock of this compound in 100% DMSO. Perform a serial dilution in 100% DMSO to create a range of concentrations for IC₅₀ determination.
-
Enzyme Preparation: Thaw recombinant human Cdk1/Cyclin B enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 0.5-2.0 ng/µL) in 1x Kinase Assay Buffer.[4] Keep on ice.
-
ATP/Substrate Solution: Prepare a 2x or 5x solution containing ATP and a suitable substrate (e.g., Histone H1 or a synthetic peptide) in 1x Kinase Assay Buffer. The final ATP concentration should ideally be near its Km for Cdk1.
2. Assay Procedure (96-well plate format):
-
Add Inhibitor: Add 1 µL of serially diluted this compound (or DMSO for controls) to the appropriate wells of a white 96-well plate.[4]
-
Add Enzyme: Add 20 µL of the diluted Cdk1/Cyclin B enzyme solution to all wells except the "No Enzyme" blanks. For blanks, add 20 µL of 1x Kinase Assay Buffer.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Add 25 µL of the ATP/Substrate solution to all wells to start the reaction. The final reaction volume is now ~50 µL.
-
Reaction Incubation: Mix the plate and incubate for 45-60 minutes at 30°C.[4]
-
Stop Reaction: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
3. Data Analysis:
-
Subtract the "No Enzyme" blank signal from all other readings.
-
Normalize the data by setting the "Positive Control" (DMSO only) signal as 100% activity and the "No Enzyme" or high concentration inhibitor signal as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rupress.org [rupress.org]
- 3. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. CDK9-Cyclin T1 PPI-IN-1 | CDK | | Invivochem [invivochem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com.cn [promega.com.cn]
- 8. promega.com [promega.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding Cdk1-IN-1 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Cdk1-IN-1. Our goal is to help you avoid common issues, such as precipitation in stock solutions, and to ensure the reliability of your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter when working with this compound, with a focus on preventing and resolving precipitation in stock solutions.
Q1: My this compound precipitated out of my DMSO stock solution. What could be the cause and how can I fix it?
A1: Precipitation of this compound from a DMSO stock solution can be caused by several factors:
-
Improper Dissolution: The compound may not have been fully dissolved initially.
-
Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of this compound.[1]
-
Storage Conditions: Storing the stock solution at an inappropriate temperature or for an extended period can lead to precipitation.
-
Concentration: The concentration of your stock solution might be too high for the storage conditions.
Troubleshooting Steps:
-
Warm the Solution: Gently warm the stock solution to 60°C to aid in redissolving the precipitate.[1]
-
Sonication: Use an ultrasonic bath to help break up the precipitate and facilitate dissolution.[1]
-
Use Fresh DMSO: If precipitation persists, it is highly recommended to prepare a fresh stock solution using a new, unopened bottle of anhydrous, high-purity DMSO.[1]
Q2: What is the recommended procedure for preparing a this compound stock solution to avoid precipitation?
A2: To prepare a stable stock solution of this compound, please refer to the detailed experimental protocol provided in this guide. The key is to ensure the compound is completely dissolved in high-quality, anhydrous DMSO.
Q3: How should I store my this compound stock solution to maintain its stability and prevent precipitation?
A3: Proper storage is crucial for the longevity of your this compound stock solution. For optimal stability, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Can I use solvents other than DMSO to prepare my this compound stock solution?
A4: While DMSO is the most commonly recommended solvent for preparing this compound stock solutions for in vitro use, other organic solvents may be used depending on the experimental requirements. However, solubility in other solvents may be lower, and it is essential to perform small-scale solubility tests before preparing a large stock.
Quantitative Data Summary
The following table summarizes the solubility of this compound in DMSO. It is important to note that using high-quality, anhydrous DMSO is critical to achieving these concentrations.
| Solvent | Maximum Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 | 53.71 | Ultrasonic and warming to 60°C can aid dissolution. Use newly opened DMSO.[1] |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a clear, stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) from a new, unopened bottle
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to minimize moisture condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 0.2148 mL of DMSO to 1 mg of this compound).[1]
-
Initial Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate initial dissolution.
-
Warming and Sonication (if necessary): If the compound does not fully dissolve, place the tube in a 60°C water bath or heat block for 5-10 minutes.[1] Following warming, place the tube in an ultrasonic bath for 10-15 minutes.[1]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Visualizations
The following diagrams illustrate the experimental workflow for preparing a this compound stock solution and the Cdk1 signaling pathway.
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Cdk1 signaling at the G2/M transition of the cell cycle.
References
Validation & Comparative
A Head-to-Head Comparison of Cdk1-IN-1 and RO-3306 for Cyclin-Dependent Kinase 1 Inhibition
For researchers and drug development professionals, the precise and selective inhibition of Cyclin-Dependent Kinase 1 (Cdk1) is crucial for investigating the cell cycle, developing anti-cancer therapeutics, and studying other Cdk1-mediated cellular processes. This guide provides a comprehensive comparison of two commonly used Cdk1 inhibitors, Cdk1-IN-1 and RO-3306, to aid in the selection of the most appropriate tool compound for specific research needs.
This comparison synthesizes publicly available data on the biochemical and cellular activities of both inhibitors, presenting a clear overview of their potency, selectivity, and reported effects. Detailed experimental protocols for key assays are also provided to enable researchers to replicate and validate these findings.
Mechanism of Action and Biochemical Potency
Both this compound and RO-3306 are small molecule inhibitors that target the ATP-binding pocket of Cdk1, thereby preventing the phosphorylation of its substrates. However, they exhibit different potencies and selectivity profiles.
RO-3306 is a well-characterized, potent, and selective ATP-competitive inhibitor of Cdk1.[1][2][3] It has been extensively profiled against a panel of kinases, demonstrating significant selectivity for Cdk1 over other cyclin-dependent kinases and a broader range of human kinases.[1][3]
This compound is also a potent inhibitor of Cdk1. While detailed public information on its broad kinase selectivity profile is less extensive than for RO-3306, it has been shown to effectively inhibit Cdk1/Cyclin B activity.
The following table summarizes the reported biochemical potencies of both inhibitors.
| Inhibitor | Target | IC50 / Ki | Reference |
| RO-3306 | Cdk1/Cyclin B1 | Ki: 35 nM | [1] |
| Cdk1/Cyclin A | Ki: 110 nM | [1] | |
| Cdk2/Cyclin E | Ki: 340 nM | [1] | |
| Cdk4/Cyclin D | Ki: >2000 nM | [1] | |
| This compound | Cdk1/Cyclin B | IC50: 161.2 nM |
Cellular Activity and Effects
In cellular assays, both inhibitors effectively induce a G2/M cell cycle arrest, a hallmark of Cdk1 inhibition.[1][4] This arrest is typically reversible upon washout of the compound. Prolonged exposure to these inhibitors has been shown to induce apoptosis in various cancer cell lines.[4][5]
RO-3306 has been demonstrated to cause G2/M arrest in a variety of human cell lines, including HCT116, SW480, and HeLa cells.[1] Furthermore, it has been shown to be more pro-apoptotic in cancer cells compared to non-tumorigenic cell lines.[1]
This compound has also been reported to induce G2/M phase arrest and apoptosis. Some evidence suggests that its apoptotic induction is dependent on p53 status.
The following table summarizes the reported cellular IC50 values for both inhibitors in different cell lines. It is important to note that IC50 values can vary significantly depending on the cell line and assay conditions.
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| RO-3306 | OVCAR5 (Ovarian Cancer) | MTT Assay | 8.74 µM | |
| SKOV3 (Ovarian Cancer) | MTT Assay | 16.92 µM | ||
| HEY (Ovarian Cancer) | MTT Assay | 10.15 µM | ||
| PA-1 (Ovarian Cancer) | MTT Assay | 7.24 µM | ||
| IGROV1 (Ovarian Cancer) | MTT Assay | 13.89 µM | ||
| This compound | HCT-116 (Colon Carcinoma) | Not Specified | 6.28 µM | |
| WI-38 (Normal Lung Fibroblast) | Not Specified | 17.7 µM |
Signaling Pathways and Experimental Workflows
To visualize the context of Cdk1 inhibition and the general workflow for comparing these inhibitors, the following diagrams are provided.
Caption: Cdk1 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Cdk1 Inhibitor Comparison.
Experimental Protocols
In Vitro Cdk1 Kinase Assay
This protocol is a general guideline for determining the in vitro potency of Cdk1 inhibitors.
Materials:
-
Recombinant active Cdk1/Cyclin B enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Cdk1 substrate (e.g., Histone H1)
-
Test inhibitors (this compound, RO-3306) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add 1 µL of the inhibitor dilutions to the wells of a 384-well plate. Include DMSO-only wells as a control.
-
Prepare a master mix containing kinase buffer, Cdk1/Cyclin B enzyme, and the Cdk1 substrate.
-
Add 2 µL of the enzyme/substrate mix to each well.
-
Prepare a solution of ATP in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for Cdk1.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable software.
Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the effect of Cdk1 inhibitors on cell viability.[6][7][8][9][10]
Materials:
-
Cells of interest plated in a 96-well plate
-
Complete cell culture medium
-
This compound and RO-3306 dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and RO-3306 in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the inhibitors. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with Cdk1 inhibitors using propidium iodide (PI) staining.[1][2][11][12][13]
Materials:
-
Cells of interest treated with this compound or RO-3306
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells at room temperature for 15-30 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and RO-3306 are valuable tools for the specific inhibition of Cdk1. RO-3306 is a more extensively characterized inhibitor with well-documented potency and selectivity data, making it a reliable choice for a wide range of applications. This compound is also a potent Cdk1 inhibitor, and its distinct chemical structure may offer advantages in specific contexts or for structure-activity relationship studies.
The choice between these two inhibitors will ultimately depend on the specific experimental goals, the cell systems being used, and the desired level of characterization for the tool compound. Researchers are encouraged to use the provided protocols to validate the activity of their chosen inhibitor in their specific experimental setup.
References
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 4. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. — Department of Oncology [oncology.ox.ac.uk]
- 7. Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase 1 (CDK1) in cancers: from upstream regulation to downstream substrates and therapeutic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Cdk1-IN-1 and Flavopiridol Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of a selective Cdk1 inhibitor, RO-3306 (serving as a representative for a specific Cdk1 inhibitor, herein referred to as Cdk1-IN-1 for the purpose of this guide), and the pan-CDK inhibitor, Flavopiridol. The comparison is supported by experimental data from publicly available research, with detailed methodologies for key experiments to aid in reproducibility and further investigation.
Executive Summary
This compound (using RO-3306 as a specific example) and Flavopiridol are both inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. However, they exhibit distinct selectivity profiles, leading to different biological effects. This compound is a highly selective inhibitor of Cdk1, primarily causing a G2/M phase cell cycle arrest. In contrast, Flavopiridol is a broad-spectrum or pan-CDK inhibitor, affecting multiple CDKs and consequently inducing both G1 and G2/M phase arrest, as well as inhibiting transcription through its action on Cdk9. The choice between these inhibitors depends on the specific research question or therapeutic strategy, with this compound offering a more targeted approach to studying Cdk1 function and Flavopiridol providing a broader impact on cell cycle and transcription.
Data Presentation: Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the in vitro efficacy of this compound (RO-3306) and Flavopiridol against various CDKs and cancer cell lines.
Table 1: Biochemical Kinase Inhibition
| Inhibitor | Target | Kᵢ (nM) | IC₅₀ (nM) |
| This compound (RO-3306) | Cdk1/cyclin B1 | 35[1][2] | - |
| Cdk1/cyclin A | 110[1][2] | - | |
| Cdk2/cyclin E | 340[3] | - | |
| Cdk4/cyclin D | >2000[4] | - | |
| Flavopiridol | Cdk1 | - | 30 |
| Cdk2 | - | 100[5] | |
| Cdk4 | - | 20-40 | |
| Cdk6 | - | 60 | |
| Cdk7 | - | 300 | |
| Cdk9 | - | 3 |
Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency.
Table 2: Cellular Proliferation Inhibition (IC₅₀)
| Inhibitor | Cell Line | Cancer Type | IC₅₀ (µM) |
| This compound (RO-3306) | SKOV3 | Ovarian Cancer | 16.92[6] |
| HEY | Ovarian Cancer | 10.15[6] | |
| PA-1 | Ovarian Cancer | 7.24[6] | |
| OVCAR5 | Ovarian Cancer | 8.74[6] | |
| IGROV1 | Ovarian Cancer | 13.89[6] | |
| Flavopiridol | KMH2 | Anaplastic Thyroid Cancer | 0.13[7] |
| BHT-101 | Anaplastic Thyroid Cancer | 0.12[7] | |
| CAL62 | Anaplastic Thyroid Cancer | 0.10[7] | |
| LNCaP | Prostate Cancer | 0.016[8] | |
| K562 | Leukemia | 0.130[8] | |
| HCT116 | Colon Cancer | 0.013[8] | |
| A2780 | Ovarian Cancer | 0.015[8] | |
| PC3 | Prostate Cancer | 0.010[8] | |
| Mia PaCa-2 | Pancreatic Cancer | 0.036[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure transparency and facilitate the design of related studies.
Biochemical Kinase Assay (for Cdk1 Inhibition)
This protocol outlines a general procedure for measuring the in vitro inhibitory activity of compounds against Cdk1.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human Cdk1/cyclin B1 complex, a suitable substrate (e.g., Histone H1), and ATP in a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or Flavopiridol) dissolved in a suitable solvent (e.g., DMSO) to the reaction mixture.
-
Initiation and Incubation: Start the kinase reaction by adding radiolabeled [γ-³²P]ATP or by using a non-radioactive method such as ADP-Glo™ Kinase Assay. Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).
-
Quantification:
-
Radiolabeled method: Separate the phosphorylated substrate by SDS-PAGE and quantify the incorporated radioactivity using a phosphorimager.
-
Non-radioactive method: Measure the generated ADP signal using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of inhibitors on cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or Flavopiridol for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with the inhibitors.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Flavopiridol for a specific time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Mandatory Visualizations
The following diagrams illustrate the signaling pathways affected by the inhibitors and a typical experimental workflow.
Caption: Cdk1 Signaling Pathway and Inhibition.
Caption: Flavopiridol's Multi-target Inhibition.
Caption: General Experimental Workflow.
References
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Cdk1-IN-1 Selectivity Profile: A Comparative Guide
For researchers and professionals in drug development, understanding the selectivity profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the selective Cdk1 inhibitor, RO-3306, against other cyclin-dependent kinases (CDKs). While the specific compound "Cdk1-IN-1" is not prominently documented in publicly available literature, RO-3306 serves as a well-characterized and selective inhibitor of Cdk1, making it an excellent exemplar for this analysis.
Quantitative Selectivity Profile of RO-3306
The inhibitory activity of RO-3306 has been quantified against several key cell cycle CDKs. The data, presented in terms of dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50), clearly demonstrate its preference for Cdk1.
| Kinase Complex | Ki (nM) | IC50 (nM) | Fold Selectivity vs. Cdk1/cyclin B1 (based on Ki) |
| Cdk1/cyclin B1 | 35[1][2][3] | 35[4] | 1 |
| Cdk1/cyclin A | 110[1][5] | - | ~3 |
| Cdk2/cyclin E | 340[5][6] | 340[4] | ~10 |
| Cdk4/cyclin D | >2000[5] | - | >57 |
Note: Ki values are a measure of binding affinity, while IC50 values indicate the concentration needed to inhibit 50% of the enzyme's activity. Lower values signify higher potency.
RO-3306 exhibits a nearly 10-fold greater selectivity for Cdk1/cyclin B1 over Cdk2/cyclin E and a more than 50-fold selectivity over Cdk4/cyclin D.[2][3] It has also been shown to have greater than 15-fold selectivity against a broader panel of eight diverse human kinases.[1][5] This profile establishes RO-3306 as a potent and selective Cdk1 inhibitor.
Experimental Protocols
The determination of the kinase inhibition profile of compounds like RO-3306 involves robust biochemical assays. Below are the methodologies employed in generating the data presented.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Cdk Activity
This assay is a common method for measuring the activity of Cdk complexes.
Principle: The assay measures the phosphorylation of a substrate by the Cdk complex. It utilizes fluorescence resonance energy transfer (FRET) between a europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody and an allophycocyanin (APC)-conjugated antibody. When the substrate is phosphorylated, the antibodies bind, bringing the Eu3+ and APC into proximity and generating a FRET signal.
Protocol Outline:
-
Reaction Setup: Recombinant human Cdk/cyclin complexes (e.g., Cdk1/cyclin B1, Cdk2/cyclin E, Cdk4/cyclin D) are incubated with a suitable substrate (e.g., a fragment of the retinoblastoma protein, pRB) and ATP in an assay buffer.[1][7]
-
Inhibitor Addition: Test compounds, such as RO-3306, are serially diluted and added to the reaction mixture.[8]
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period, typically 30 minutes.[5][8]
-
Termination and Detection: The kinase reaction is stopped, and the detection reagents (Eu3+-labeled anti-phospho-substrate antibody and APC-labeled antibody) are added.[5][8]
-
Signal Measurement: After an incubation period to allow for antibody binding, the time-resolved fluorescence signal is measured. The IC50 values are then calculated from the dose-response curves.[5][8]
IMAP Assay for Kinase Selectivity Profiling
The IMAP (Immobilized Metal Affinity for Phosphochemicals) assay is another technology used to assess kinase activity and inhibitor selectivity against a panel of kinases.[1][5]
Principle: This assay relies on the high-affinity binding of phosphate groups to nanoparticles functionalized with trivalent metal complexes. A fluorescently labeled peptide substrate is used. When the kinase phosphorylates the substrate, the resulting phosphopeptide binds to the nanoparticles, leading to a change in the fluorescence polarization of the solution.
Protocol Outline:
-
Kinase Reaction: The kinase, fluorescently labeled substrate, ATP, and the test inhibitor are incubated together.
-
Binding Step: The IMAP binding reagent (nanoparticles) is added to the reaction.
-
Detection: The fluorescence polarization is measured. A low polarization value indicates that the substrate is not phosphorylated and is tumbling freely in solution (i.e., the kinase was inhibited). A high polarization value indicates that the phosphorylated substrate is bound to the large nanoparticles, restricting its movement.
Visualizing the Methodologies
To further clarify the experimental and biological contexts, the following diagrams are provided.
Caption: Workflow for determining Cdk inhibitor potency using an HTRF assay.
References
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. tribioscience.com [tribioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
Validating Cdk1 Inhibition: A Comparative Guide Using Phosphoproteomics
For researchers, scientists, and drug development professionals, accurately validating the inhibition of Cyclin-dependent kinase 1 (Cdk1) is crucial for understanding its role in cell cycle regulation and for the development of targeted cancer therapies. This guide provides an objective comparison of phosphoproteomics with other methods for validating Cdk1 inhibition, supported by experimental data and detailed protocols.
Cdk1, a key regulator of the cell cycle, orchestrates the transition from G2 phase to mitosis.[1][2][3] Its inhibition is a promising strategy for cancer treatment. However, validating the efficacy and specificity of Cdk1 inhibitors requires robust methodologies. Quantitative phosphoproteomics has emerged as a powerful tool for this purpose, offering a global and unbiased view of Cdk1 substrate phosphorylation.[4][5][6]
Phosphoproteomics for Validating Cdk1 Inhibition: A Global View
Phosphoproteomics enables the large-scale identification and quantification of phosphorylation events in a cell or tissue. When applied to the study of Cdk1 inhibition, it allows for the direct measurement of changes in the phosphorylation status of Cdk1 substrates. A significant reduction in the phosphorylation of known or putative Cdk1 substrates upon inhibitor treatment serves as strong evidence of on-target activity.
A key study utilized quantitative phosphoproteomics to identify candidate Cdk1 substrates in mitotic HeLa cells using two small molecule inhibitors, Flavopiridol and RO-3306.[4][5][6] This approach identified thousands of phosphopeptides, with a significant number showing reduced phosphorylation upon Cdk1 inhibition.
Quantitative Data Summary
The following table summarizes the key findings from a quantitative phosphoproteomics study on Cdk1 inhibition in mitotic HeLa cells.
| Metric | Flavopiridol | RO-3306 |
| Total Phosphopeptides Identified | 24,840 | 24,840 |
| Proteins Identified | 4,273 | 4,273 |
| Phosphopeptides with ≥2.5-fold Reduction | 1,215 | 1,215 |
| Proteins with Reduced Phosphorylation | 551 | 551 |
| Correlation between Inhibitors (R²) | 0.87 | 0.87 |
Data from a study on mitotic HeLa cells treated with Cdk1 inhibitors.[4][5]
Comparison with Alternative Validation Methods
While powerful, phosphoproteomics is not the only method to validate Cdk1 inhibition. Other common techniques include Western blotting for specific substrates, in vitro kinase assays, and cell cycle analysis.
| Method | Principle | Advantages | Disadvantages |
| Phosphoproteomics | Global, unbiased identification and quantification of phosphorylation changes. | - Comprehensive view of Cdk1 signaling.[4][5][7] - Discovery of novel substrates.[8] - High-throughput and quantitative. | - Technically demanding and expensive. - Requires specialized equipment and expertise. - Data analysis can be complex. |
| Western Blotting | Antibody-based detection of specific phosphorylated proteins. | - Relatively simple and inexpensive. - Widely available. - Good for validating specific known substrates. | - Low-throughput. - Dependent on antibody availability and specificity. - Not suitable for discovery of new substrates. |
| In Vitro Kinase Assays | Measures the ability of an inhibitor to block Cdk1-mediated phosphorylation of a substrate in a test tube. | - Direct measure of enzyme inhibition.[4][5] - Can determine inhibitor potency (IC50).[9] | - Does not reflect the cellular context. - May not correlate with in-cell efficacy. |
| Cell Cycle Analysis | Measures the distribution of cells in different phases of the cell cycle using flow cytometry. | - Provides a functional readout of Cdk1 inhibition (G2/M arrest).[9][10] - Relatively quick and easy to perform. | - Indirect measure of Cdk1 inhibition. - Other cellular stresses can also cause cell cycle arrest. |
Experimental Protocols
Quantitative Phosphoproteomics Workflow
This protocol provides a general overview of a typical quantitative phosphoproteomics workflow for validating Cdk1 inhibition.
Caption: A typical workflow for quantitative phosphoproteomics analysis of Cdk1 inhibition.
Detailed Steps:
-
Cell Culture and Treatment:
-
Culture HeLa cells in appropriate media.
-
Synchronize cells in mitosis using an agent like Taxol.
-
Treat cells with the Cdk1 inhibitor (e.g., 5 µM RO-3306) or a vehicle control (DMSO) for a specified time.[6]
-
-
Sample Preparation:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[11]
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Enrich for phosphopeptides using methods such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[12]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the phosphopeptides.
-
Quantify the relative abundance of each phosphopeptide in the inhibitor-treated versus control samples.
-
Identify phosphopeptides that show a statistically significant decrease in abundance upon inhibitor treatment.
-
Cdk1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of Cdk1 in the G2/M transition and how its inhibition can be validated by observing the phosphorylation status of its downstream substrates.
References
- 1. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global Phosphoproteomics reveal CDK suppression as a vulnerability to KRAS addiction in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 12. Quantitative Proteomics and Phosphoproteomics Support a Role for Mut9-Like Kinases in Multiple Metabolic and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cdk1-IN-1 and Pan-CDK Inhibitors for Cellular Research
In the landscape of cell cycle research and oncology drug development, Cyclin-Dependent Kinase (CDK) inhibitors are indispensable tools. While highly specific inhibitors have gained clinical traction, pan-CDK inhibitors, which target multiple CDK family members, remain crucial for studying the broader effects of cell cycle arrest and transcriptional modulation. This guide provides a comparative overview of Cdk1-IN-1 against a selection of well-characterized pan-CDK inhibitors: Flavopiridol, Roscovitine, AT7519, and Dinaciclib.
Inhibitor Potency Comparison
The efficacy of a kinase inhibitor is fundamentally defined by its potency, typically measured as the half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the biochemical IC50 values of this compound and other prominent pan-CDK inhibitors against a panel of key cyclin-dependent kinases. Lower values indicate higher potency.
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK5 | CDK6 | CDK7 | CDK9 | Reference |
| This compound | 161.2 nM | N/A | N/A | N/A | N/A | N/A | N/A | [1] |
| Flavopiridol | 30 nM | 170 nM | 100 nM | 170 nM | 60 nM | 300 nM | 10-20 nM | [2][3] |
| Roscovitine | 650 nM | 700 nM | >100,000 nM | 160-200 nM | >100,000 nM | 460 nM | 600 nM | [4][5][6] |
| AT7519 | 210 nM | 47 nM | 100 nM | 13 nM | 170 nM | 2400 nM | <10 nM | [7][8][9] |
| Dinaciclib | 3 nM | 1 nM | 60-100 nM | 1 nM | 60-100 nM | N/A | 4 nM | [10][11][12] |
| N/A: Data not publicly available in the reviewed sources. The selectivity profile of this compound across other CDKs has not been detailed, positioning it primarily as a CDK1-focused tool until further data is available. |
Key Experimental Methodologies
The characterization of CDK inhibitors relies on a series of standardized biochemical and cell-based assays. Below are detailed protocols for three fundamental experiments used to validate inhibitor performance.
Biochemical Kinase Assay (Radiometric Filter Binding)
This assay directly measures the enzymatic activity of a purified CDK/cyclin complex by quantifying the incorporation of radiolabeled phosphate onto a substrate.
Objective: To determine the IC50 value of an inhibitor against a purified kinase.
Protocol:
-
Reaction Setup: Prepare a reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 15 mM MgCl₂, 5 mM EDTA, 1 mM DTT).
-
Inhibitor Preparation: Perform serial dilutions of the test inhibitor (e.g., this compound) in DMSO, then dilute into the reaction buffer.
-
Kinase Reaction: In a 96-well plate, combine the purified active kinase (e.g., CDK1/Cyclin B), a suitable substrate (e.g., Histone H1), and the diluted inhibitor.[13]
-
Initiation: Start the reaction by adding ATP solution containing [γ-³³P]ATP.[14] The final ATP concentration should be close to its Km value for the specific kinase.[13]
-
Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 30-60 minutes) during which the kinase transfers the radiolabeled phosphate to the substrate.
-
Termination: Stop the reaction by adding a strong acid, such as 2% phosphoric acid.[15]
-
Detection: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-³³P]ATP.[6]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the remaining kinase activity against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability and Proliferation Assay (Luminescence-Based)
This assay assesses the effect of an inhibitor on the proliferation and metabolic activity of cancer cell lines, providing a measure of its cellular potency.
Objective: To determine the GI50 (concentration for 50% growth inhibition) or IC50 of an inhibitor in cultured cells.
Protocol:
-
Cell Plating: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the CDK inhibitor for a specified duration (typically 48-72 hours). Include a DMSO-only vehicle control.
-
Reagent Addition: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present—an indicator of metabolically active cells.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal of treated wells to the vehicle control wells. Plot the percentage of viability against the logarithm of inhibitor concentration to determine the IC50 value.
Note on Proliferation Assays: While ATP-based assays (like CellTiter-Glo) are common, they can sometimes be confounded. For example, cells arrested by CDK4/6 inhibitors may stop dividing but continue to grow in size, producing more ATP and masking the anti-proliferative effect. DNA-based assays (e.g., using fluorescent DNA dyes) or direct cell counting can provide a more accurate measure of proliferation in these cases.[13][16]
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following inhibitor treatment, confirming the mechanism of action.
Objective: To verify that the inhibitor induces cell cycle arrest at the expected phase.
Protocol:
-
Cell Treatment: Culture cells in larger format plates (e.g., 6-well plates) and treat with the inhibitor at a concentration around its IC50 value for 18-24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. The intensity of the fluorescent signal from the DNA dye is directly proportional to the DNA content of each cell.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of cell counts versus DNA content. This allows for the quantification of cells in the G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases. An accumulation of cells in a specific phase indicates cell cycle arrest. For instance, CDK1 inhibition is expected to cause a G2/M arrest.[17]
Visualizing Pathways and Processes
To better understand the context in which these inhibitors function, the following diagrams illustrate the core CDK signaling pathway, a standard experimental workflow, and the comparative selectivity of the discussed inhibitors.
Caption: Core CDK signaling pathways regulating G1/S and G2/M cell cycle transitions.
Caption: Standard experimental workflow for characterizing a novel CDK inhibitor.
Caption: Logical comparison of inhibitor selectivity profiles.
Conclusion
The choice of a CDK inhibitor is highly dependent on the experimental question.
-
Dinaciclib and AT7519 emerge as highly potent, broad-spectrum inhibitors targeting cell cycle and transcriptional CDKs at low nanomolar concentrations.[7][8][9][10][11][12] Dinaciclib, in particular, shows exceptional potency against CDK1, CDK2, CDK5, and CDK9.[10][11][12]
-
Flavopiridol is a classic pan-CDK inhibitor and the first to enter clinical trials, with well-documented effects on both cell cycle and transcription.[2][18]
-
Roscovitine displays a more selective profile, potently inhibiting CDK1, CDK2, and CDK5 while largely sparing CDK4 and CDK6.[4][5][6] This makes it a useful tool for dissecting the roles of these specific kinases.
-
This compound is presented as a potent inhibitor of CDK1/Cyclin B.[1] However, the lack of publicly available data on its activity against other CDK family members makes it difficult to classify as a true pan-CDK inhibitor. Researchers should consider it a CDK1-focused chemical probe and would need to perform their own selectivity profiling to fully characterize its activity in their system of interest.
For researchers aiming to induce a potent, widespread inhibition of CDK activity, Dinaciclib and AT7519 are excellent candidates. For studies focused specifically on the G2/M checkpoint controlled by CDK1, this compound offers a potent, albeit less characterized, option. As with any small molecule inhibitor, validating its on-target effects and considering potential off-target activities within the specific experimental context is paramount for robust and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. promega.com.cn [promega.com.cn]
- 15. tandfonline.com [tandfonline.com]
- 16. This compound Datasheet DC Chemicals [dcchemicals.com]
- 17. pnas.org [pnas.org]
- 18. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Cdk1 Inhibition: A Comparative Guide to Cdk1-IN-1 and siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methods for studying the function of Cyclin-dependent kinase 1 (Cdk1): the small molecule inhibitor Cdk1-IN-1 and siRNA-mediated knockdown. This guide includes supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of these techniques.
Cdk1 is a critical serine/threonine kinase that, in complex with its regulatory cyclin partners, governs the G2/M transition and progression through mitosis.[1] Its pivotal role in cell cycle control has made it a significant target in cancer research and other therapeutic areas. To elucidate its functions and validate it as a drug target, researchers commonly employ two distinct approaches: chemical inhibition with small molecules and genetic knockdown using techniques like RNA interference (siRNA). This guide will use the well-characterized and selective Cdk1 inhibitor, RO-3306, as a representative example of a this compound (Cdk1 inhibitor) for a concrete comparison with siRNA-mediated knockdown.
Mechanism of Action: this compound (RO-3306) vs. siRNA
The fundamental difference between this compound and siRNA lies in their mechanism of action. This compound, such as RO-3306, are ATP-competitive inhibitors that bind to the ATP-binding pocket of the Cdk1 enzyme, thereby blocking its kinase activity.[1] This inhibition is typically rapid and reversible. In contrast, siRNA (small interfering RNA) mediates the degradation of Cdk1 mRNA, preventing the synthesis of the Cdk1 protein.[2] This results in a reduction of the total Cdk1 protein levels in the cell, a process that is slower and the effects of which can be more prolonged.
Comparative Data: this compound (RO-3306) vs. siRNA Knockdown
The phenotypic effects of both Cdk1 inhibition by RO-3306 and Cdk1 knockdown by siRNA converge on the disruption of the cell cycle, primarily causing an arrest at the G2/M phase. However, the kinetics and potential for off-target effects can differ.
| Feature | This compound (RO-3306) | Cdk1 siRNA Knockdown |
| Target | Cdk1 kinase activity | Cdk1 mRNA |
| Mechanism | Competitive ATP binding inhibition | mRNA degradation via RNA interference |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours) |
| Reversibility | Reversible upon washout | Long-lasting, requires new protein synthesis |
| Specificity | Can have off-target effects on other kinases, although RO-3306 is highly selective for Cdk1.[3] | Can have off-target effects due to unintended mRNA binding. |
| Primary Effect | Inhibition of Cdk1 substrate phosphorylation | Reduction in total Cdk1 protein levels |
| Reported Phenotypes | G2/M cell cycle arrest, induction of apoptosis with prolonged exposure.[3][4] | G2/M cell cycle arrest, inhibition of cell proliferation, induction of apoptosis.[2][5][6] |
Experimental Protocols
Cdk1 Inhibition using RO-3306
Objective: To induce a G2/M phase arrest in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
RO-3306 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry buffer (PBS with 2% FBS)
-
Propidium iodide (PI) staining solution
-
RNase A
Protocol:
-
Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentration of RO-3306 (e.g., 5-10 µM). A DMSO-only control should be included.
-
Incubate for the desired time (e.g., 16-24 hours) to induce G2/M arrest.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
Cdk1 Knockdown using siRNA
Objective: To reduce the expression of Cdk1 protein in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, HUVEC)
-
Complete cell culture medium
-
Cdk1-specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Lysis buffer for protein extraction
-
Antibodies for Western blotting (anti-Cdk1, anti-loading control e.g., GAPDH or β-actin)
Protocol:
-
Seed cells in a 6-well plate the day before transfection to reach 30-50% confluency on the day of transfection.
-
In separate tubes, dilute the Cdk1 siRNA and the non-targeting control siRNA in Opti-MEM.
-
In another tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent. Incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh, serum-containing medium.
-
Incubate for 48-72 hours.
-
To verify knockdown efficiency, lyse the cells and perform Western blotting using an anti-Cdk1 antibody.
-
Phenotypic assays (e.g., cell cycle analysis, proliferation assays) can be performed 48-72 hours post-transfection.
Cross-Validation Workflow
A robust method to validate the on-target effects of a Cdk1 inhibitor is to perform a rescue experiment using siRNA-resistant Cdk1 expression vectors or to compare the phenotypic outcomes of the inhibitor with those of Cdk1 siRNA knockdown.
Conclusion
Both this compound (represented by RO-3306) and Cdk1 siRNA are powerful tools for dissecting the roles of Cdk1. The choice between them depends on the specific experimental question. Small molecule inhibitors offer rapid and reversible control over protein function, which is ideal for studying the immediate consequences of Cdk1 inhibition. In contrast, siRNA-mediated knockdown provides a way to study the effects of long-term protein depletion. The cross-validation of phenotypes observed with both methods provides strong evidence that the observed effects are indeed due to the specific inhibition of the Cdk1 pathway. This comparative guide provides the necessary framework for researchers to design and interpret experiments aimed at understanding the multifaceted functions of Cdk1.
References
- 1. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Cdk1 Inhibitors in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Among these, Cdk1, complexed with its regulatory partners cyclin A and B, is the master regulator of the G2/M phase transition and entry into mitosis. Its aberrant activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention. A multitude of Cdk1 inhibitors have been developed and have entered clinical trials, each with a unique profile of potency, selectivity, and clinical activity. This guide provides a comparative analysis of five prominent Cdk1 inhibitors that have undergone clinical investigation: Flavopiridol, Roscovitine, Dinaciclib, Milciclib, and Zotiraciclib.
Data Presentation: A Comparative Overview of Cdk1 Inhibitors
The following tables summarize the key characteristics, preclinical potency, and clinical trial outcomes for the selected Cdk1 inhibitors.
Table 1: General Characteristics and Kinase Selectivity of Cdk1 Inhibitors
| Inhibitor | Other Names | Target CDKs (and other kinases) | Stage of Development |
| Flavopiridol | Alvocidib, HMR-1275 | Cdk1, Cdk2, Cdk4, Cdk6, Cdk7, Cdk9 | Phase 1/2 |
| Roscovitine | Seliciclib, CYC202 | Cdk1, Cdk2, Cdk5, Cdk7, Cdk9 | Phase 2 |
| Dinaciclib | SCH 727965, MK-7965 | Cdk1, Cdk2, Cdk5, Cdk9 | Phase 3 |
| Milciclib | PHA-848125 | Cdk1, Cdk2, Cdk4, Cdk5, Cdk7, TRKA | Phase 2 |
| Zotiraciclib | TG02 | Cdk1, Cdk2, Cdk7, Cdk9, JAK2, Flt3 | Phase 1b |
Table 2: Preclinical Potency of Cdk1 Inhibitors (IC50 values in nM)
| Inhibitor | Cdk1 | Cdk2 | Cdk4 | Cdk5 | Cdk7 | Cdk9 |
| Flavopiridol | ~30-100[1][2] | ~170[1] | ~100[1] | - | ~300[3] | ~3[3] |
| Roscovitine | ~200-700[4][5] | ~200-700[4][5] | >100,000[5] | ~160-280[6] | ~490-800[6] | ~200-700[4][5] |
| Dinaciclib | 3 | 1 | 100[7] | 1 | 60-100[8] | 4 |
| Milciclib | 398[9] | 45[9] | 160[9] | 265[9] | 150[9] | - |
| Zotiraciclib | - | - | - | - | - | 3[10] |
Table 3: Summary of Clinical Trial Data for Cdk1 Inhibitors
| Inhibitor | Indication(s) | Phase | Key Efficacy Findings | Common Adverse Events |
| Flavopiridol | Solid Tumors (e.g., Gastric, Colorectal, Renal), Leukemia | I/II | Limited single-agent activity in solid tumors. No objective responses in advanced colorectal cancer[11] and a 6% response rate in metastatic renal cancer[12]. | Diarrhea, Nausea, Vomiting, Fatigue, Venous Thrombosis[12][13] |
| Roscovitine | Non-Small Cell Lung Cancer (NSCLC), B-cell Malignancies | II | Limited single-agent efficacy in NSCLC. Disease stabilization observed in some patients[4]. | Fatigue, Nausea, Vomiting, Skin Rash, Hyponatremia, Hypokalemia[4] |
| Dinaciclib | Chronic Lymphocytic Leukemia (CLL), Multiple Myeloma, Advanced Breast Cancer | III | In relapsed/refractory CLL, an overall response rate of 54% and a median PFS of 481 days were observed[4][14]. In multiple myeloma, a partial response rate of 11% was noted[7]. | Neutropenia, Thrombocytopenia, Anemia, Fatigue, Nausea, Diarrhea, Tumor Lysis Syndrome[14] |
| Milciclib | Hepatocellular Carcinoma (HCC), Thymic Carcinoma | II | In sorafenib-refractory HCC, a median PFS of 5.9 months and a clinical benefit rate of 64.3% were reported. One partial response (3.6%) and 60.7% stable disease were observed[1][15]. | Diarrhea, Nausea, Asthenia, Fatigue, Retinal Hemorrhage, Rash, Myalgia[15] |
| Zotiraciclib | Glioblastoma | Ib | In recurrent glioblastoma, single-agent activity was low, with a progression-free survival at 6 months (PFS-6) of 6.7%[16][17]. | Neutropenia, Gastrointestinal Disorders, Hepatotoxicity[16][17] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of these inhibitors and the experimental procedures used to characterize them, the following diagrams are provided.
Caption: Cdk1 signaling pathway and points of inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of Cdk1 inhibitors.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. The following is a general protocol adapted from methods used for Flavopiridol.[18]
-
Materials:
-
Recombinant human Cdk1/Cyclin B1 complex
-
Histone H1 as a substrate
-
[γ-33P]ATP
-
Kinase buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
Test inhibitor (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
GF/C unifilter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the Cdk1/Cyclin B1 complex, Histone H1, and the test inhibitor at various concentrations in the kinase buffer.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction by adding cold TCA to precipitate the proteins.
-
Collect the protein precipitates onto GF/C unifilter plates using a cell harvester.
-
Wash the filters to remove unincorporated [γ-33P]ATP.
-
Measure the amount of incorporated 33P in the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay
This assay determines the effect of a compound on cell proliferation and survival. The following is a general protocol.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (dissolved in DMSO)
-
96-well plates
-
Resazurin-based reagent (e.g., alamarBlue) or MTT reagent
-
Plate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 48 or 72 hours).
-
Add the resazurin-based reagent or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). The following is a general protocol for propidium iodide (PI) staining.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat the cancer cells with the test inhibitor at the desired concentration and for the specified time.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for at least 30 minutes.
-
Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion
The Cdk1 inhibitors discussed in this guide represent a diverse group of compounds with varying selectivity profiles and clinical outcomes. While early pan-CDK inhibitors like Flavopiridol and Roscovitine demonstrated limited single-agent efficacy and notable toxicities in solid tumors, they paved the way for the development of more potent and selective inhibitors. Dinaciclib has shown more promising activity, particularly in hematological malignancies like CLL. Milciclib has demonstrated clinical benefit in challenging cancers such as hepatocellular carcinoma. Zotiraciclib, a multi-kinase inhibitor with potent Cdk9 activity, has been investigated in glioblastoma, though with limited success as a single agent.
The future of Cdk1-targeted therapies will likely involve a more nuanced approach, including the identification of predictive biomarkers to select patient populations most likely to respond, and the rational design of combination therapies to enhance efficacy and overcome resistance. The detailed preclinical and clinical data presented in this guide aim to provide a valuable resource for researchers and drug developers working to advance this important class of anticancer agents.
References
- 1. targetedonc.com [targetedonc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dinaciclib is a novel cyclin-dependent kinase inhibitor with significant clinical activity in relapsed and refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roscovitine | Cyclin-Dependent Protein Kinases | Tocris Bioscience [tocris.com]
- 7. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase II study of flavopiridol in patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flavopiridol, a novel cyclin-dependent kinase inhibitor, in metastatic renal cancer: a University of Chicago Phase II Consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II study of the cyclin-dependent kinase inhibitor flavopiridol administered to patients with advanced gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dinaciclib is a Novel Cyclin Dependent Kinase Inhibitor with Significant Clinical Activity in Relapsed and Refractory Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. CTNI-34. ZOTIRACICLIB (TG02) FOR NEWLY DIAGNOSED GLIOBLASTOMA IN THE ELDERLY OR FOR RECURRENT GLIOBLASTOMA: FINAL RESULTS OF THE EORTC 1608 STEAM TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
A Comparative Analysis of Cdk1-IN-1 and Dinaciclib in Cancer Research
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of the selective Cdk1 inhibitor, Cdk1-IN-1 (represented by the well-characterized inhibitor RO-3306), and the multi-CDK inhibitor, Dinaciclib. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of these agents for their studies.
Mechanism of Action and Target Specificity
This compound (as RO-3306) is a potent and selective ATP-competitive inhibitor of Cyclin-dependent kinase 1 (Cdk1). Cdk1 is a key regulator of the G2/M transition and is essential for mitosis.[1] By selectively inhibiting Cdk1, RO-3306 effectively arrests cells in the G2 phase of the cell cycle, preventing their entry into mitosis.[2] Its selectivity for Cdk1 over other CDKs makes it a valuable tool for studying the specific roles of Cdk1 in cell cycle regulation and as a potential therapeutic agent with a focused mechanism of action.
Dinaciclib , on the other hand, is a potent small-molecule inhibitor that targets multiple CDKs, including Cdk1, Cdk2, Cdk5, and Cdk9, with IC50 values in the low nanomolar range.[3] This broader target profile allows Dinaciclib to interfere with the cell cycle at multiple checkpoints, including the G1/S and G2/M transitions, as well as to inhibit transcription through its action on Cdk9.[4] This multi-pronged approach can lead to potent anti-proliferative and pro-apoptotic effects in a wide range of cancer types.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of RO-3306 and Dinaciclib across various parameters.
Table 1: Inhibitory Activity against Cyclin-Dependent Kinases
| Inhibitor | Target | IC50 / Ki (nM) |
| RO-3306 | Cdk1/cyclin B1 | 35 (Ki)[2] |
| Cdk1/cyclin A | 110 (Ki)[2] | |
| Cdk2/cyclin E | 340 (Ki)[2] | |
| Cdk4/cyclin D1 | >2000 (Ki)[1] | |
| Dinaciclib | Cdk1 | 3 (IC50) |
| Cdk2 | 1 (IC50) | |
| Cdk5 | 1 (IC50) | |
| Cdk9 | 4 (IC50) |
Table 2: Cell Viability (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| RO-3306 | HCT116 | Colon Cancer | 3.2 |
| SW480 | Colon Cancer | ~9 (effective concentration for apoptosis)[5] | |
| HeLa | Cervical Cancer | N/A | |
| OVCAR5 | Ovarian Cancer | 8.74 | |
| SKOV3 | Ovarian Cancer | 16.92 | |
| MDA-MB-435 | Melanoma | 1.14[1] | |
| Dinaciclib | NT2/D1 | Testicular Cancer | 0.80[6] |
| NCCIT | Testicular Cancer | 3.70[6] | |
| Ca9-22 | Oral Squamous Cell Carcinoma | ~0.0125 (significant viability reduction)[4] | |
| OECM-1 | Oral Squamous Cell Carcinoma | ~0.025 (significant viability reduction)[4] | |
| HSC-3 | Oral Squamous Cell Carcinoma | ~0.025 (significant viability reduction)[4] | |
| SKOV-3 | Ovarian Cancer | 0.015[7] |
Table 3: Induction of Apoptosis in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Treatment | Apoptotic Cells (%) |
| RO-3306 | HCT116 | Colon Cancer | 9 µM for 72h | 30-40[5] |
| SW480 | Colon Cancer | 9 µM for 72h | 30-40[5] | |
| OVCAR5 | Ovarian Cancer | 25 µM for 16h | 18.01 (increase)[6] | |
| SKOV3 | Ovarian Cancer | 25 µM for 16h | 23.44 (increase)[6] | |
| MDA-MB-231 | Breast Cancer | 5 µM + 50 µM AZD2281 | 29.83[8] | |
| Dinaciclib | NT2/D1 | Testicular Cancer | IC50 concentration | 72.20[9] |
| NCCIT | Testicular Cancer | IC50 concentration | 16.82[9] | |
| SaOs-2 | Osteosarcoma | 62 nM for 16h | ~40[10] | |
| MG63 | Osteosarcoma | 62 nM for 48h | ~18[10] |
Table 4: Cell Cycle Arrest in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Treatment | Effect |
| RO-3306 | HCT116 | Colon Cancer | 9 µM for 20h | G2/M arrest[2] |
| HeLa | Cervical Cancer | 9 µM for 20h | G2/M arrest[2] | |
| OVCAR5 | Ovarian Cancer | 25 µM for 36h | G2 arrest (35.75% increase)[6] | |
| SKOV3 | Ovarian Cancer | 25 µM for 36h | G2 arrest (34.55% increase)[6] | |
| Dinaciclib | Raji | Lymphoma | IC50 concentration | G2/M arrest[11] |
| NCCIT | Testicular Cancer | IC50 concentration | G2 arrest (25.49% of cells)[9] | |
| Ca9-22 | Oral Squamous Cell Carcinoma | 25 nM for 24h | S and sub-G1 phase arrest[4] | |
| SKOV-3 | Ovarian Cancer | 40 nM | G2/M arrest[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Cdk1 inhibition and Dinaciclib, as well as a typical experimental workflow for comparing their efficacy.
Caption: Mechanism of Action of this compound (RO-3306)
Caption: Mechanism of Action of Dinaciclib
Caption: Experimental Workflow for Efficacy Comparison
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or Dinaciclib for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or Dinaciclib for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12][13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[14]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.[14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound (as represented by RO-3306) and Dinaciclib demonstrate significant anti-cancer efficacy, albeit through different mechanisms of action. RO-3306 offers high selectivity for Cdk1, making it an excellent tool for dissecting the specific roles of this kinase and for therapeutic strategies targeting G2/M checkpoint vulnerabilities. Dinaciclib's broader CDK inhibition profile provides a more comprehensive blockade of the cell cycle and transcription, which may be advantageous in cancers with dysregulation of multiple CDKs.
The choice between these two inhibitors will depend on the specific research question or therapeutic strategy. For studies focused on the precise functions of Cdk1 or for cancers known to be highly dependent on Cdk1 activity, a selective inhibitor like RO-3306 is ideal. For a broader anti-proliferative effect across a wider range of cancer types, or in cases of resistance to more selective agents, a multi-CDK inhibitor such as Dinaciclib may be more effective. The provided data and protocols should serve as a valuable resource for designing and interpreting experiments involving these two important CDK inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer [frontiersin.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Validating Cdk1 Activity: An Orthogonal Comparison Guide for Researchers
A deep dive into robust methodologies for confirming the efficacy of Cyclin-dependent kinase 1 inhibitors, using the selective inhibitor RO-3306 as a primary example. This guide provides researchers, scientists, and drug development professionals with a comparative framework of essential validation techniques, complete with detailed experimental protocols and supporting data.
Cyclin-dependent kinase 1 (Cdk1) is a pivotal serine/threonine kinase that acts as a master regulator of the cell cycle, particularly driving the transition from G2 phase into mitosis.[1] Its critical role in cell proliferation has made it a significant target for anti-cancer drug development. Cdk1-IN-1 and other similar inhibitors are designed to modulate this activity. However, rigorous and multifaceted validation of an inhibitor's activity is paramount to ensure specificity and understand its cellular impact. This guide outlines several orthogonal methods to validate the activity of Cdk1 inhibitors, with a focus on the well-characterized, ATP-competitive inhibitor RO-3306.[1][2]
Comparative Performance of Cdk1 Inhibitors
The potency and selectivity of Cdk1 inhibitors can vary significantly. A direct comparison of their half-maximal inhibitory concentrations (IC50) or inhibitor constants (Ki) provides a quantitative measure of their efficacy. The following table summarizes the inhibitory activities of RO-3306, Flavopiridol, and Dinaciclib against Cdk1 and other relevant kinases.
| Inhibitor | Target Kinase | IC50 / Ki | Selectivity Profile |
| RO-3306 | Cdk1/cyclin B1 | Ki: 35 nM [1] | Highly selective for Cdk1.[1][2] |
| Cdk1 (cell-free) | Ki: 20 nM[2] | ||
| Cdk1/cyclin A | Ki: 110 nM[1] | ||
| Cdk2/cyclin E | Ki: 340 nM[3] | ||
| Cdk4/cyclin D | Ki: >2000 nM[4] | ||
| Flavopiridol | Cdk1 | IC50: 30 nM [5] | Broad-spectrum Cdk inhibitor.[5][6] |
| Cdk2 | IC50: 170 nM[5] | ||
| Cdk4 | IC50: 100 nM[5] | ||
| Cdk6 | IC50: ~40 nM[6] | ||
| Cdk9 | IC50: 20-100 nM[7] | ||
| Dinaciclib | Cdk1 | IC50: 3 nM [8] | Potent inhibitor of multiple Cdks.[8][9] |
| Cdk2 | IC50: 1 nM[8] | ||
| Cdk5 | IC50: 1 nM[8] | ||
| Cdk9 | IC50: 4 nM[8] |
Orthogonal Validation Methodologies
To ensure that the observed cellular effects are a direct result of Cdk1 inhibition, it is crucial to employ a variety of experimental approaches that assess the inhibitor's activity from different perspectives.
In Vitro Kinase Assay
This is a direct biochemical method to measure the ability of an inhibitor to block the enzymatic activity of purified Cdk1.
Experimental Protocol: In Vitro Cdk1 Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing 25 mM HEPES, 10 mM MgCl2, 0.003% Tween 20, 0.3 mg/mL BSA, and 1.5 mM DTT.[4]
-
Inhibitor Addition: Add varying concentrations of the Cdk1 inhibitor (e.g., RO-3306) to the wells.
-
Enzyme and Substrate: Add purified active Cdk1/cyclin B1 complex and a suitable substrate, such as a histone H1 peptide or a recombinant protein fragment containing a Cdk1 consensus site.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The concentration of ATP should be close to its Km value for Cdk1 to accurately determine the IC50 of competitive inhibitors.[4]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and quantify substrate phosphorylation. This can be achieved using various methods, such as:
-
Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Employing phospho-specific antibodies in a homogeneous time-resolved fluorescence (HTRF) assay.[4]
-
Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining in the reaction.
-
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Kinase Assay Workflow
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[10]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells (e.g., HeLa or HCT116) to 70-80% confluency. Treat the cells with the Cdk1 inhibitor at various concentrations or a vehicle control for a specified time (e.g., 1 hour) at 37°C.[10]
-
Heating: Heat the cell suspensions or lysates in a thermal cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[10]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[10]
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble Cdk1 using Western blotting or ELISA with a Cdk1-specific antibody.
-
Data Analysis: For each inhibitor concentration, plot the amount of soluble Cdk1 as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
CETSA Principle of Stabilization
Phosphoproteomics
Quantitative mass spectrometry-based phosphoproteomics allows for the global and unbiased identification of changes in protein phosphorylation upon inhibitor treatment. A specific Cdk1 inhibitor should lead to a significant reduction in the phosphorylation of known Cdk1 substrates.
Experimental Protocol: Phosphoproteomics Analysis
-
Cell Culture and Treatment: Synchronize cells (e.g., HeLa) in mitosis, where Cdk1 activity is highest. This can be achieved by a nocodazole block. Treat the mitotic cells with the Cdk1 inhibitor (e.g., 10 µM RO-3306) or a vehicle control for a short period (e.g., 1 hour).[10]
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[10]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphosites.
-
Data Analysis: Compare the abundance of phosphopeptides between the inhibitor-treated and control samples. A significant decrease in peptides containing the Cdk1 consensus motif ([S/T]-P-x-[K/R]) upon inhibitor treatment provides strong evidence for on-target activity.[11]
Cell Cycle Analysis
As Cdk1 is essential for the G2/M transition, its inhibition is expected to cause a cell cycle arrest at this stage. This can be readily quantified by flow cytometry.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed proliferating cells (e.g., HCT116, HeLa) and treat them with the Cdk1 inhibitor (e.g., 9 µM RO-3306) or a vehicle control for a duration that allows for at least one cell cycle (e.g., 20-24 hours).[1]
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content. A significant accumulation of cells in the G2/M phase in the inhibitor-treated sample compared to the control is indicative of Cdk1 inhibition. For instance, treatment of HCT116 cells with 9 µM RO-3306 for 20 hours results in a complete block of the cell cycle in the G2/M phase.[1]
Expected Cell Cycle Shift
Immunofluorescence of Cdk1 Substrates
This method visually confirms the consequence of Cdk1 inhibition on downstream cellular processes by examining the phosphorylation status and localization of specific Cdk1 substrates. A well-known marker for mitotic cells is the phosphorylation of histone H3 at Serine 10, a modification downstream of Cdk1 activity.
Experimental Protocol: Immunofluorescence for Phospho-Histone H3
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the Cdk1 inhibitor or vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a solution containing bovine serum albumin (BSA) or normal serum.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a phosphorylated Cdk1 substrate, such as phospho-histone H3 (Ser10).
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye like DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. A marked decrease in the phospho-histone H3 signal in inhibitor-treated cells compared to mitotic control cells confirms the inhibition of Cdk1 activity.
By employing a combination of these orthogonal methods, researchers can confidently validate the on-target activity of Cdk1 inhibitors like this compound, differentiate their effects from off-target activities, and build a comprehensive understanding of their mechanism of action. This rigorous approach is essential for the successful development of novel therapeutics targeting the cell cycle.
References
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Cdk1-IN-1 (Represented by RO-3306) versus AZD5438 in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are key drivers of the cell cycle, making them attractive targets for cancer therapy. This guide provides a detailed comparison of two CDK inhibitors, the selective Cdk1 inhibitor Cdk1-IN-1 (represented by the well-characterized compound RO-3306) and the multi-kinase inhibitor AZD5438, in the context of breast cancer models.
Executive Summary
This guide delves into the preclinical data available for a selective Cdk1 inhibitor, RO-3306, as a proxy for this compound, and the multi-targeting inhibitor AZD5438, which inhibits Cdk1, Cdk2, and Cdk9. The data presented herein is collated from various preclinical studies to provide a comparative overview of their efficacy, mechanism of action, and potential applications in breast cancer research.
AZD5438 is a potent, orally bioavailable inhibitor of Cdk1, Cdk2, and Cdk9.[1][2][3][4] Its multi-targeting nature allows it to block cell cycle progression at multiple phases and inhibit transcription, leading to broad anti-proliferative activity across a range of tumor cell lines, including breast cancer.[1][3]
RO-3306 , a representative selective Cdk1 inhibitor, offers a more targeted approach. By specifically inhibiting Cdk1, it primarily induces a G2/M phase cell cycle arrest.[5][6] This specificity can be crucial for dissecting the precise role of Cdk1 in breast cancer pathogenesis and for developing combination therapies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for RO-3306 and AZD5438 from preclinical studies in breast cancer and other relevant cancer models.
Table 1: Kinase Inhibitory Activity (IC50/Ki in nM)
| Compound | Cdk1/cyclin B | Cdk2/cyclin E | Cdk2/cyclin A | Cdk9/cyclin T | Reference |
| AZD5438 | 16 | 6 | 45 | 20 | [1][2][3][4] |
| RO-3306 | 35 (Ki) | ~350 (10-fold selective) | - | - | [6] |
Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines (GI50/IC50 in µM)
| Compound | Cell Line | GI50/IC50 | Notes | Reference |
| AZD5438 | MCF-7 | 0.2 | ER+, HER2- | [3] |
| RO-3306 | MDA-MB-231 | 55.72 (48h), 7.11 (72h) | Triple-Negative | [5] |
Mechanism of Action and Cellular Effects
AZD5438: Multi-CDK Inhibition
AZD5438 exerts its anti-tumor effects by inhibiting Cdk1, Cdk2, and Cdk9.[1][2][3][4]
-
Cdk1 Inhibition: Leads to G2/M arrest.
-
Cdk2 Inhibition: Induces G1 arrest by preventing the phosphorylation of retinoblastoma protein (pRb).[1]
-
Cdk9 Inhibition: Suppresses transcription by inhibiting the phosphorylation of the C-terminal domain of RNA polymerase II.[1]
This multi-pronged attack results in potent growth inhibition and apoptosis in various cancer cells.[1]
RO-3306: Selective Cdk1 Inhibition
RO-3306 specifically targets Cdk1, the master regulator of the G2/M transition.[5][6] Its mechanism of action is centered on preventing the activation of the Cdk1/Cyclin B complex, which is essential for entry into mitosis. This leads to a robust G2/M cell cycle arrest and can subsequently induce apoptosis, particularly in cancer cells.[6] Studies have shown that Cdk1 inhibition can sensitize BRCA-proficient breast cancer cells to PARP inhibitors.[5][7]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Simplified cell cycle signaling pathway showing the points of intervention for AZD5438 and RO-3306.
Caption: A typical experimental workflow for the preclinical evaluation of CDK inhibitors in breast cancer models.
Caption: A logical diagram illustrating potential considerations for selecting between a broad-spectrum and a selective CDK inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key experiments cited in the comparison.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound/RO-3306 or AZD5438 for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the inhibitors for 24-48 hours.
-
Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
Western Blotting
-
Protein Extraction: After treatment with the inhibitors, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., phospho-Rb, total Rb, cleaved PARP, Cyclin B1, Cdk1) overnight at 4°C.
-
Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Female immunodeficient mice (e.g., nude or SCID) are subcutaneously injected with a suspension of human breast cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: AZD5438 or the Cdk1 inhibitor is administered to the treatment group via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic studies). The tumor growth inhibition (TGI) is calculated.
Conclusion
Both selective Cdk1 inhibition and multi-CDK inhibition with agents like AZD5438 represent promising therapeutic strategies in breast cancer. The choice between a selective and a broad-spectrum inhibitor depends on the specific research question or therapeutic goal.
-
AZD5438 , with its ability to target Cdk1, Cdk2, and Cdk9, offers a potent and comprehensive approach to blocking cell proliferation and transcription. This may be particularly advantageous in aggressive or resistant breast cancer subtypes.
-
Selective Cdk1 inhibitors , represented here by RO-3306, provide a more targeted intervention. This specificity is invaluable for elucidating the precise functions of Cdk1 in breast cancer and for designing rational combination therapies, such as with PARP inhibitors in BRCA-proficient tumors.[5][7]
Further preclinical and clinical investigations are warranted to fully define the therapeutic potential and optimal clinical positioning of both classes of inhibitors in the diverse landscape of breast cancer.
References
- 1. CGP74514A Enhances TRAIL-induced Apoptosis in Breast Cancer Cells by Reducing X-linked Inhibitor of Apoptosis Protein | Anticancer Research [ar.iiarjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CDK1 inhibitor RO3306 improves the response of BRCA-proficient breast cancer cells to PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cdk1-IN-1 (RO-3306) and Roscovitine: A Guide for Researchers
For researchers in oncology, cell biology, and drug discovery, the selective inhibition of cyclin-dependent kinases (CDKs) is a critical area of investigation. This guide provides a detailed, data-driven comparison of two prominent CDK inhibitors: Cdk1-IN-1, represented here by the well-characterized and selective Cdk1 inhibitor RO-3306, and the broader-spectrum CDK inhibitor, Roscovitine. This objective analysis is intended to assist researchers in selecting the appropriate tool for their specific experimental needs.
Executive Summary
Both RO-3306 and Roscovitine are potent, cell-permeable, ATP-competitive kinase inhibitors. However, they exhibit distinct selectivity profiles and cellular effects. RO-3306 is a highly selective inhibitor of Cdk1, making it an excellent tool for dissecting the specific roles of Cdk1 in the cell cycle. In contrast, Roscovitine inhibits a broader range of CDKs, including Cdk1, Cdk2, Cdk5, Cdk7, and Cdk9, which can result in more complex cellular phenotypes. The choice between these two inhibitors will largely depend on the specific research question being addressed.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for RO-3306 and Roscovitine, providing a clear comparison of their biochemical and cellular activities.
Table 1: Kinase Inhibition Profile
| Kinase Target | RO-3306 (Kᵢ, nM) | Roscovitine (IC₅₀, µM) |
| Cdk1/cyclin B1 | 35[1][2] | 0.65[1] |
| Cdk1/cyclin A | 110[1][2] | - |
| Cdk2/cyclin E | 340[1][2] | 0.7 |
| Cdk2/cyclin A | - | 0.7 |
| Cdk4/cyclin D | >2000[3] | >100 |
| Cdk5/p35 | - | 0.2 |
| Cdk7/cyclin H | - | - |
| Cdk9/cyclin T | - | - |
| PKCδ | 318[4] | - |
| SGK | 497[4] | - |
| ERK | 1980[3] | - |
Table 2: Cellular Activity
| Parameter | RO-3306 | Roscovitine |
| Primary Cellular Effect | G2/M phase arrest[1][3] | G0/G1, S, or G2/M arrest (cell type and dose-dependent)[5] |
| Reported IC₅₀ (Cell Growth) | Varies by cell line (e.g., ~9 µM in HCT116)[6] | Average of ~15 µM across various cancer cell lines |
| Induction of Apoptosis | Yes, particularly with prolonged exposure (>48h)[1][4] | Yes, in numerous cancer cell lines |
Mechanism of Action
Both RO-3306 and Roscovitine function as ATP-competitive inhibitors, binding to the ATP-binding pocket of their target kinases and preventing the phosphorylation of substrate proteins.[1][7] This inhibition of CDK activity disrupts the normal progression of the cell cycle.
References
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 6. pnas.org [pnas.org]
- 7. Cyclin-dependent kinase 1 inhibitor RO-3306 enhances p53-mediated Bax activation and mitochondrial apoptosis in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Tumor Efficacy of Cdk1 Inhibition: A Comparative Guide
Cyclin-dependent kinase 1 (Cdk1) is a critical regulator of the cell cycle, primarily driving the transition from G2 to M phase.[1] Its overexpression is a common feature in many cancers, making it an attractive target for therapeutic intervention.[2] Inhibition of Cdk1 has been shown to induce cell cycle arrest and apoptosis in cancer cells.[3][4] This guide will delve into the in vivo validation of this therapeutic strategy, presenting experimental data, detailed protocols, and visualizing the underlying molecular pathways.
Comparative Efficacy of Cdk1 Inhibitors In Vivo
The anti-tumor activity of Cdk1 inhibitors has been evaluated in various preclinical cancer models. Below is a summary of the in vivo efficacy of RO-3306, Dinaciclib, and Flavopiridol.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| RO-3306 | Ovarian Cancer (KpB transgenic model) | Mice | 4 mg/kg, IP, every three days for 4 weeks | 73.76% reduction in tumor weight (lean mice) | [3] |
| RO-3306 | Pancreatic Ductal Adenocarcinoma (Capan-1 xenograft) | Mice | Not specified | Significant tumor growth inhibition | [5] |
| Dinaciclib | Cholangiocarcinoma (KKU-213A xenograft) | BRJ mice | 20 mg/kg, IP, three days a week for two weeks | Significant suppression of tumor growth | [6] |
| Dinaciclib | T-cell Acute Lymphoblastic Leukemia (xenograft model) | Mice | Not specified | Extended survival of mice | [7] |
| Flavopiridol | Anaplastic Thyroid Cancer (patient-derived xenograft) | Mice | Not specified | Significant decrease in tumor weight and volume | [8] |
| Flavopiridol | Rhabdoid Tumor (G401 xenograft) | SCID mice | 7.5 mg/kg, IP, 5 days a week for 2 weeks | Significant inhibition of tumor growth | [5] |
| Flavopiridol | Head and Neck Squamous Cell Carcinoma (HN12 xenograft) | Athymic nu/nu mice | 5 mg/kg/day, IP, for 5 days | 60-70% reduction in tumor size | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo studies cited above.
RO-3306 in Ovarian Cancer Model[3]
-
Animal Model: Genetically engineered KpB mice (developing high-grade serous ovarian cancer).
-
Cell Line: Not applicable (transgenic model).
-
Tumor Induction: Spontaneous tumor development in KpB mice.
-
Treatment: When ovarian tumors were palpable (approx. 0.1 x 0.1 cm), mice were treated with RO-3306 at a dose of 4 mg/kg via intraperitoneal (IP) injection every three days for four weeks. A control group received a placebo.
-
Efficacy Assessment: At the end of the treatment period, mice were euthanized, and tumors were excised and weighed. Tumor volume was also monitored throughout the study. Immunohistochemistry was performed on tumor tissues to assess markers of proliferation (Ki-67) and apoptosis (Bcl-xL, Bip).
Dinaciclib in Cholangiocarcinoma Model[6]
-
Animal Model: Balb/c Rag2-/-Jak3-/- (BRJ) mice.
-
Cell Line: KKU-213A human cholangiocarcinoma cells.
-
Tumor Implantation: 1x106 KKU-213A cells were subcutaneously transplanted into the flank of each mouse.
-
Treatment: Mice were treated with Dinaciclib at a dosage of 20 mg/kg via intraperitoneal (IP) injection, three days per week for two weeks. The control group received a vehicle.
-
Efficacy Assessment: Tumor volume and mouse body weight were measured regularly.
Flavopiridol in Rhabdoid Tumor Model[5]
-
Animal Model: SCID mice.
-
Cell Line: G401 human rhabdoid tumor cells.
-
Tumor Implantation: G401 cells were injected into the mice to establish xenografts.
-
Treatment: Once tumors reached a palpable size, mice were randomized into control and treatment groups. The treatment group received 7.5 mg/kg of Flavopiridol intraperitoneally (i.p.), 5 days a week for 2 weeks.
-
Efficacy Assessment: Tumor growth was monitored by measuring tumor volume. At the end of the treatment period, tumors were excised and weighed.
Visualizing the Mechanism of Action
To understand how Cdk1 inhibition exerts its anti-tumor effects, it is essential to visualize the underlying signaling pathways and experimental workflows.
The diagram above illustrates the central role of Cdk1 in promoting the G2/M transition and its influence on apoptosis. Cdk1 inhibitors, such as RO-3306, block the activity of the Cdk1/Cyclin B complex, leading to cell cycle arrest and, in many cancer cells, the induction of apoptosis.
This workflow outlines the key steps involved in a typical preclinical in vivo study to validate the anti-tumor effects of a Cdk1 inhibitor.
This diagram illustrates the logical connection between Cdk1 overexpression in cancer and the therapeutic rationale for using Cdk1 inhibitors to achieve tumor regression through cell cycle arrest and apoptosis.
References
- 1. The aberrant upstream pathway regulations of CDK1 protein were implicated in the proliferation and apoptosis of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. Efficacy of the CDK inhibitor dinaciclib in vitro and in vivo in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
A Comparative Guide to CDK Inhibitors: Cdk1-IN-1 (RO-3306) vs. SNS-032
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer research and drug development, cyclin-dependent kinases (CDKs) remain a pivotal target. Their deregulation is a hallmark of many cancers, making the development of specific CDK inhibitors a critical area of investigation. This guide provides a detailed, objective comparison of two notable CDK inhibitors: the selective Cdk1 inhibitor, RO-3306 (referred to herein as a representative Cdk1-IN-1), and the broader-spectrum CDK inhibitor, SNS-032. This comparison is based on their kinase specificity, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
Kinase Specificity Profile: A Head-to-Head Comparison
The defining difference between this compound (represented by RO-3306) and SNS-032 lies in their selectivity for different members of the CDK family. RO-3306 is a potent and highly selective inhibitor of CDK1.[1] In contrast, SNS-032, also known as BMS-387032, exhibits potent inhibitory activity against CDK2, CDK7, and CDK9, with significantly lower potency against CDK1 and CDK4.[2][3][4]
The following table summarizes the available quantitative data on the inhibitory activity of these two compounds against a panel of cyclin-dependent kinases.
| Kinase Target | This compound (RO-3306) - Kᵢ (nM) | SNS-032 - IC₅₀ (nM) |
| CDK1 /cyclin B1 | 35 [1] | 480[3][4] |
| CDK2 /cyclin E | 300 (approx. 10-fold less potent than against CDK1)[1] | 38 [3][5] |
| CDK4 /cyclin D1 | >1750 (>50-fold less potent than against CDK1)[1] | 925[3][4] |
| CDK7 /cyclin H | - | 62 [3] |
| CDK9 /cyclin T1 | - | 4 [3][5] |
Data presented as Kᵢ (inhibitor constant) for RO-3306 and IC₅₀ (half-maximal inhibitory concentration) for SNS-032. Lower values indicate higher potency. Values in bold indicate the primary targets for each inhibitor.
As the data illustrates, RO-3306 demonstrates significant selectivity for CDK1 over other cell cycle CDKs like CDK2 and CDK4.[1] Conversely, SNS-032 is a potent inhibitor of CDK2, CDK7, and particularly CDK9, while showing substantially less activity against CDK1.[2][3][4][5] It is also reported that SNS-032 shows no significant activity against a panel of 190 other kinases.[2][5]
Signaling Pathways and Cellular Effects
The distinct kinase inhibition profiles of this compound (RO-3306) and SNS-032 translate to different effects on cellular signaling pathways and cell cycle progression.
This compound (RO-3306): As a selective CDK1 inhibitor, RO-3306 primarily impacts the G2/M transition of the cell cycle, a phase critically regulated by CDK1/cyclin B activity.[1] Inhibition of CDK1 leads to cell cycle arrest at the G2/M border.[1] This specific mode of action makes it a valuable tool for studying the mitotic functions of CDK1.
SNS-032: The inhibitory profile of SNS-032, targeting CDK2, CDK7, and CDK9, results in a broader impact on the cell cycle and cellular transcription.
-
CDK2 Inhibition: Affects the G1/S transition and S phase progression.
-
CDK7 and CDK9 Inhibition: These kinases are components of the general transcription machinery. Their inhibition leads to a global shutdown of transcription by preventing the phosphorylation of RNA Polymerase II. This transcriptional inhibition is a key mechanism of action for SNS-032, leading to the downregulation of short-lived anti-apoptotic proteins and subsequent apoptosis in cancer cells.
Experimental Protocols: Kinase Inhibition Assay
The determination of inhibitor potency (IC₅₀ or Kᵢ values) is typically performed using in vitro kinase assays. While specific assay conditions may vary between laboratories and commercial providers, a general workflow is outlined below.
Key Methodological Components:
-
Kinase Source: Recombinant human CDK/cyclin complexes are commercially available or can be expressed and purified.
-
Substrate: A generic kinase substrate like Histone H1 or a more specific peptide substrate can be used.
-
ATP: The concentration of ATP is a critical parameter. Assays are often performed at or near the Kₘ for ATP to provide a more accurate measure of inhibitor potency.
-
Detection Method: Various methods can be employed to quantify kinase activity, including:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence/Luminescence-based assays: These assays, such as ADP-Glo™, measure the amount of ADP produced in the kinase reaction, which is proportional to kinase activity.
-
Antibody-based detection: Using phospho-specific antibodies to detect the phosphorylated substrate via methods like ELISA or Western blotting.
-
Determination of Kᵢ: The Kᵢ value for competitive inhibitors can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay and the Kₘ of the kinase for ATP.[1]
Conclusion
This compound (as represented by RO-3306) and SNS-032 are valuable chemical probes for dissecting the roles of different CDKs in cellular processes. The high selectivity of RO-3306 for CDK1 makes it an ideal tool for studying the specific functions of this kinase in mitosis. In contrast, the broader-spectrum activity of SNS-032 against CDK2, CDK7, and CDK9 allows for the investigation of processes regulated by these kinases, including cell cycle progression and transcription. The choice between these two inhibitors should be guided by the specific scientific question being addressed and a clear understanding of their distinct selectivity profiles. Researchers should always consider the potential for off-target effects and validate their findings using multiple experimental approaches.
References
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Confirming Cdk1-IN-1 Target Engagement: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biochemical assays to confirm the target engagement of Cdk1-IN-1, a potent inhibitor of Cyclin-Dependent Kinase 1 (Cdk1). We will explore key experimental methodologies, present comparative data for this compound and alternative inhibitors, and provide detailed protocols to aid in the design and execution of your own target validation studies.
Cdk1 Signaling and Inhibition
Cyclin-Dependent Kinase 1 (Cdk1), in complex with its regulatory subunit Cyclin B, is a master regulator of the G2/M transition and mitotic progression. Its activity is tightly controlled to ensure the fidelity of cell division. Dysregulation of Cdk1 activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention. Small molecule inhibitors like this compound are designed to bind to the ATP-binding pocket of Cdk1, thereby blocking its kinase activity and inducing cell cycle arrest and apoptosis in cancer cells. Confirming that a compound like this compound directly and specifically engages Cdk1 in a cellular context is a critical step in its development as a therapeutic agent.
Caption: Cdk1/Cyclin B signaling pathway and point of inhibition.
Biochemical Assays for Target Engagement
Several robust biochemical assays can be employed to confirm that this compound directly binds to and inhibits Cdk1. This guide focuses on three key methods:
-
Kinase Activity Assays: These in vitro assays directly measure the enzymatic activity of Cdk1 and the inhibitory potency of compounds.
-
Cellular Thermal Shift Assay (CETSA): This method provides evidence of direct target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
-
Western Blotting for Downstream Substrate Phosphorylation: This cellular assay provides indirect but crucial evidence of target engagement by assessing the inhibition of Cdk1's downstream signaling pathway.
Comparative Performance of Cdk1 Inhibitors
To provide context for the performance of this compound, we compare it with three other well-characterized Cdk1 inhibitors: RO-3306, Flavopiridol, and Dinaciclib.
| Inhibitor | Target(s) | Cdk1 IC50/Ki | Selectivity Profile |
| This compound | Cdk1 | 161.2 nM (IC50 for Cdk1/CycB)[1][2] | Selective for cancer cells over normal cells (SI=2.8)[1] |
| RO-3306 | Cdk1 | 20 nM (Ki)[1][3][4][5] | >15-fold selective for Cdk1 over a panel of other kinases[3][4] |
| Flavopiridol | Pan-CDK | 20-100 nM (IC50 range for Cdk1, 2, 4, 6, 9)[2] | Broad spectrum CDK inhibitor[2] |
| Dinaciclib | Cdk1, 2, 5, 9 | 3 nM (IC50)[6][7] | Potent inhibitor of Cdk1, 2, 5, and 9[6][7] |
Experimental Protocols and Workflows
Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by the Cdk1/Cyclin B complex.
Caption: Workflow for an in vitro kinase activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human Cdk1/Cyclin B1 enzyme in kinase assay buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 1 mM DTT).
-
Prepare a stock solution of a suitable Cdk1 substrate, such as Histone H1 or a synthetic peptide.
-
Prepare a stock solution of ATP. The final concentration should be at or near the Km for Cdk1.
-
Prepare serial dilutions of this compound and control inhibitors in DMSO, then dilute further in kinase assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted inhibitors.
-
Add the Cdk1/Cyclin B1 enzyme to each well and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Detect the amount of phosphorylated substrate or ADP produced using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 10x the cellular IC50) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Cdk1, followed by a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the normalized intensity versus temperature to generate melting curves for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target stabilization and engagement.
-
Comparative CETSA Data:
| Inhibitor | Target Stabilization (Thermal Shift) |
| This compound | Data not publicly available |
| RO-3306 | Destabilizes Cdk1-cyclin B upon binding[8] |
| Flavopiridol | Data not publicly available |
| Dinaciclib | Data not publicly available |
Note: While a thermal shift is a strong indicator of target engagement, the direction of the shift (stabilization or destabilization) can vary depending on the compound and its binding mode.
Western Blotting for Downstream Substrate Phosphorylation
This assay provides functional evidence of Cdk1 inhibition within cells by measuring the phosphorylation status of known Cdk1 substrates. A reduction in the phosphorylation of these substrates upon inhibitor treatment indicates successful target engagement and pathway modulation.
Caption: Workflow for Western Blot analysis of Cdk1 substrate phosphorylation.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and control inhibitors for a specified period (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated Cdk1 substrate (e.g., phospho-Lamin A/C (Ser22), phospho-Histone H3 (Ser10)) overnight at 4°C.
-
Also, probe separate membranes or strip and re-probe the same membrane for the total form of the substrate and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal and/or the loading control.
-
Plot the normalized signal against the inhibitor concentration to observe the dose-dependent inhibition of substrate phosphorylation.
-
Expected Outcomes for Cdk1 Inhibition:
-
This compound: Induces G2/M phase arrest and apoptosis in cancer cells.[1]
-
RO-3306: Leads to a complete block of the cell cycle in the G2/M phase.[3]
-
Flavopiridol: Induces G1 and G2 cell cycle arrest.[2]
-
Dinaciclib: Suppresses retinoblastoma (Rb) phosphorylation and induces apoptosis.[7]
Conclusion
Confirming the direct and specific engagement of a small molecule inhibitor with its intended target is a cornerstone of modern drug discovery. The biochemical assays outlined in this guide – kinase activity assays, Cellular Thermal Shift Assay (CETSA), and Western blotting for downstream substrate phosphorylation – provide a robust and multi-faceted approach to validate the target engagement of this compound. By comparing the performance of this compound with established Cdk1 inhibitors, researchers can gain a comprehensive understanding of its potency, selectivity, and cellular mechanism of action, thereby guiding its further development as a potential anti-cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to Cdk1-IN-1 and Palbociclib for Cell Cycle Researchers
In the intricate landscape of cell cycle regulation, cyclin-dependent kinases (CDKs) stand as central orchestrators. The ability to selectively inhibit these kinases has provided researchers with powerful tools to dissect the complexities of cell cycle progression and to develop novel anti-cancer therapies. This guide offers a detailed comparison of two prominent CDK inhibitors, Cdk1-IN-1 and Palbociclib, focusing on their applications in cell cycle studies.
Distinct Mechanisms of Action
The fundamental difference between this compound and Palbociclib lies in their target specificity, which dictates their distinct effects on the cell cycle.
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 (Cdc2). CDK1 is a crucial regulator of the G2/M transition and progression through mitosis.[1][2][3] Its activation, primarily through binding to cyclin B, triggers a cascade of phosphorylation events that lead to nuclear envelope breakdown, chromosome condensation, and spindle formation.[3] Consequently, inhibition of CDK1 by this compound leads to a cell cycle arrest at the G2/M phase.
Palbociclib (Ibrance) is a highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[4][5][6] These kinases are key components of the G1 phase machinery.[7] In response to mitogenic signals, CDK4/6 associate with D-type cyclins and phosphorylate the Retinoblastoma protein (Rb).[4][5] This phosphorylation event releases the E2F transcription factor, allowing for the expression of genes necessary for the transition from G1 to the S phase of the cell cycle.[8] By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, thereby inducing a cell cycle arrest in the G1 phase.[4][7][9][10]
Caption: Mechanisms of action for Palbociclib and this compound in the cell cycle.
Quantitative Comparison of Cellular Effects
The differential targeting of this compound and Palbociclib results in distinct and predictable effects on cell cycle distribution and proliferation.
Table 1: Comparative Effects on Cell Cycle Distribution
| Cell Line | Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| MCF-7 | Control (DMSO) | 55.1 | 29.8 | 15.1 | [11] |
| Palbociclib (2 µM) | 78.3 | 12.5 | 9.2 | [11] | |
| AGS | Control (DMSO) | - | - | - | [12] |
| Palbociclib (1 µM) | Increased | Decreased | - | [12] | |
| HGC-27 | Control (DMSO) | - | - | - | [12] |
| Palbociclib (1 µM) | Increased | Decreased | - | [12] | |
| MDA-MB-231 | Control (DMSO) | ~45 | ~35 | ~20 | [13] |
| Palbociclib (0.5 µM) | ~80 | ~10 | ~10 | [13] | |
| HeLa | Control (DMSO) | - | - | - | [14] |
| RO-3306 (CDK1i) | - | - | Increased | [14] |
Table 2: Comparative Proliferation Inhibition (IC50 Values)
| Cell Line | This compound (or similar CDK1i) IC50 | Palbociclib IC50 | Reference |
| HeLa | ~2 µM (RO-3306) | - | [15] |
| MCF-7 | - | ~0.02 µM | [16] |
| T47D | - | ~0.04 µM | [16] |
| MDA-MB-231 | - | 0.285 µM | [17] |
| MDA-MB-453 | - | 0.106 µM | [17] |
| SW620 | - | 3.921 µM | [18] |
| NCI-H460 | - | 5.598 µM | [18] |
Experimental Methodologies
To aid in the design of comparative studies, detailed protocols for key experimental assays are provided below.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Cyclin-dependent kinase 1 (Cdk1) is essential for cell division and suppression of DNA re-replication but not for liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK1 | Cell Cycle Structural Biology | Newcastle University [research.ncl.ac.uk]
- 4. targetedonc.com [targetedonc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. — Department of Oncology [oncology.ox.ac.uk]
- 15. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
Safety Operating Guide
Proper Disposal of Cdk1-IN-1: A Guide for Laboratory Professionals
Researchers and scientists handling Cdk1-IN-1, a potent CDK1 inhibitor, must adhere to strict disposal procedures to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance. When handling this compound, personnel should wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1] Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] An accessible safety shower and eye wash station are mandatory in areas where this compound is handled.[1]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[1] The following steps outline the recommended procedure for its collection and disposal:
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, gloves, bench paper), must be segregated as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container for all this compound waste.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste," "this compound," and include the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
-
Spill Management:
-
In the event of a spill, collect the spillage promptly.[1]
-
Avoid dust formation during cleanup.
-
Use an absorbent material appropriate for chemical spills.
-
All cleanup materials must be disposed of as hazardous waste.
-
Ensure the spill area is thoroughly decontaminated after cleanup.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 2761858-59-5 | [1] |
| Molecular Formula | C27H23N5O3 | [1] |
| Molecular Weight | 465.50 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cdk1-IN-1
Essential Safety and Logistics for Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Cdk1-IN-1, a potent CDK1 inhibitor used in cancer research. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE) and handling procedures are mandatory to mitigate exposure risks.
Table 1: this compound Hazard and Safety Summary
| Hazard Classification | GHS Pictograms | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | pericolo | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity (Category 1) | pericolo | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity (Category 1) | pericolo | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is essential when handling this compound to prevent skin contact, eye damage, and inhalation.
Table 2: Recommended Personal Protective Equipment for this compound
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust.[1] |
| Hand Protection | Protective gloves (Chemical-impermeable) | Prevents skin contact.[2] |
| Body Protection | Impervious clothing | Protects skin from contamination.[1] |
| Respiratory Protection | Suitable respirator | Prevents inhalation of dust or aerosols.[1] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for the safe management of this compound in a laboratory setting.
Handling and Storage:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Store in a tightly sealed container in a cool, well-ventilated area.[1]
-
Store at -20°C (powder) or -80°C (in solvent).[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Avoid release to the environment.[1]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
-
Eye Contact: Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Promptly call a physician.[1]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
-
Inhalation: Immediately relocate to fresh air.[1]
Spill Response:
-
Ensure adequate ventilation.[2]
-
Evacuate personnel to safe areas.[2]
-
Avoid dust formation.[2]
-
Wear appropriate PPE, including a self-contained breathing apparatus if necessary.[2]
-
Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]
-
Collect spillage and dispose of it in suitable, closed containers.[1][2]
Visual Guides for Safe Handling
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflows for general handling and spill response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
